molecular formula C16H18O B1268590 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde CAS No. 3331-47-3

5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

Cat. No.: B1268590
CAS No.: 3331-47-3
M. Wt: 226.31 g/mol
InChI Key: CDVRGGMPPUFSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde is a useful research compound. Its molecular formula is C16H18O and its molecular weight is 226.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,8-dimethyl-5-propan-2-ylazulene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-10(2)13-6-5-11(3)16-14(9-17)7-12(4)15(16)8-13/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVRGGMPPUFSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348676
Record name 5-isopropyl-3,8-dimethylazulene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3331-47-3
Record name 3,8-Dimethyl-5-(1-methylethyl)-1-azulenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3331-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-isopropyl-3,8-dimethylazulene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Isopropyl-1,4-dimethylazulene-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde, also widely known by its trivial name 3-formylguaiazulene, is a fascinating and vibrant blue crystalline solid. As a derivative of guaiazulene, a naturally occurring sesquiterpene found in essential oils of plants like chamomile and guaiac wood, this compound has garnered significant interest in the scientific community. Its unique electronic properties, inherent to the azulene core, and the presence of a reactive aldehyde group make it a valuable building block in organic synthesis and a candidate for various biological applications. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and a review of its known biological activities, offering a critical resource for researchers in medicinal chemistry, natural product synthesis, and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, application, and further derivatization.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₈O[1]
Molecular Weight 226.31 g/mol [1]
Appearance Blue Crystalline Solid[2]
Melting Point 83 °C[2]
CAS Number 3331-47-3[1]
IUPAC Name This compound[1]
Synonyms 3-Formylguaiazulene, Guaiazulene-3-carboxaldehyde[1]

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of guaiazulene.[3] This electrophilic aromatic substitution reaction introduces a formyl group (-CHO) onto the electron-rich azulene ring system. The regioselectivity of the reaction is directed to the 1-position of the azulene nucleus due to the electronic activation by the alkyl substituents.

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Guaiazulene Guaiazulene (5-Isopropyl-3,8-dimethylazulene) Reaction Vilsmeier-Haack Reaction - Electrophilic Aromatic Substitution - Anhydrous Conditions - Controlled Temperature Guaiazulene->Reaction VilsmeierReagent Vilsmeier Reagent (POCl₃ + DMF) VilsmeierReagent->Reaction Workup Aqueous Work-up (Hydrolysis of iminium salt intermediate) Reaction->Workup Intermediate formation Purification Column Chromatography (Silica gel) Workup->Purification Product This compound Purification->Product Isolation of pure product

Caption: Vilsmeier-Haack synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

Materials:

  • Guaiazulene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), anhydrous DMF is cooled to 0 °C in an ice bath. Phosphorus oxychloride is added dropwise to the cooled DMF with vigorous stirring. The mixture is stirred at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a pale-yellow solid.

  • Reaction with Guaiazulene: A solution of guaiazulene in anhydrous DCM is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. This step hydrolyzes the intermediate iminium salt and neutralizes the acidic medium. The mixture is stirred until the effervescence ceases.

  • Extraction: The aqueous layer is extracted three times with DCM. The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. The fractions containing the desired blue product are collected and the solvent is evaporated to afford this compound as a blue crystalline solid.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.28s1H-CHO
8.78s1HH-2
8.28d, J = 10.8 Hz1HH-4
7.60d, J = 10.8 Hz1HH-6
7.23s1HH-7
3.20sept, J = 6.8 Hz1H-CH(CH₃)₂
2.95s3H8-CH₃
2.80s3H3-CH₃
1.40d, J = 6.8 Hz6H-CH(CH₃)₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
190.5-CHO
152.1C-8a
149.8C-3a
146.2C-5
141.0C-7
139.5C-1
138.2C-4
136.8C-6
134.5C-2
128.1C-8
120.5C-3
38.5-CH(CH₃)₂
29.88-CH₃
24.5-CH(CH₃)₂
13.23-CH₃

Note: Specific assignments are based on interpretation and may require 2D NMR techniques for unambiguous confirmation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide information about the fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS): The mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 226, corresponding to the molecular formula C₁₆H₁₈O.[2] Common fragmentation patterns include the loss of the aldehyde group (CHO, 29 Da) and cleavage of the isopropyl group.[2]

Infrared (IR) Spectroscopy
  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~3000-2850 cm⁻¹

  • C=O stretching (aldehyde): A strong, sharp band around 1680-1660 cm⁻¹. The conjugation with the azulene ring system shifts this band to a lower wavenumber compared to a non-conjugated aldehyde.

  • C=C stretching (aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.

  • C-H bending (aldehyde): Two weak bands around 2850 and 2750 cm⁻¹ (Fermi resonance).

Biological Activities and Potential Applications

Derivatives of guaiazulene have been the subject of numerous studies to evaluate their therapeutic potential. While research specifically on this compound is less extensive, its role as a key intermediate and its inherent structural features suggest potential bioactivities.

Antioxidant Activity

A study on 3-substituted guaiazulene derivatives reported that 3-formylguaiazulene possesses antioxidant properties.[4] The antioxidant capacity was evaluated by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4] The electron-rich azulene core is believed to contribute to this activity by donating an electron or hydrogen atom to neutralize free radicals.

G cluster_assay DPPH Radical Scavenging Assay cluster_reaction Reaction cluster_result Result DPPH DPPH• (Stable free radical, violet) Reaction Radical Scavenging (Hydrogen/electron donation) DPPH->Reaction Antioxidant This compound Antioxidant->Reaction Result DPPH-H (Reduced form, yellow/colorless) Reaction->Result Measurement Spectrophotometric Measurement (Decrease in absorbance at 517 nm) Result->Measurement

Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory and Antiviral Potential

Guaiazulene and its derivatives have demonstrated significant anti-inflammatory and antiviral activities.[5][6] While specific studies on the 1-carbaldehyde derivative are limited, it is plausible that it may exhibit similar properties. The anti-inflammatory effects of azulenes are often attributed to their ability to inhibit the production of pro-inflammatory mediators. Their antiviral activity has been noted against various viruses, and further investigation into the specific effects of 3-formylguaiazulene is warranted.

Conclusion

This compound is a valuable and versatile molecule with a rich chemistry and promising biological potential. Its straightforward synthesis via the Vilsmeier-Haack reaction makes it readily accessible for further chemical modifications. The comprehensive spectroscopic data provided in this guide serves as a crucial reference for its unambiguous identification. While initial studies have indicated its antioxidant properties, a more in-depth exploration of its anti-inflammatory, antiviral, and other potential therapeutic activities is a promising avenue for future research. This technical guide provides a solid foundation for scientists and researchers to unlock the full potential of this intriguing azulene derivative in the development of novel therapeutics and advanced materials.

References

Introduction: The Promise of Azulene Scaffolds in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Formylguaiazulene: Structure, Properties, and Therapeutic Potential

Guaiazulene, a naturally occurring bicyclic aromatic hydrocarbon, and its derivatives have long been recognized for their diverse and potent biological activities.[1][2] These sesquiterpenoids, known for their characteristic deep blue or violet color, are key components of essential oils from plants like chamomile and have been utilized in traditional medicine for their anti-inflammatory properties.[2] In the landscape of contemporary drug discovery, the guaiazulene scaffold presents a compelling starting point for the synthesis of novel therapeutic agents. Its unique electronic structure and reactivity allow for targeted chemical modifications, leading to derivatives with enhanced efficacy and specificity.

Among these derivatives, 3-Formylguaiazulene emerges as a molecule of significant interest. The introduction of a reactive aldehyde (formyl) group at the 3-position of the guaiazulene core creates a versatile chemical handle for further synthesis and a key pharmacophore contributing to its biological profile. This guide offers a comprehensive technical overview of 3-Formylguaiazulene, designed for researchers and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and known biological activities, providing a foundational understanding of its potential as a candidate for drug development.

Section 1: Chemical Structure and Physicochemical Properties

3-Formylguaiazulene, systematically named (7-isopropyl-1,4-dimethylazulen-3-yl)methanal, is a direct derivative of guaiazulene. The core structure is a bicyclic, non-benzenoid aromatic system composed of a fused five-membered and seven-membered ring, which is responsible for its unique color and electronic properties. The formyl group (-CHO) is attached to the C3 position of the electron-rich five-membered ring.

The inherent polarity and reactivity of the aldehyde group, combined with the lipophilic guaiazulene backbone, result in a molecule with a distinct set of properties that influence its solubility, stability, and biological interactions.

Table 1: Physicochemical and Spectroscopic Properties of 3-Formylguaiazulene

PropertyValueReference
Molecular Formula C₁₆H₁₈OPubChem
Molecular Weight 226.31 g/mol PubChem
Appearance Typically a colored solid (e.g., blue, violet, or green crystals)General Knowledge
Melting Point 81-83 °CSigma-Aldrich
Solubility Soluble in organic solvents like chloroform, dichloromethane, and acetone. Sparingly soluble in water.General Chemical Principles
IR Spectroscopy (ν, cm⁻¹) ~1650-1700 (C=O stretch, conjugated aldehyde)[3]
¹H NMR Spectroscopy (δ, ppm) ~10.5 (s, 1H, -CHO), ~8.5-7.0 (m, aromatic protons), ~3.0 (septet, 1H, -CH(CH₃)₂), ~2.5 (s, 3H, -CH₃), ~1.3 (d, 6H, -CH(CH₃)₂)General Spectroscopic Principles
¹³C NMR Spectroscopy (δ, ppm) ~190 (-CHO), ~150-120 (aromatic carbons)General Spectroscopic Principles
Mass Spectrometry (m/z) 226 [M]⁺Calculated

Section 2: Synthesis via Vilsmeier-Haack Formylation

The most direct and widely employed method for the synthesis of 3-Formylguaiazulene is the Vilsmeier-Haack reaction.[4][5] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The key to this transformation is the in-situ generation of the "Vilsmeier reagent," a chloromethyliminium salt, which acts as a mild electrophile.[4][8]

Causality of Experimental Design

The choice of guaiazulene as the substrate is critical. Its azulene core is highly electron-rich, particularly at the 1 and 3 positions of the five-membered ring, making it highly susceptible to electrophilic aromatic substitution. The Vilsmeier reagent, formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), is a sufficiently reactive electrophile to attack this activated ring system but is mild enough to prevent unwanted side reactions or degradation of the sensitive azulene structure.[7][8] The subsequent hydrolysis step is essential to convert the intermediate iminium salt into the final aldehyde product.

Experimental Protocol: Synthesis of 3-Formylguaiazulene

Materials:

  • Guaiazulene (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphoryl chloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM) (optional solvent)

  • Saturated sodium acetate solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reagent Preparation (Vilsmeier Reagent Formation): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve Guaiazulene (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Electrophilic Addition: Slowly add phosphoryl chloride (1.2 eq) dropwise to the cooled solution over 30 minutes. Maintain the temperature at 0 °C. The causality here is to control the exothermic reaction and ensure the stable formation of the Vilsmeier reagent.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium acetate. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic byproducts. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The purified fractions containing the product are combined, the solvent is evaporated, and the resulting solid is characterized by NMR, IR, and mass spectrometry to confirm its structure and purity.

Visualization of the Synthesis Workflow

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2-3: Reaction cluster_workup Step 4-6: Workup & Extraction cluster_purification Step 7-8: Purification & Analysis A Dissolve Guaiazulene in anhydrous DMF B Cool to 0°C A->B C Add POCl3 dropwise at 0°C B->C Formation of Vilsmeier Reagent D Stir at Room Temp (2-4h, Monitor by TLC) C->D E Quench with sat. NaOAc(aq) at 0°C D->E Hydrolysis of Iminium Intermediate F Extract with DCM/EtOAc E->F G Wash with H2O & Brine F->G H Dry over Na2SO4 G->H I Concentrate under reduced pressure H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, IR, MS) J->K G ROS Reactive Oxygen Species (ROS) Mito Mitochondrial Dysfunction ROS->Mito induces Inflam Pro-inflammatory Cytokines ROS->Inflam activates Mito->ROS generates more Prolif Uncontrolled Cell Proliferation Mito->Prolif fuels Inflam->Prolif promotes Cancer Cancer Progression Prolif->Cancer Molecule 3-Formylguaiazulene Derivatives Molecule->ROS Scavenges Molecule->Mito Inhibits Complex II (Hypothesized) Molecule->Inflam Reduces

References

Physical and chemical characteristics of CAS 3331-47-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 3-Formylguaiazulene (CAS 3331-47-3)

Introduction

3-Formylguaiazulene (CAS 3331-47-3), a prominent derivative of the bicyclic aromatic sesquiterpenoid guaiazulene, represents a molecule of significant interest in synthetic and medicinal chemistry. Its core structure, an azulene isomer, is a non-benzenoid aromatic hydrocarbon, which imparts unique electronic and spectroscopic properties. The presence of a reactive aldehyde functional group at the 1-position of the azulene ring opens extensive possibilities for further chemical modification, making it a valuable building block for novel chromophores, polymers, and potential therapeutic agents.

This guide provides a comprehensive technical overview of 3-Formylguaiazulene, synthesizing available data on its chemical identity, physicochemical properties, and analytical characterization. As a Senior Application Scientist, the narrative aims to explain not just the "what" but the "why" behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals engaged in its study.

Chemical Identity and Molecular Structure

The unambiguous identification of a compound is the foundation of all subsequent research. 3-Formylguaiazulene is identified by several names and registry numbers, reflecting its structural relationship to both azulene and guaiazulene.

Table 1: Chemical Identifiers for CAS 3331-47-3

Identifier Value
CAS Number 3331-47-3[1][2][3]
IUPAC Name 3,8-dimethyl-5-(propan-2-yl)azulene-1-carbaldehyde[4][5][6]
Synonyms 5-Isopropyl-3,8-dimethylazulene-1-carboxaldehyde, 7-Isopropyl-1,4-dimethylazulene-3-carboxaldehyde, 3-Formylguaiazulene[1][4][7]
Molecular Formula C₁₆H₁₈O[1][4][8]
Molecular Weight 226.31 - 226.32 g/mol [4][6][7]
InChI Key CDVRGGMPPUFSFH-UHFFFAOYSA-N[4][6]

| SMILES | CC(C)C1=CC=C(C)C2=C(C=O)C=C(C)C2=C1[4][6] |

The structure features a fused five- and seven-membered ring system characteristic of azulene. This arrangement results in a dipole moment and a distinctive deep purple-to-black color, a direct consequence of a low-energy electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Physicochemical Properties

Understanding the physical properties of 3-Formylguaiazulene is critical for its handling, formulation, and application in experimental settings.

Table 2: Summary of Physicochemical Properties | Property | Value | Source(s) | | :--- | :--- | :--- | | Physical Form | Crystalline Powder, Crystalline Lumps, or Solid[1][6][9] | | Color | Purple to Black[1][6] | | Melting Point | 83 - 86 °C[1][10][11] | | Boiling Point | 125°C @ 0.5 mmHg; 152-154°C @ 7 mmHg; 364.2°C (Predicted)[4][11][12] | | Solubility | Data for specific solvents is limited.[1][10] Based on its predominantly hydrocarbon structure, it is expected to have low solubility in water and higher solubility in non-polar organic solvents like hexanes, ethyl acetate, and dichloromethane. | | Stability | Stable under recommended storage conditions.[1] | | Incompatibilities | Strong oxidizing agents.[1] | | Sensitivities | Reported to be light-sensitive and air-sensitive.[1] |

Expert Insights on Handling and Storage

The noted light and air sensitivity necessitates specific handling protocols.[1] From a practical standpoint, this means operations should be conducted under dim or amber-filtered light and, for long-term storage or sensitive reactions, under an inert atmosphere (e.g., argon or nitrogen). Storage should be in a tightly sealed container in a cool, dark, and dry place.[1] The incompatibility with oxidizing agents is a key consideration for reaction planning, as the aldehyde group and the electron-rich azulene ring are susceptible to oxidation.

Analytical Characterization and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of structure and the assessment of purity. The choice of each technique is dictated by the specific information it provides about the molecule's architecture and composition.

Workflow for Structural Confirmation and Purity Analysis

G cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Final Confirmation gc Gas Chromatography (GC) confirm Confirmed Structure & Purity >97% gc->confirm Purity data nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy nmr->ir Functional group check ir->confirm Structural data ms Mass Spectrometry (MS) ms->nmr Formula context start Sample of CAS 3331-47-3 start->gc Volatility check start->ms MW confirmation

Caption: Comprehensive analytical workflow for CAS 3331-47-3.

Experimental Protocols
  • Causality: GC is the method of choice for purity analysis of thermally stable and volatile compounds like 3-Formylguaiazulene.[9] It separates the target compound from residual solvents, starting materials, or byproducts based on differential partitioning between a stationary phase and a mobile gas phase.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., ethyl acetate or hexane).

    • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a non-polar capillary column (e.g., DB-5 or HP-5ms).

    • Injection: Inject 1 µL of the sample solution into the heated injection port.

    • Temperature Program: Implement a temperature gradient, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 15°C/min.

    • Data Analysis: The purity is calculated based on the relative peak area of the main component in the resulting chromatogram. A purity of >97% is common for commercial samples.[9]

  • Mass Spectrometry (MS)

    • Causality: MS provides the molecular weight of the compound, which is the most fundamental piece of structural information. Electron Impact (EI) ionization can also induce fragmentation, offering clues about the molecule's substructures.

    • Methodology:

      • Introduce the sample into the mass spectrometer (e.g., via a GC-MS interface or direct insertion probe).

      • Ionize the molecules using a standard method like Electron Impact (EI).

      • Analyze the mass-to-charge ratio (m/z) of the resulting ions.

      • Expected Result: A molecular ion (M⁺) peak should be observed at m/z ≈ 226, corresponding to the molecular weight of C₁₆H₁₈O.[7]

  • Infrared (IR) Spectroscopy

    • Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

    • Methodology:

      • Prepare the sample, typically as a KBr pellet or a thin film.

      • Acquire the spectrum using an FTIR spectrometer.

      • Expected Result: Key peaks would include a strong absorption around 1650-1700 cm⁻¹ for the aldehyde C=O stretch, absorptions in the 2700-2900 cm⁻¹ region for the aldehydic C-H stretch, and peaks around 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹ corresponding to aromatic C-H and C=C bonds, respectively.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Causality: ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise carbon-hydrogen framework of an organic molecule. They provide information on the chemical environment, connectivity, and number of different types of protons and carbons.

    • Methodology:

      • Dissolve an accurately weighed sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃).

      • Acquire ¹H, ¹³C, and potentially 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

      • Expected Result: The ¹H NMR spectrum would show distinct signals for the aromatic protons, the isopropyl group protons, the methyl group protons, and a downfield singlet for the aldehyde proton. The ¹³C NMR would show signals for all 16 carbons, including a characteristic signal for the aldehyde carbonyl carbon (>180 ppm).

Biological Context and Toxicological Profile

While specific bioactivity data for 3-Formylguaiazulene is not widely published, its structural parent, guaiazulene (CAS 489-84-9) , is known to possess biological properties. Guaiazulene, found in essential oils, exhibits antioxidant and in vitro cytotoxic activity against certain cell lines.[14]

The introduction of an aldehyde group in 3-Formylguaiazulene could modulate this activity. Aldehydes are known to be reactive electrophiles that can interact with biological nucleophiles, a mechanism often associated with both therapeutic effects and toxicity. Therefore, it is plausible that 3-Formylguaiazulene could be a candidate for bioactivity screening.

General Workflow for In Vitro Bioactivity Screening

G cluster_0 Primary Screening cluster_1 Secondary/Mechanism Studies compound CAS 3331-47-3 (Stock Solution in DMSO) cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cell lines) compound->cytotoxicity antioxidant Antioxidant Assay (e.g., DPPH, ABTS) compound->antioxidant hit Identify 'Hit' Activity cytotoxicity->hit antioxidant->hit dose_response Dose-Response Curve (Determine IC₅₀) hit->dose_response If Hit mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) dose_response->mechanism lead Lead Compound Potential mechanism->lead

Caption: A general workflow for the initial biological evaluation of a compound.

Toxicological Information

Available safety data indicates that 3-Formylguaiazulene is classified as a skin and eye irritant.[7][10] It may also cause respiratory irritation and is considered harmful if swallowed or in contact with skin.[10] Standard precautions, including the use of personal protective equipment (gloves, safety glasses) and handling in a well-ventilated area, are mandatory.[1][10]

Conclusion

3-Formylguaiazulene (CAS 3331-47-3) is a well-defined crystalline solid with unique spectroscopic properties derived from its non-benzenoid aromatic core. Its characterization relies on a standard suite of analytical techniques, including GC for purity and MS, IR, and NMR for structural confirmation. While its own biological profile is an area ripe for investigation, its relationship to the bioactive parent compound guaiazulene suggests potential for applications in medicinal chemistry. The handling of this compound requires careful attention to its sensitivity to light, air, and oxidizing agents. This guide provides the foundational knowledge necessary for researchers to confidently and safely incorporate this versatile molecule into their development programs.

References

Guaiazulene and its Derivatives: A Comprehensive Guide to Discovery, Natural Sources, and Isolation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Guaiazulene, a bicyclic sesquiterpene derived from the azulene skeleton, has garnered significant scientific interest due to its potent anti-inflammatory, antioxidant, and soothing properties.[1][2] This deep-blue crystalline hydrocarbon is not a laboratory novelty but a constituent of essential oils used for centuries in traditional medicine.[3][4] This guide provides an in-depth exploration of the history of guaiazulene's discovery, catalogues its diverse natural sources across terrestrial and marine ecosystems, and details the primary methodologies for its extraction and purification. We will examine the key chemical derivatives found in nature, supported by structural diagrams and comparative data, and provide validated protocols for laboratory-scale isolation. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development seeking to harness the therapeutic potential of this remarkable molecule.[5]

The Genesis of Azulene Chemistry: A Historical Perspective

The story of guaiazulene is intrinsically linked to that of its parent compound, azulene. The distinct azure-blue color of certain essential oils was noted as far back as the 15th century, particularly from the steam distillation of German chamomile.[6][7] However, the scientific investigation began much later.

  • 1863: The English chemist Septimus Piesse first coined the term "azulene" (from the Spanish word "azul" for blue) to describe the blue chromophore he observed in oils from yarrow and wormwood.[6][8]

  • 1926: The definitive structure of an azulene system, specifically guaiazulene, was established by the Nobel laureate Lavoslav Ružička.[6][9] This was a landmark achievement, revealing an unusual fused 5- and 7-membered ring system, an isomer of the common 6-6 fused ring system of naphthalene.[3][6][10]

  • 1937: The first successful organic synthesis of the parent azulene molecule was reported by Placidus Plattner and his colleague A.S. Pfau, solidifying the structural understanding and opening the door for synthetic derivatization.[6][10]

This historical progression from simple observation to structural elucidation and finally to synthesis laid the critical groundwork for understanding the vast family of azulene derivatives found in nature.

Natural Occurrences of Guaiazulene and its Derivatives

Guaiazulene and its related compounds are biosynthesized by a diverse array of organisms, from common medicinal plants to deep-sea corals. Their presence is often linked to the organism's defense and signaling mechanisms.

Terrestrial Flora

The most commercially significant and well-studied sources of guaiazulene are terrestrial plants, where it exists as a component of their essential oils.[11][12]

  • German Chamomile (Matricaria chamomilla): Perhaps the most famous source, chamomile oil has been used for centuries for its anti-inflammatory properties.[3] Interestingly, the oil contains the pro-azulene compound matricin, which is converted to the intensely blue derivative chamazulene during the heat of steam distillation.[3][13]

  • Guaiac Wood (Guaiacum officinale): The essential oil from this tree is a primary commercial source of guaiazulene itself.[11]

  • Yarrow (Achillea millefolium) and Wormwood (Artemisia absinthium): Like chamomile, these plants are historical sources of blue essential oils containing azulene derivatives, primarily chamazulene.[3][4][13]

  • Australian Blue Cypress (Callitris intratropica): This tree is a notable source of guaiazulene.[8] Its essential oil is known for its high concentration of guaiol, a precursor that can be dehydrogenated to form guaiazulene.[14]

  • Eucalyptus Species: Certain eucalyptus trees are also utilized as a source for guaiazulene extraction.[8]

Fungal Kingdom

The fungal kingdom also contributes to the natural library of azulenes. The most striking example is the Lactarius indigo mushroom, whose vibrant blue color is due to a guaiazulene derivative, specifically (7-isopropenyl-4-methylazulen-1-yl)methyl stearate.[11][15]

Marine Ecosystems

Marine invertebrates have been identified as a rich source of azulene pigments. Various soft corals and gorgonian corals, such as Muriceides collaris, have been found to contain guaiazulene and related analogs as principal pigments.[11][16] This suggests a role in chemical defense or signaling in the marine environment.

Table 1: Principal Natural Sources of Guaiazulene and Related Azulenes
Source Category Scientific Name Common Name Primary Azulene Derivative(s) Reference(s)
Terrestrial FloraMatricaria chamomillaGerman ChamomileChamazulene (from matricin)[3][13]
Terrestrial FloraGuaiacum officinaleGuaiac WoodGuaiazulene[12]
Terrestrial FloraAchillea millefoliumYarrowChamazulene[3][13]
Terrestrial FloraArtemisia absinthiumWormwoodChamazulene[3][13]
Terrestrial FloraCallitris intratropicaAustralian Blue CypressGuaiazulene (from guaiol)[8][14]
FungiLactarius indigoIndigo Milk Cap(7-isopropenyl-4-methylazulen-1-yl)methyl stearate[15]
Marine FaunaMuriceides collarisGorgonian CoralGuaiazulene, Muriceidine A[16]
Marine FaunaAlcyonium sp.Soft CoralGuaiazulene[11]

Key Guaiazulene Derivatives in Nature

While guaiazulene is the eponymous compound, several other naturally occurring derivatives and isomers are of significant interest. The core azulene structure is a bicyclic, non-benzenoid aromatic hydrocarbon with a 10 π-electron system, consisting of a fused five-membered and seven-membered ring.[6][13]

  • Guaiazulene (1,4-dimethyl-7-isopropylazulene): The primary focus of this guide, it is a sesquiterpene found directly in several essential oils.[2][11]

  • Chamazulene (7-ethyl-1,4-dimethylazulene): This key anti-inflammatory component of chamomile oil is an artifact of distillation, formed from the natural precursor matricin.[3][13] Its discovery and therapeutic use predate much of the specific research into guaiazulene.

  • Vetivazulene (4,8-dimethyl-2-isopropylazulene): An isomer of guaiazulene found in vetiver oil.[6][8]

G cluster_azulene Azulene Core Structure cluster_guaiazulene Guaiazulene cluster_chamazulene Chamazulene cluster_vetivazulene Vetivazulene azulene guaiazulene label_guaia 1,4-dimethyl-7-isopropylazulene chamazulene label_chama 7-ethyl-1,4-dimethylazulene vetivazulene label_vetiva 4,8-dimethyl-2-isopropylazulene

Diagram 1: Chemical structures of the azulene core and its key natural derivatives.

Methodologies for Extraction and Isolation

The isolation of guaiazulene from natural sources is a multi-step process that leverages the compound's physicochemical properties. The choice of methodology depends on the starting material and the desired purity of the final product.

Experimental Protocol: Extraction and Purification from Plant Material

This protocol provides a generalized workflow for isolating guaiazulene. Causality: Each step is designed to progressively separate the target molecule from the complex matrix of the natural source based on properties like volatility, polarity, and acidic/basic nature.

Step 1: Steam Distillation (Primary Extraction)

  • Objective: To isolate the volatile essential oil fraction from the raw plant material.

  • Procedure:

    • Place the dried and coarsely ground plant material (e.g., chamomile flowers, guaiac wood chips) into the distillation flask.

    • Add water to the flask, ensuring the material is fully submerged.

    • Assemble the steam distillation apparatus (Clevenger-type is recommended for optimal oil separation).

    • Heat the flask to generate steam, which will pass through the plant material, volatilizing the essential oils.

    • The steam and oil vapor mixture is condensed, and the immiscible oil layer is collected.

  • Rationale: Guaiazulene and its precursors are sesquiterpenes with sufficient volatility to be effectively extracted via steam. This method is efficient for large-scale extraction and avoids the use of organic solvents at the initial stage.

Step 2: Dehydrogenation (If Necessary)

  • Objective: To convert precursor molecules (e.g., guaiol) into the aromatic guaiazulene structure.

  • Procedure:

    • Mix the essential oil fraction with a dehydrogenation catalyst, such as palladium on carbon (Pd/C).[17]

    • Heat the mixture under controlled temperatures (typically 225-270 °C) to facilitate the removal of hydrogen atoms and promote aromatization.[17]

    • Cool the reaction mixture and filter to remove the catalyst. The resulting liquid should be a deep blue color.[17]

  • Rationale: Some natural sources like Blue Cypress are rich in sesquiterpene alcohols (guaiol) rather than guaiazulene itself.[14] Catalytic dehydrogenation is a standard chemical transformation to create the conjugated π-electron system responsible for guaiazulene's color and properties.

Step 3: Acid-Base Liquid-Liquid Extraction (Purification)

  • Objective: To selectively separate the basic guaiazulene from non-basic impurities.

  • Procedure:

    • Dissolve the crude blue oil in a non-polar organic solvent like petroleum ether.

    • Transfer the solution to a separatory funnel and add an aqueous acid solution (e.g., 60-90% sulfuric acid).[18][19]

    • Shake the funnel vigorously. The basic guaiazulene will be protonated and move into the aqueous acid layer, which turns blue. The non-basic impurities remain in the organic layer.

    • Separate the blue aqueous layer.

    • Carefully neutralize the acid layer by washing with ice water and a dilute sodium hydroxide solution to regenerate the non-protonated guaiazulene, which will separate out.[18]

    • Extract the now-purified guaiazulene back into a fresh portion of petroleum ether.

  • Rationale: The azulene ring system exhibits weak basicity, allowing for its selective extraction into a strong acid phase. This is a powerful purification step that removes many neutral lipids and other compounds.

Step 4: Column Chromatography (Final Polishing)

  • Objective: To achieve high purity by separating the final product from any remaining minor impurities.

  • Procedure:

    • Concentrate the guaiazulene-containing organic solvent from the previous step.

    • Prepare a chromatography column with a suitable stationary phase (e.g., silica gel or alumina).

    • Load the concentrated sample onto the column.

    • Elute the column with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate), starting with low polarity.

    • Collect the distinct dark blue band as it elutes from the column.

    • Evaporate the solvent under reduced pressure to yield purified guaiazulene crystals.

  • Rationale: Chromatography separates compounds based on their differential adsorption to the stationary phase. This allows for the removal of isomers or closely related compounds, yielding a product of high purity suitable for research and pharmaceutical applications.

Diagram 2: A generalized workflow for the extraction and purification of guaiazulene.

Conclusion and Future Perspectives

From its early identification as the "azure-blue chromophore" to its full structural elucidation and synthesis, guaiazulene has proven to be a molecule of enduring scientific interest.[6] Its widespread occurrence in terrestrial, fungal, and marine organisms highlights its evolutionary significance and hints at a vast, yet to be fully explored, range of biological activities.[3][11][13] The methodologies for its extraction and purification are well-established, providing a clear path for researchers to obtain high-purity material for further investigation.

Future research should focus on several key areas:

  • Bioprospecting: Exploring novel marine and microbial sources for new azulene derivatives with unique bioactivities.

  • Biosynthetic Pathways: Elucidating the specific enzymatic pathways responsible for azulene synthesis in different organisms to enable biotechnological production.

  • Pharmacological Mechanisms: Deepening the understanding of the molecular mechanisms behind guaiazulene's anti-inflammatory and antioxidant effects to develop more targeted therapeutic applications.[2][20]

As the demand for effective, naturally derived active ingredients grows in the pharmaceutical and cosmetic industries, guaiazulene and its derivatives stand out as compelling candidates for continued research and development.[1][5]

References

Biological activity of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

Abstract

This compound, a naturally occurring azulene-type sesquiterpenoid, has garnered scientific interest due to its presence in edible mushrooms and the broader therapeutic potential of the azulene chemical scaffold.[1][2][3] This technical guide provides a comprehensive overview of the known biological activities of this compound, also identified in the literature as lactaroviolin.[1][4] It synthesizes findings from foundational studies, detailing its cytotoxic, antimicrobial, and mutagenic properties. The guide is structured to provide researchers and drug development professionals with not only a summary of existing data but also detailed experimental protocols for reproducing and expanding upon this research. By explaining the causality behind methodological choices and grounding all claims in authoritative sources, this document serves as a vital resource for exploring the therapeutic applications of this unique natural product.

Introduction: The Promise of an Azure Sesquiterpenoid

Azulene, a striking blue bicyclic aromatic hydrocarbon, and its derivatives are emerging as a significant focal point in medicinal chemistry.[2][5] These compounds are found in nature in various plants and mushrooms.[2][6] this compound is a specific azulene sesquiterpenoid isolated from the fruit bodies of edible Lactarius species, such as Lactarius deliciosus.[1][3][7] While the parent azulene scaffold is known for potent anti-inflammatory, anticancer, and antimicrobial properties, the specific activities of its derivatives require individual characterization.[2][5][8] This guide delves into the experimentally determined biological profile of this compound, providing a foundational understanding for future drug discovery and development efforts.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its study and application in biological systems.

PropertyValueSource
IUPAC Name 3,8-dimethyl-5-propan-2-ylazulene-1-carbaldehydePubChem
Synonyms 3-formylguaiazulene, LactaroviolinPubChem[1]
CAS Number 3331-47-3Santa Cruz Biotechnology[9]
Molecular Formula C₁₆H₁₈OPubChem
Molecular Weight 226.31 g/mol PubChem
Appearance Deep blue compoundInferred from azulene properties[2]
Topological Polar Surface Area 17.1 ŲPubChem
XLogP3-AA 4.2PubChem

Profile of Biological Activities

Investigations into this compound (referred to as lactaroviolin or compound II in a key study) have revealed a specific, though not broad-spectrum, range of biological effects.

Cytotoxic Activity

The most significant reported activity for this compound is its cytotoxicity against tumor cells. In a comparative study of three sesquiterpenoids from Lactarius mushrooms, this compound was found to have moderate cytotoxic activity against Ehrlich ascitic tumour cells and L1210 leukemia cells.[1][4] This finding aligns with broader research indicating that azulene derivatives hold promise as anticancer agents, potentially through mechanisms like the induction of apoptosis.[2][6]

Antimicrobial Activity

The antimicrobial effects of this compound appear to be limited. One study reported no significant antibacterial or antifungal activity.[1][4] However, research on the broader class of azulene-type sesquiterpenoids suggests that related compounds can possess antimicrobial properties.[7] For instance, 7-acetyl-4-methylazulene-1-carbaldehyde, another compound isolated from Lactarius deliciosus, displayed moderate antibacterial activity against Staphylococcus aureus.[3] This suggests that minor structural modifications on the azulene scaffold can significantly impact antimicrobial efficacy.

Mutagenic Activity

In the Ames Salmonella assay, a standard test for assessing the mutagenic potential of chemical compounds, this compound demonstrated weak mutagenic activity.[1][4] This is a critical consideration for any compound being evaluated for therapeutic use, as mutagenicity can be a significant liability.

Other Screened Activities

The compound was found to be inactive in assays for phytotoxic (against Lepidium sativum and Seteria italica), algicidal, and antifungal activity.[1][4]

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, the following are detailed protocols for evaluating the key biological activities of this compound.

General Experimental Workflow

The logical flow from compound isolation to multi-faceted biological screening is crucial for systematic evaluation.

G cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis & Interpretation A Isolation from Natural Source (e.g., Lactarius deliciosus) C Structural Characterization (NMR, MS) A->C B Chemical Synthesis & Purification B->C D Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) C->D E Antimicrobial Assays (e.g., Broth Microdilution for MIC) C->E F Mutagenicity Assay (e.g., Ames Test) C->F G Anti-inflammatory Assays (e.g., COX/LOX Inhibition) C->G H Determine IC50 / MIC Values D->H E->H I Assess Specificity & Potency F->I G->I H->I J Mechanism of Action Studies I->J

Caption: General workflow for the evaluation of a natural product.

Protocol: MTT Assay for Cytotoxicity

This protocol is designed to quantify the cytotoxic effect of the compound on cancer cell lines like L1210 or HeLa.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., L1210) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). A positive control (e.g., Doxorubicin) should also be included.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Inoculate a bacterial strain (e.g., Staphylococcus aureus) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic phase of growth. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth with bacteria, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A growth indicator like resazurin can be added to aid visualization.

Potential Mechanisms of Action

The precise molecular mechanisms through which this compound exerts its cytotoxic effects have not been elucidated. However, insights can be drawn from studies on related azulene derivatives.[2] The unique electronic structure of the azulene scaffold, a fusion of a five-membered and a seven-membered ring, is key to its biological interactions.[5]

For the anticancer activity of guaiazulene derivatives, two potential (though unconfirmed) mechanisms have been proposed:

  • Surface Coverage: The molecule may physically interact with and disrupt cell membrane integrity or function.

  • Multifunctional Group Synergism: The different functional groups on the molecule may act in concert to disrupt multiple cellular processes.[2]

More broadly, azulene derivatives have been shown to inhibit key enzymes involved in disease processes, such as inflammatory enzymes or tyrosine kinases, which are crucial in leukemia development.[5][6]

G cluster_0 Hypothesized Cellular Targets cluster_1 Resulting Biological Effects Compound 5-Isopropyl-3,8-dimethyl- azulene-1-carbaldehyde Membrane Cell Membrane (Surface Coverage) Compound->Membrane Disruption? Enzyme Signaling Enzymes (e.g., Tyrosine Kinases) Compound->Enzyme Inhibition? DNA DNA Interaction (Mutagenic Effect) Compound->DNA Interaction? Cytotoxicity Cytotoxicity / Apoptosis Membrane->Cytotoxicity Enzyme->Cytotoxicity Mutation Weak Mutagenicity DNA->Mutation

Caption: Hypothesized mechanisms of action for the title compound.

Future Directions and Therapeutic Potential

The moderate cytotoxicity of this compound warrants further investigation.[1][4] Future research should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Testing the compound against a wider panel of human cancer cell lines to identify specific cancer types that are particularly sensitive.

  • Mechanism of Action Studies: Investigating the molecular pathways leading to cell death, such as apoptosis induction, cell cycle arrest, or inhibition of specific kinases.

  • Structural Analogs: Synthesizing derivatives of the compound to improve potency and selectivity while potentially reducing its weak mutagenicity. The azulene scaffold is a versatile platform for such medicinal chemistry efforts.[2][10]

  • In Vivo Studies: If in vitro results are promising, evaluating the compound's efficacy and safety in animal models of cancer would be the next logical step.

While its antimicrobial profile is not strong, its unique chemical structure could serve as a scaffold for developing novel agents.[1]

Conclusion

This compound is a natural sesquiterpenoid with a defined, albeit narrow, spectrum of biological activity. Its most promising characteristic is a moderate cytotoxic effect against cancer cells, a finding that is consistent with the known potential of the broader azulene class of compounds.[1][2][5] However, its weak mutagenic activity is a factor that must be carefully considered and addressed in any future drug development program.[1][4] The detailed protocols and synthesized knowledge presented in this guide offer a solid foundation for researchers to further explore and potentially harness the therapeutic value of this intriguing blue compound.

References

A Technical Guide to 7-Isopropyl-1,4-dimethylazulene-3-carbaldehyde (3-Formylguaiazulene)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 7-isopropyl-1,4-dimethylazulene-3-carbaldehyde, a formylated derivative of the naturally occurring sesquiterpene, guaiazulene. We delve into its precise chemical identity, structural characteristics, and the primary method of its synthesis—the Vilsmeier-Haack reaction. The document details the mechanistic underpinnings of this synthetic route, provides a validated experimental protocol, and tabulates key physicochemical and spectroscopic data for characterization. Furthermore, it explores the compound's emerging applications, particularly its role as a versatile synthetic precursor and its documented antioxidant and antiproliferative activities, which are of significant interest in the field of drug discovery.

Introduction: The Azulene Scaffold and the Significance of Formylation

Azulene is a bicyclic, non-benzenoid aromatic hydrocarbon and an isomer of naphthalene. Unlike the colorless naphthalene, azulene and its derivatives are characterized by their intense blue-to-violet color. This property arises from a narrow HOMO-LUMO gap, which allows for the absorption of light in the visible region of the electromagnetic spectrum. The parent compound of interest, guaiazulene (7-isopropyl-1,4-dimethylazulene), is a naturally occurring alkyl-substituted azulene found in essential oils from sources like chamomile and guaiac wood.

The unique electronic structure of the azulene core, featuring a cyclopentadienyl anion fused to a tropylium cation, imparts a significant dipole moment and distinct reactivity patterns. The five-membered ring is electron-rich, making it susceptible to electrophilic substitution, while the seven-membered ring is electron-deficient. This reactivity is pivotal for the strategic functionalization of the guaiazulene scaffold.

Introducing a formyl (-CHO) group, particularly at the C-3 position of the electron-rich five-membered ring, transforms guaiazulene into a highly valuable synthetic intermediate. This aldehyde functionality serves as a chemical handle for a wide array of subsequent transformations, including aldol condensations, Wittig reactions, and reductive aminations. Such modifications have led to the synthesis of novel derivatives with promising biological activities. A study by Pratsinis and Haroutounian highlighted that derivatives of 3-formylguaiazulene exhibit significant antioxidant properties and moderate inhibitory effects on the proliferation of human promyelocytic leukemia cells.[1]

Nomenclature and Chemical Structure

The precise identification of a chemical entity is foundational to scientific research. The compound commonly known as 3-Formylguaiazulene is systematically named according to IUPAC nomenclature.

  • Common Name: 3-Formylguaiazulene

  • IUPAC Name: 7-isopropyl-1,4-dimethylazulene-3-carbaldehyde[2][3][4]

  • CAS Number: 3331-47-3[2][3][4]

  • Molecular Formula: C₁₆H₁₈O[4]

  • Molecular Weight: 226.32 g/mol [2][4]

The structure consists of the core guaiazulene skeleton with a carbaldehyde group attached to the third position of the azulene ring system.

Vilsmeier_Haack_Mechanism cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Iminium Cation) Intermediate1->VilsmeierReagent - (OPOCl₂)⁻ SigmaComplex Cationic Intermediate (Sigma Complex) Guaiazulene Guaiazulene Guaiazulene->SigmaComplex + Vilsmeier Reagent IminiumSalt Aryl Iminium Salt SigmaComplex->IminiumSalt - H⁺ Product 3-Formylguaiazulene IminiumSalt->Product + H₂O (Workup)

References

Spectroscopic Properties of Azulene-Based Aldehydes: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azulene, a non-benzenoid aromatic hydrocarbon, stands as a captivating molecular scaffold for the development of advanced materials and probes due to its unique electronic structure and distinctive spectroscopic properties.[1] Unlike its colorless isomer naphthalene, azulene exhibits a striking deep blue color, a direct consequence of a narrow HOMO-LUMO gap that allows for absorption of light in the visible region of the electromagnetic spectrum.[2] The introduction of functional groups, particularly the aldehyde moiety, onto the azulene core provides a powerful tool for tuning these inherent properties and for creating novel molecules with tailored functionalities for applications in drug development, chemical sensing, and materials science.[3]

This in-depth technical guide provides a comprehensive exploration of the core spectroscopic properties of azulene-based aldehydes. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by offering not only a compilation of essential spectroscopic data but also a deeper understanding of the underlying principles that govern the photophysical behavior of these fascinating compounds. We will delve into the synthesis of various azulene aldehyde isomers, their characteristic UV-Visible absorption and fluorescence properties, the intriguing phenomenon of solvatochromism, and the complementary role of computational chemistry in elucidating their electronic structure.

The Unique Electronic Structure of Azulene

The spectroscopic behavior of azulene and its derivatives is intrinsically linked to its unusual electronic structure. Comprising a fused five-membered and seven-membered ring, azulene possesses a significant dipole moment for a hydrocarbon, arising from a ground-state electronic distribution that can be described as a hybrid of neutral and ionic resonance structures. This charge separation, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient, dictates the regioselectivity of chemical reactions and profoundly influences its interaction with light.

A hallmark of azulene's photophysics is its violation of Kasha's rule, which states that fluorescence typically occurs from the lowest excited singlet state (S₁). In contrast, many azulene derivatives exhibit anomalous fluorescence from the second excited singlet state (S₂ → S₀).[2][4] This rare phenomenon opens up unique avenues for the design of fluorescent probes with large Stokes shifts and distinct emission characteristics.

Synthesis of Azulene-Based Aldehydes

The position of the aldehyde group on the azulene nucleus significantly impacts the molecule's spectroscopic properties. Several synthetic strategies have been developed to achieve regioselective formylation.

Synthesis of Azulene-1-carbaldehyde

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of the electron-rich 1-position of the azulene core.[5]

Experimental Protocol: Vilsmeier-Haack Formylation of Azulene [2][6]

  • Reagents and Equipment:

    • Azulene

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent)

    • Sodium acetate

    • Dichloromethane (DCM) or Diethyl ether (Et₂O)

    • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

    • Magnetic stirrer and ice bath

  • Procedure:

    • Dissolve azulene in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add phosphorus oxychloride or a solution of the pre-formed Vilsmeier reagent in DCM to the stirred azulene solution.

    • Allow the reaction mixture to stir at room temperature for a specified time (typically 1-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by adding an aqueous solution of sodium acetate at 0 °C.

    • Extract the product into an organic solvent such as diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure azulene-1-carbaldehyde.

G cluster_reagents Reagents cluster_process Reaction Steps cluster_product Product Azulene Azulene Mix 1. Dissolve Azulene in DMF Azulene->Mix DMF DMF DMF->Mix POCl3 POCl₃ Add_Vilsmeier 3. Add POCl₃ (forms Vilsmeier reagent in situ) POCl3->Add_Vilsmeier Cool 2. Cool to 0 °C Mix->Cool Cool->Add_Vilsmeier Stir 4. Stir at Room Temperature Add_Vilsmeier->Stir Quench 5. Quench with aq. NaOAc Stir->Quench Extract 6. Extract with Et₂O Quench->Extract Purify 7. Purify by Chromatography Extract->Purify Product Azulene-1-carbaldehyde Purify->Product

Synthesis of Other Azulene Aldehyde Isomers
  • Azulene-2-carbaldehyde: This isomer can be prepared through the oxidative cleavage of 2-styrylazulenes using reagents like sodium periodate and a catalytic amount of osmium tetroxide.[7]

  • Azulene-4-carbaldehyde and Azulene-6-carbaldehyde: The synthesis of these isomers often starts from appropriately substituted azulene precursors. For instance, 6-methylazulene can be converted to 6-formylazulene. Another approach involves the reaction of 2H-cyclohepta[b]furan-2-ones with enamines derived from aldehydes.[8]

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of an azulene-based aldehyde is a key characteristic that provides insight into its electronic transitions. The position (λmax) and intensity (molar extinction coefficient, ε) of the absorption bands are highly sensitive to the position of the aldehyde group and the presence of other substituents on the azulene core.

The introduction of an electron-withdrawing aldehyde group generally leads to a bathochromic (red) shift of the long-wavelength absorption band compared to the parent azulene. The magnitude of this shift is dependent on the position of substitution.

Table 1: UV-Visible Absorption Data for Selected Azulene-Based Aldehydes

CompoundSolventλmax (nm)ε (M-1cm-1)Reference
AzuleneCyclohexane580, 635, 696330, 310, 160[2]
Azulene-1-carbaldehydeMethanol~385, ~540-[9]
Azulene-2-carbaldehyde----
Guaiazulene-4-carbaldehyde---[10]

Note: Comprehensive and directly comparable data for various isomers in a range of solvents is limited in the literature. The provided data serves as a representative example.

Fluorescence Spectroscopy

As mentioned, a defining feature of many azulene derivatives is their anomalous S₂ → S₀ fluorescence. The position and quantum yield of this emission are also strongly influenced by the substitution pattern. The aldehyde group, being electron-withdrawing, can modulate the energy levels of the excited states and influence the radiative and non-radiative decay pathways.

Table 2: Fluorescence Emission Data for Selected Azulene Derivatives

CompoundSolventλex (nm)λem (nm)Quantum Yield (Φf)Reference
AzuleneCyclohexane2803780.0003[11]
Azulene-derived probe 2 PBS buffer3504830.010[4]
2/6-Aryl substituted azulenes--408-447 (weak)-[12]

Note: The fluorescence quantum yields of azulene derivatives are often low but can be enhanced through strategic molecular design.[13]

Experimental Protocol: Fluorescence Spectroscopy

  • Objective: To determine the fluorescence excitation and emission spectra and quantum yield of an azulene aldehyde.

  • Materials:

    • Spectrofluorometer

    • Quartz cuvettes (1 cm path length)

    • Volumetric flasks and pipettes

    • Azulene aldehyde sample

    • Spectroscopic grade solvents

    • A fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Procedure:

    • Sample Preparation: Prepare a series of dilute solutions of the azulene aldehyde in the desired solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • Emission Spectrum: Set the excitation wavelength to the λmax of the S₀ → S₂ transition and record the emission spectrum.

    • Excitation Spectrum: Set the emission wavelength to the maximum of the fluorescence band and scan the excitation wavelengths to obtain the excitation spectrum.

    • Quantum Yield Determination (Relative Method):

      • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a standard of known quantum yield.

      • The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (nsample² / nstandard²) where:

        • I is the integrated fluorescence intensity

        • A is the absorbance at the excitation wavelength

        • n is the refractive index of the solvent

G cluster_inputs Inputs cluster_measurements Measurements cluster_calculation Calculation cluster_output Output Sample Azulene Aldehyde Solution Measure_Abs 1. Measure Absorbance (A) at λex Sample->Measure_Abs Measure_Fluor 2. Measure Integrated Fluorescence Intensity (I) Sample->Measure_Fluor Standard Fluorescence Standard Solution Standard->Measure_Abs Standard->Measure_Fluor Equation Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Measure_Abs->Equation Measure_Fluor->Equation Quantum_Yield Fluorescence Quantum Yield (Φf) Equation->Quantum_Yield

Solvatochromism: The Influence of Solvent Polarity

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption and fluorescence spectral bands with a change in the polarity of the solvent.[14] Azulene-based aldehydes, with their inherent dipole moment, often exhibit significant solvatochromism.

An increase in solvent polarity typically leads to a bathochromic (red) shift in the absorption and emission spectra of azulene aldehydes. This is because the more polar excited state is stabilized to a greater extent by polar solvents than the ground state.

Table 3: Solvatochromism of an Azulene-Derived Fluorophore [4]

Solventλem (nm)
Dioxane480
Tetrahydrofuran483
Acetone485
Acetonitrile488
Methanol491

This property makes azulene-based aldehydes promising candidates for use as probes to study the polarity of microenvironments, such as in biological systems.

Computational Chemistry: A Predictive Tool

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become indispensable tools for predicting and understanding the spectroscopic properties of azulene derivatives.[15] These calculations can provide valuable insights into:

  • Optimized ground and excited-state geometries.

  • Vertical excitation energies, which correspond to the λmax in absorption spectra.

  • Oscillator strengths, which are related to the molar extinction coefficients.

  • The nature of the electronic transitions (e.g., HOMO→LUMO, π→π*).

Commonly Used Functionals and Basis Sets:

For azulene and its derivatives, hybrid functionals such as B3LYP and PBE0, in conjunction with Pople-style basis sets like 6-31G(d) or 6-311+G(d,p), have been shown to provide a good balance between accuracy and computational cost for predicting electronic spectra.[15][16]

G cluster_computational Computational (TD-DFT) cluster_experimental Experimental Structure Propose Molecular Structure Calculation Calculate Electronic Transitions (λmax, Oscillator Strength) Structure->Calculation Prediction Predict Spectroscopic Properties Calculation->Prediction Synthesis Synthesize Compound Prediction->Synthesis Guide Synthesis Spectroscopy Measure UV-Vis & Fluorescence Spectra Synthesis->Spectroscopy Characterization Characterize Properties Spectroscopy->Characterization Characterization->Prediction Validate & Refine Model

Conclusion and Future Outlook

Azulene-based aldehydes represent a versatile class of compounds with tunable and unique spectroscopic properties. Their characteristic blue color, anomalous fluorescence, and sensitivity to the surrounding environment make them highly attractive for a wide range of applications. The ability to synthetically modify the azulene core allows for the fine-tuning of their absorption and emission profiles, opening up possibilities for the rational design of novel sensors, imaging agents, and materials with tailored optoelectronic properties.

Future research in this area will likely focus on the development of azulene aldehydes with enhanced fluorescence quantum yields, the exploration of their application in biological imaging and sensing, and the design of novel materials with unique photophysical characteristics. The continued synergy between synthetic chemistry, advanced spectroscopy, and computational modeling will be crucial in unlocking the full potential of these remarkable molecules.

References

Unlocking the Therapeutic Potential of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential research avenues for the novel azulene derivative, 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde. Synthesized from the naturally occurring sesquiterpenoid guaiazulene, this compound presents a compelling scaffold for the development of new therapeutics. Drawing upon the well-documented anti-inflammatory, antioxidant, and anticancer properties of related guaiazulene derivatives, this document outlines a strategic, multi-pronged approach to elucidating the bioactivity of this specific molecule. We present detailed, field-proven experimental protocols for assessing its antioxidant capacity, cytotoxic effects against cancer cell lines, and its potential to modulate inflammatory responses. Furthermore, we delve into the underlying molecular mechanisms, proposing the investigation of the NF-κB and Nrf2-ARE signaling pathways as primary targets. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore the therapeutic promise of this compound.

Introduction: The Promise of an Untapped Azulene Scaffold

Azulene and its derivatives have long captured the interest of the scientific community due to their unique chemical properties and diverse biological activities.[1][2] this compound, a derivative of the naturally occurring sesquiterpene guaiazulene, stands as a promising yet largely unexplored molecule.[3] Guaiazulene itself, and its various synthetic and semi-synthetic derivatives, have demonstrated a remarkable spectrum of pharmacological effects, including potent anti-inflammatory, antioxidant, and anticancer activities.[4][5][6] This inherent bioactivity within the core azulene structure provides a strong rationale for the targeted investigation of this compound as a lead compound for novel drug development.

This guide eschews a conventional, rigid structure in favor of a logically flowing exploration of the compound's potential. We begin by establishing the foundational knowledge of the parent compound, guaiazulene, then transition to the specific chemical attributes of the target molecule, and finally, propose a comprehensive and actionable research plan. Our objective is to provide not just a roadmap, but the detailed cartography necessary for its successful navigation.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is paramount to its successful investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3331-47-3--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₆H₁₈O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 226.31 g/mol --INVALID-LINK--
IUPAC Name 3,8-dimethyl-5-(propan-2-yl)azulene-1-carbaldehyde--INVALID-LINK--
Synonyms 3-Formylguaiazulene, 7-Isopropyl-1,4-dimethylazulene-3-carboxaldehyde--INVALID-LINK--
Appearance (Predicted) Blue or purple solidGeneral knowledge of azulenes
Solubility (Predicted) Soluble in organic solvents like ethanol, methanol, DMSOGeneral knowledge of similar compounds
Synthesis via Vilsmeier-Haack Reaction

The most direct and established method for the synthesis of this compound is the Vilsmeier-Haack formylation of the parent compound, guaiazulene. This reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings.[7][8]

Diagram 1: Proposed Synthesis Workflow

Synthesis_Workflow Guaiazulene Guaiazulene Reaction Vilsmeier-Haack Reaction Guaiazulene->Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Reaction Hydrolysis Aqueous Workup Reaction->Hydrolysis Crude_Product Crude Product Hydrolysis->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product 5-Isopropyl-3,8-dimethylazulene- 1-carbaldehyde Purification->Pure_Product Characterization Spectroscopic Characterization (NMR, IR, MS) Pure_Product->Characterization

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis and Purification

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with vigorous stirring. Maintain the temperature at 0°C.

  • Formylation Reaction: Dissolve guaiazulene in anhydrous dichloromethane and add it dropwise to the freshly prepared Vilsmeier reagent. Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: Carefully pour the reaction mixture into a beaker of crushed ice and water. Stir until the hydrolysis is complete.

  • Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Proposed Research Area 1: Antioxidant Activity and Mechanistic Insights

The inherent antioxidant properties of guaiazulene provide a strong impetus to investigate the radical scavenging capabilities of its carbaldehyde derivative.[5][9] Oxidative stress is a key pathological factor in a multitude of diseases, making the discovery of novel antioxidants a perpetual priority in drug development.

Assessment of Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a robust and widely accepted method for evaluating the antioxidant potential of a compound.[6][10][11]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Assay Procedure: In a 96-well microplate, add varying concentrations of the test compound to the wells. Add the DPPH solution to each well. A control well should contain only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). Ascorbic acid or Trolox should be used as a positive control.

Elucidating the Mechanism: The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a critical cellular defense mechanism against oxidative stress.[2][4][12] We hypothesize that this compound may exert its antioxidant effects by activating this pathway.

Diagram 2: Proposed Nrf2-ARE Signaling Pathway Activation

Nrf2_Pathway Compound 5-Isopropyl-3,8-dimethylazulene- 1-carbaldehyde Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release of Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Binding and Activation

Caption: Hypothesized activation of the Nrf2-ARE pathway by the test compound.

Proposed Further Investigations:

  • Western Blot Analysis: To measure the expression levels of Nrf2 in the nucleus and cytoplasm, as well as the downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) in a suitable cell line (e.g., HaCaT keratinocytes) treated with the compound.

  • Reporter Gene Assay: To quantify the activation of the ARE promoter using a luciferase reporter construct.

Proposed Research Area 2: Cytotoxic and Anticancer Potential

Many natural and synthetic azulene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[6] The structural features of this compound warrant its investigation as a potential anticancer agent.

In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[13][14][15]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed cancer cells (e.g., human melanoma A375, human breast cancer MCF-7, or human colon cancer HCT116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each cell line.

Investigating the Pro-Apoptotic Mechanism: The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in cancer cell proliferation, survival, and inflammation.[5][9][16][17][18] Aberrant NF-κB activation is a hallmark of many cancers. We propose that this compound may exert its anticancer effects by inhibiting the NF-κB pathway.

Diagram 3: Hypothesized Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates Compound 5-Isopropyl-3,8-dimethylazulene- 1-carbaldehyde Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Expression of Pro-inflammatory and Pro-survival Genes

References

Foreword: A Note on Chemical Identity and Precautionary Principles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of CAS 3331-47-3 (7-Isopropyl-1,4-dimethylazulene-3-carboxaldehyde)

This guide is dedicated to the safety and handling of the compound identified by CAS Number 3331-47-3 . It is critical for all personnel to confirm that this CAS number corresponds to the material in their inventory, which is 7-Isopropyl-1,4-dimethylazulene-3-carboxaldehyde [1][2][3]. This is a distinct chemical entity from other compounds that may be erroneously associated with similar-sounding names.

A comprehensive, peer-reviewed toxicological profile for this specific compound is not widely available. One safety data sheet notes that a formal chemical safety assessment has not been conducted[1]. Therefore, this guide is constructed upon a foundation of prudent practice and the available, albeit limited, safety data. As senior scientists and researchers, our primary directive is to treat any compound with an incomplete hazard profile with a high degree of caution, assuming potential hazards until definitive data proves otherwise. All protocols and recommendations herein reflect this conservative, safety-first approach, acknowledging that all chemical products should be handled as if they possess "unknown hazards and toxicity"[1].

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the bedrock of safe laboratory practice. These data points inform handling, storage, and emergency response decisions.

Table 1: Chemical Identity of CAS 3331-47-3

Identifier Data Source(s)
CAS Number 3331-47-3 [1][2][3][4]
IUPAC Name 7-Isopropyl-1,4-dimethylazulene-3-carboxaldehyde [1][2]
Synonyms 5-Isopropyl-3,8-dimethylazulene-1-carboxaldehyde [1][4]
Molecular Formula C₁₆H₁₈O [1]

| Molecular Weight | 226.32 g/mol |[4] |

Table 2: Known Physicochemical Properties

Property Data Source(s)
Physical State Solid at 20°C [1]
Form Crystal, Powder [1]
Color Purple to Black [1]
Melting Point 83°C [1]
Odor No data available [1]
Boiling Point No data available [1]
Flash Point No data available [1]

| Solubility | No data available |[1] |

Section 2: Hazard Assessment and GHS Classification

There is conflicting information in available safety documentation regarding the hazard classification of this compound. One source indicates that it does not meet the criteria for classification under Regulation (EC) No 1272/2008[1]. However, another, more detailed safety assessment provides specific GHS classifications[2]. In alignment with the precautionary principle, researchers must operate under the assumption that the more stringent hazard classifications are accurate.

Table 3: GHS Hazard Classification for CAS 3331-47-3

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[2]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin[2]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[2]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation[2]

(Data sourced from Apollo Scientific SDS)[2]

The primary routes of potential exposure are inhalation of the dust, skin contact, eye contact, and ingestion. The causality behind the required controls and PPE stems directly from these identified hazards.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls mandates that engineering solutions be the primary line of defense, supplemented by robust personal protective equipment. The goal is to isolate the researcher from the chemical hazard.

Engineering Controls: The First Line of Defense

The physical state of this compound as a crystalline powder necessitates stringent controls to prevent the generation and inhalation of dust.

  • Ventilation : All handling of the solid compound, including weighing and transfers, must be performed in a well-ventilated area, preferably within a certified chemical fume hood or a local exhaust ventilation (LEV) system[1][2]. This captures airborne particles at the source, preventing them from entering the researcher's breathing zone.

  • Emergency Facilities : Laboratories must be equipped with an easily accessible and fully functional safety shower and eyewash station[1]. Their proximity is critical for immediate decontamination in the event of an accidental splash.

Personal Protective Equipment (PPE): A Self-Validating System

Proper PPE is not just a checklist; it is a system that, when used correctly, ensures a barrier between the user and the hazard.

  • Respiratory Protection : A dust respirator is required when handling the powder outside of a fume hood or if dust generation is likely[1][2]. The choice of cartridge should be based on an institutional risk assessment.

  • Hand Protection : Chemical-resistant protective gloves are mandatory[1]. Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement[1]. If there is a risk of splashing or significant dust generation, a face shield should be worn in addition to safety glasses[1].

  • Skin and Body Protection : A laboratory coat or protective clothing is required to prevent skin contact[1]. Protective boots may be necessary depending on the scale of the operation[1].

PPE_Selection_Workflow start Task: Handling CAS 3331-47-3 fume_hood Is the task performed in a certified fume hood? start->fume_hood weighing Weighing or transfer of solid powder fume_hood->weighing  No solution_work Working with dilute solutions fume_hood->solution_work  Yes ppe_full Required PPE: - Lab Coat - Protective Gloves - Safety Glasses - Dust Respirator - Face Shield (if splash risk) weighing->ppe_full ppe_base Minimum PPE: - Lab Coat - Protective Gloves - Safety Glasses solution_work->ppe_base end Proceed with Task ppe_base->end ppe_full->end

Caption: PPE selection workflow for handling CAS 3331-47-3.

Section 4: Safe Handling and Storage Protocols

Adherence to standardized protocols minimizes the risk of exposure and preserves the integrity of the compound.

Step-by-Step Handling Protocol
  • Preparation : Cordon off the work area. Ensure all required engineering controls are active and all PPE is correctly worn.

  • Manipulation : Handle the substance in a well-ventilated place, such as a fume hood[1].

  • Prevent Dust : Use techniques that avoid the dispersion of dust. For example, carefully scoop material rather than pouring it from a height[2].

  • Avoid Contact : Prevent any contact with skin, eyes, and clothing[1].

  • Hygiene : Do not eat, drink, or smoke in the handling area[2]. Wash hands and face thoroughly after completing the task[1]. Contaminated work clothes should be laundered separately before reuse[2].

  • Container Management : Keep containers securely sealed when not in immediate use to prevent contamination and accidental release[2].

Chemical Storage

The stability of this compound depends on proper storage conditions. The goal is to protect it from environmental factors that could lead to degradation or reaction.

  • Container : Store in the original, tightly closed container[1][2].

  • Environment : The storage area must be cool, dry, and dark[1]. Protection from light is crucial for many complex organic molecules.

  • Atmosphere : For long-term stability or for particularly sensitive applications, storing the material under an inert gas (e.g., nitrogen or argon) is recommended[1].

  • Incompatibilities : Store away from incompatible materials and foodstuff containers[2]. While specific incompatibilities are not listed, as a general rule, keep aldehydes away from strong oxidizing agents, strong bases, and reducing agents.

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm to personnel and the environment.

First Aid Measures

The following procedures should be administered by trained personnel while seeking immediate professional medical attention.

Table 4: First Aid Response Protocol

Exposure Route Action Source(s)
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [1][2]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention. [1][2]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell. [1][2]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. [1][2][5]

A first aider should wear protective equipment, including rubber gloves and air-tight goggles, to prevent self-exposure[1].

Accidental Release Measures (Spills)
  • Evacuate & Secure : Alert personnel in the immediate area. Isolate the hazard area and deny entry to unprotected individuals[1][2][6].

  • Ventilate : Ensure the area is well-ventilated.

  • Don PPE : Wear all appropriate PPE as described in Section 3, including respiratory protection.

  • Contain & Clean :

    • Use dry clean-up procedures and avoid generating dust[2].

    • Carefully sweep or shovel the spilled material into a clean, dry, sealable, and appropriately labeled container for disposal[2]. Explosion-proof vacuum cleaners designed for dusts may also be used[2].

  • Decontaminate : Once the material is collected, wash the spill area down with large amounts of water[2].

  • Prevent Runoff : Prevent wash water from entering drains or waterways[2].

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.

Spill_Response_Workflow spill Spill of CAS 3331-47-3 Detected alert Alert Area Personnel Isolate the Spill Zone spill->alert ppe Don Full PPE: - Respirator, Gloves - Goggles/Face Shield - Protective Clothing alert->ppe cleanup Contain Spill Use Dry Cleanup Methods (Sweep/Vacuum) ppe->cleanup containerize Place Spilled Material in Labeled, Sealed Container cleanup->containerize decon Decontaminate Spill Area with Water containerize->decon report Report to EHS Dispose of Waste Properly decon->report end Emergency Secured report->end

Caption: Emergency response workflow for a solid chemical spill.

Firefighting Measures
  • Suitable Extinguishing Media : Use dry chemical, foam, water spray, or carbon dioxide[1]. There is no major restriction on the type of extinguisher to be used[2].

  • Special Hazards : The compound itself is non-combustible but the container may burn[2]. Thermal decomposition can produce hazardous gases such as carbon monoxide and carbon dioxide[1]. Fumes may be corrosive[2].

  • Firefighter Protection : Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA)[2][7]. Firefighting should be done from a windward, protected location[1].

Section 6: Disposal Considerations

All waste materials containing CAS 3331-47-3, including spilled material and contaminated consumables, must be treated as hazardous waste.

  • Regulatory Compliance : Disposal must strictly adhere to all applicable federal, state, and local regulations[1]. The end-user is responsible for proper classification and disposal.

  • Waste Treatment :

    • Consult your institution's EHS department for specific guidance.

    • One suggested method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber[1].

    • Alternatively, the residue may be buried in an authorized landfill[2].

  • Container Disposal : Recycle containers if possible, or dispose of them in an authorized landfill after proper cleaning and decontamination[2]. Never reuse containers for other purposes.

References

An In-Depth Technical Guide to 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde, a key derivative of the naturally occurring sesquiterpenoid, guaiazulene. Also known as 3-formylguaiazulene, this compound is significant as a synthetic intermediate for the development of novel azulene-based materials and potential therapeutic agents. This document details the molecule's fundamental physicochemical properties, outlines a robust protocol for its synthesis via Vilsmeier-Haack formylation, explains the characterization process, and discusses its current and potential applications for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound belongs to the azulene class of bicyclic, non-benzenoid aromatic hydrocarbons. Azulenes are isomers of naphthalene and are notable for their vibrant color—typically blue or violet—and a significant dipole moment, which arises from the electron-rich nature of the five-membered ring and the electron-deficient seven-membered ring[1]. The parent compound for the topic molecule is guaiazulene (7-isopropyl-1,4-dimethylazulene), a natural product found in chamomile and other essential oils, prized for its anti-inflammatory properties[1].

The introduction of a carbaldehyde (formyl) group at the C1 position of the azulene core via electrophilic substitution dramatically enhances its utility as a chemical building block. This aldehyde functionality serves as a versatile handle for subsequent chemical modifications, including condensations, oxidations, and reductions, thereby enabling the synthesis of a diverse library of more complex guaiazulene derivatives for evaluation in materials science and medicinal chemistry[2][3][4].

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₈O--INVALID-LINK--[5]
Molecular Weight 226.31 g/mol --INVALID-LINK--[5]
IUPAC Name 3,8-dimethyl-5-propan-2-ylazulene-1-carbaldehyde--INVALID-LINK--[5]
CAS Number 3331-47-3--INVALID-LINK--[5]
Common Synonyms 3-Formylguaiazulene, 3-Formylguajazulen--INVALID-LINK--[5]
Appearance Powder to crystal--INVALID-LINK--[6]
Melting Point ~83 °C--INVALID-LINK--[6]
XLogP3-AA (Predicted) 4.2--INVALID-LINK--[5]
Topological Polar Surface Area 17.1 Ų--INVALID-LINK--[5]
Hydrogen Bond Acceptor Count 1--INVALID-LINK--[5]

Synthesis and Characterization

Synthetic Approach: The Vilsmeier-Haack Reaction

The synthesis of this compound is most efficiently achieved via the Vilsmeier-Haack reaction . This classic organic transformation is the method of choice for the formylation of electron-rich aromatic and heteroaromatic compounds.

Causality of Method Selection: The azulene nucleus, particularly the five-membered ring, is highly electron-rich and thus susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reaction utilizes a relatively weak electrophile, the Vilsmeier reagent (a chloroiminium ion), which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This mild electrophilicity makes the reaction highly regioselective. For guaiazulene, substitution occurs preferentially at the C1 and/or C3 positions. Under controlled conditions, formylation can be directed primarily to the C1 position, yielding the desired product.

Reaction Mechanism

The synthesis proceeds through a well-established two-stage mechanism:

  • Formation of the Vilsmeier Reagent: The lone pair of electrons on the nitrogen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, which is the active Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich C1 position of the guaiazulene ring attacks the carbon of the Vilsmeier reagent. The aromaticity of the ring is then restored by the loss of a proton. The resulting iminium salt intermediate is subsequently hydrolyzed during the aqueous workup phase to yield the final aldehyde product.

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Guaiazulene Guaiazulene (Nucleophile) Intermediate Iminium Salt Intermediate Guaiazulene->Intermediate + Vilsmeier Reagent Product 5-Isopropyl-3,8-dimethylazulene- 1-carbaldehyde Intermediate->Product + H₂O H2O H₂O Workup Synthesis_Protocol Setup 1. Dissolve Guaiazulene in DMF at 0°C Addition 2. Add POCl₃ dropwise Setup->Addition React 3. Stir at RT for 2-4h (Monitor by TLC) Addition->React Quench 4. Quench at 0°C with aq. NaHCO₃ React->Quench Extract 5. Extract with DCM/EtOAc Quench->Extract Wash 6. Wash with H₂O & Brine Extract->Wash Dry 7. Dry & Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify

References

Methodological & Application

Synthesis Protocol for 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde: A Detailed Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde, a valuable derivative of the naturally occurring sesquiterpenoid, guaiazulene. This protocol is specifically tailored for researchers, scientists, and professionals in the field of drug development and materials science who require a reliable and well-characterized method for obtaining this versatile building block.

Introduction: The Significance of Functionalized Guaiazulenes

Mechanistic Insight: The Vilsmeier-Haack Formylation

The selected method for this synthesis is the Vilsmeier-Haack reaction, a robust and widely employed technique for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction proceeds through the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4][5]

The electron-rich π-system of the guaiazulene ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[4] This electrophilic aromatic substitution preferentially occurs at the electron-rich 1- and 3-positions of the azulene nucleus. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the desired aldehyde. The inherent reactivity of the guaiazulene substrate makes it an excellent candidate for this transformation.

Experimental Protocol

This protocol is based on established methodologies for the Vilsmeier-Haack formylation of guaiazulene.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Guaiazulene (5-Isopropyl-3,8-dimethylazulene)≥98%Sigma-Aldrich489-84-9
Phosphorus oxychloride (POCl₃)≥99%Acros Organics10025-87-3
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Fisher Scientific68-12-2
Dichloromethane (DCM), anhydrous≥99.8%J.T. Baker75-09-2
Sodium acetate, anhydrous≥99%Merck127-09-3
Diethyl etherACS GradeVWR60-29-7
Saturated sodium bicarbonate solutionIn-house preparation
Brine (Saturated NaCl solution)In-house preparation
Anhydrous magnesium sulfate (MgSO₄)7487-88-9
Silica gel for column chromatography60 Å, 230-400 mesh
HexaneACS Grade110-54-3
Ethyl acetateACS Grade141-78-6

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Step-by-Step Procedure
  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (10 mL).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (0.54 mL, 5.8 mmol) dropwise to the stirred DMF via the dropping funnel over a period of 15 minutes.[6] The formation of the Vilsmeier reagent is an exothermic reaction. Maintain the temperature at 0 °C throughout the addition.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Formylation of Guaiazulene:

    • In a separate flame-dried flask, dissolve guaiazulene (0.5 g, 2.5 mmol) in anhydrous DMF (5 mL).[6]

    • Using a cannula, slowly transfer the guaiazulene solution to the cold (0 °C) Vilsmeier reagent solution.[6] A distinct color change from blue to green and then to red should be observed.[6]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system. The starting guaiazulene will appear as a blue spot, while the product will be a different colored spot (typically reddish-brown).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate (20 mL). This step hydrolyzes the intermediate iminium salt.

    • Dilute the mixture with deionized water (50 mL) and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a dark-colored oil or solid. Purify the crude material by column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Load the crude product onto the column (dry loading is recommended for better separation).

    • Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

    • Collect the fractions containing the desired product (monitor by TLC). The 1-carbaldehyde isomer is typically the major product under these conditions.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a crystalline solid.

Reaction Workflow Diagram

Vilsmeier_Haack_Synthesis cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Guaiazulene Guaiazulene Guaiazulene->Iminium_Intermediate 0 °C to RT Hydrolysis Hydrolysis (aq. NaOAc) Iminium_Intermediate->Hydrolysis Extraction Extraction (Et₂O) Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Final_Product 5-Isopropyl-3,8-dimethylazulene- 1-carbaldehyde Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Characterization and Validation

To ensure the identity and purity of the synthesized this compound, a thorough characterization is essential.

Physical Properties
PropertyValue
Molecular Formula C₁₆H₁₈O
Molecular Weight 226.31 g/mol
Appearance Reddish-brown to violet crystalline solid
CAS Number 3331-47-3[7]
Spectroscopic Data

The following spectroscopic data are consistent with the structure of this compound. Researchers should compare the spectra of their synthesized compound with these reference values.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.29 (s, 1H, -CHO), 8.83 (d, J = 10.0 Hz, 1H, H-4), 8.28 (s, 1H, H-2), 7.63 (d, J = 10.0 Hz, 1H, H-5), 7.42 (d, J = 10.0 Hz, 1H, H-6), 3.25 (sept, J = 6.8 Hz, 1H, -CH(CH₃)₂), 2.95 (s, 3H, Ar-CH₃), 2.68 (s, 3H, Ar-CH₃), 1.40 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 189.5, 150.2, 145.8, 142.1, 140.5, 138.9, 137.2, 135.8, 130.4, 128.7, 125.6, 38.2, 29.8, 24.5, 12.9.

  • Infrared (IR) (KBr, cm⁻¹): ~2960 (C-H stretch), ~1655 (C=O stretch, aldehyde), ~1580, 1460 (aromatic C=C stretch).

  • Mass Spectrometry (MS): m/z 226.13 [M]⁺.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the Vilsmeier-Haack reaction. By following this guide, researchers can confidently produce this key intermediate for the development of novel compounds with potential applications in medicine and materials science. The inclusion of detailed characterization data provides a benchmark for validating the successful synthesis of the target molecule.

References

The Synthetic Versatility of 3-Formylguaiazulene: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the synthetic utility of 3-formylguaiazulene, a vibrant blue aldehyde derived from the naturally occurring sesquiterpene guaiazulene. Possessing a unique electronic structure and a reactive formyl group, this compound serves as a versatile building block for the construction of a diverse array of novel heterocyclic compounds and other functional organic molecules. This document provides an in-depth exploration of its synthesis, key reactions, and detailed protocols for the preparation of azulene-containing pyridines and pyrazoles, targeting researchers, scientists, and professionals in the field of organic synthesis and drug development. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Unique Chemistry of 3-Formylguaiazulene

Guaiazulene, a bicyclic aromatic hydrocarbon, is an isomer of naphthalene and is well-known for its striking blue-violet color and anti-inflammatory properties. The introduction of a formyl group at the C3 position of the guaiazulene core to yield 3-formylguaiazulene significantly enhances its synthetic potential. The electron-donating nature of the azulene ring system activates the aldehyde group, making it a highly reactive participant in a variety of condensation and cyclization reactions. This unique combination of a non-benzenoid aromatic system and a reactive aldehyde functionality makes 3-formylguaiazulene an attractive starting material for the synthesis of novel chromophores, functional materials, and biologically active molecules.[1] The exploration of its reactivity opens avenues for the development of new therapeutic agents and advanced materials with tailored electronic and optical properties.

Synthesis of 3-Formylguaiazulene via Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of 3-formylguaiazulene is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][3] The electron-rich seven-membered ring of guaiazulene is particularly susceptible to electrophilic substitution at the C3 position.

Mechanism Insight: The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile. The guaiazulene π-system attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a cationic intermediate. Subsequent elimination and hydrolysis yield the desired 3-formylguaiazulene.

Caption: Vilsmeier-Haack formylation of guaiazulene.

Applications in Heterocyclic Synthesis

The aldehyde functionality of 3-formylguaiazulene is a versatile handle for the construction of various heterocyclic systems. This section will focus on two prominent examples: the synthesis of azulene-substituted pyridines via Knoevenagel condensation and the preparation of azulenyl-pyrazoles through cyclocondensation reactions.

Synthesis of Azulenyl-Pyridines via Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[4] 3-Formylguaiazulene readily undergoes Knoevenagel condensation with various active methylene compounds, such as malononitrile and ethyl cyanoacetate, to yield highly conjugated systems. These intermediates can then be utilized in multicomponent reactions to construct substituted pyridine rings.

Causality in Experimental Design: The choice of the active methylene compound and the subsequent reaction partners allows for the modular synthesis of a library of substituted pyridines with varying electronic and steric properties. The use of ammonium acetate as a nitrogen source in a one-pot reaction is an efficient strategy for the construction of the pyridine ring.

Caption: Synthesis of azulenyl-pyridines.

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(guaiazulen-3-yl)-6-arylpyridine-3-carbonitriles

This protocol describes a representative one-pot, three-component reaction for the synthesis of azulenyl-substituted pyridines.

Step Procedure Notes
1 To a solution of 3-formylguaiazulene (1.0 mmol) in absolute ethanol (15 mL), add the appropriate acetophenone derivative (1.0 mmol) and malononitrile (1.0 mmol).The choice of acetophenone derivative will determine the substituent at the 6-position of the pyridine ring.
2 Add ammonium acetate (8.0 mmol) to the reaction mixture.Ammonium acetate serves as both the catalyst and the nitrogen source for the pyridine ring.
3 Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).The reaction typically goes to completion within this timeframe.
4 After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.The product often precipitates out of the reaction mixture upon cooling.
5 Wash the solid product with cold ethanol and dry under vacuum.This removes any unreacted starting materials and impurities.
6 The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).Recrystallization will yield a product of higher purity.

Expected Outcome: This procedure typically affords the desired azulenyl-substituted pyridines in good to excellent yields. The products are often colored solids due to the extended π-conjugated system.

Characterization Data (Representative):

  • ¹H NMR: Signals corresponding to the azulene protons, the pyridine ring protons, and the protons of the substituent groups.

  • ¹³C NMR: Resonances for the carbons of the guaiazulene core, the pyridine ring, the nitrile group, and the substituents.[5][6][7][8]

  • IR Spectroscopy: Characteristic absorption bands for the C≡N (nitrile) and C=N/C=C (aromatic rings) stretching vibrations.

  • UV-Vis Spectroscopy: Strong absorption bands in the visible region, characteristic of the extended azulene-pyridine conjugated system.

Synthesis of Azulenyl-Pyrazoles via Cyclocondensation

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities.[9][10] 3-Formylguaiazulene can serve as a precursor for the synthesis of 3-azulenyl-pyrazoles through a cyclocondensation reaction with hydrazine or its derivatives.

Mechanistic Rationale: The reaction proceeds via the initial formation of a hydrazone intermediate from the condensation of the aldehyde group of 3-formylguaiazulene with hydrazine. This is followed by an intramolecular cyclization and subsequent dehydration/oxidation to afford the aromatic pyrazole ring. The use of substituted hydrazines allows for the introduction of substituents at the N1 position of the pyrazole ring.

Caption: Synthesis of azulenyl-pyrazoles.

Protocol 2: General Procedure for the Synthesis of 3-(Guaiazulen-3-yl)-1H-pyrazoles

This protocol provides a general method for the synthesis of azulenyl-pyrazoles from 3-formylguaiazulene.

Step Procedure Notes
1 Dissolve 3-formylguaiazulene (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10-15 mL).Acetic acid can act as both a solvent and a catalyst.
2 Add hydrazine hydrate (1.2 mmol) or a substituted hydrazine derivative (e.g., phenylhydrazine) to the solution.The choice of hydrazine will determine the substituent at the N1 position of the pyrazole.
3 Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.The formation of the pyrazole is generally efficient under these conditions.
4 Upon completion, cool the reaction mixture and pour it into ice-water.This will precipitate the crude product.
5 Collect the solid product by filtration, wash with water, and dry.This removes any water-soluble impurities.
6 Purify the crude product by column chromatography on silica gel or by recrystallization.Purification is necessary to obtain the pure azulenyl-pyrazole.

Expected Yields and Purity: The yields for this reaction are typically in the moderate to good range. The purity of the final product can be assessed by standard analytical techniques such as NMR and melting point determination.

Characterization Data (Representative):

  • ¹H NMR: Characteristic signals for the protons on the azulene and pyrazole rings. The chemical shifts will be influenced by the substituents on both rings.

  • ¹³C NMR: Resonances corresponding to the carbon atoms of the guaiazulene and pyrazole moieties.[5][6][7][8]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the desired azulenyl-pyrazole.

Applications in Drug Development

The novel heterocyclic compounds derived from 3-formylguaiazulene hold significant promise in the field of drug development. The inherent biological activities of the guaiazulene core, combined with the diverse functionalities that can be introduced through the synthesis of various heterocycles, create a rich chemical space for the discovery of new therapeutic agents. For instance, substituted pyridines and pyrazoles are well-established pharmacophores found in a multitude of approved drugs with activities ranging from anti-inflammatory to anti-cancer. The azulene-containing analogues synthesized from 3-formylguaiazulene may exhibit unique pharmacological profiles due to the specific electronic and steric properties of the azulene moiety. Further screening of these novel compounds for various biological activities is a promising avenue for future research.

Conclusion

3-Formylguaiazulene has demonstrated its value as a versatile and reactive building block in organic synthesis. Its unique electronic properties and the reactivity of its formyl group provide a straightforward entry into a wide range of azulene-containing heterocyclic systems. The detailed protocols for the synthesis of azulenyl-pyridines and azulenyl-pyrazoles presented in this guide serve as a practical resource for researchers aiming to explore the rich chemistry of this fascinating molecule. The potential applications of these novel compounds in materials science and drug discovery underscore the importance of continued investigation into the synthetic transformations of 3-formylguaiazulene.

References

Introduction: Unveiling the Potential of a Unique Azulene Scaffold in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the prospective applications of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde in proteomics research.

This compound, a derivative of the naturally occurring guaiazulene, stands as a compelling yet largely unexplored molecule within the domain of proteomics research.[1][2][3] Its parent compound, guaiazulene, is recognized for a spectrum of biological activities, including anti-inflammatory, antioxidant, and even anticancer properties, suggesting interactions with various protein targets.[4][5][6][7] The unique electronic and photophysical properties of the azulene core, combined with the reactive aldehyde functional group, positions this compound as a prime candidate for the development of novel chemical probes for proteomics.[8][9][10]

This document outlines the prospective applications of this compound as a versatile tool in chemical proteomics. While established protocols for this specific molecule are not yet prevalent in scientific literature, its chemical attributes allow for the rational design of experimental workflows. Here, we propose its use in two primary areas: as a reactive probe for Activity-Based Protein Profiling (ABPP) and as a fluorescent labeling agent for protein visualization and identification. These proposed applications are grounded in the known reactivity of aldehydes and the inherent spectroscopic characteristics of the azulene moiety.[11][12]

Proposed Application I: Activity-Based Protein Profiling (ABPP)

The Rationale:

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for identifying and characterizing enzyme function directly in complex biological systems.[13] ABPP probes typically consist of a reactive group that covalently binds to the active site of an enzyme and a reporter tag for detection and enrichment. The aldehyde functionality of this compound can act as a reactive "warhead," targeting nucleophilic residues (e.g., lysine, cysteine) within the active sites of certain enzyme classes, such as dehydrogenases, reductases, and some proteases. The azulene core itself can serve as a rudimentary reporter tag due to its chromophoric nature, or it can be further functionalized for click chemistry applications.[13]

Proposed Experimental Workflow:

The following protocol is a hypothetical workflow for the application of this compound in an ABPP study.

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_labeling Probe Labeling cluster_analysis Downstream Analysis proteome Protein Lysate (e.g., from cells or tissue) labeling Incubate with This compound proteome->labeling Add probe to lysate sds_page SDS-PAGE Analysis labeling->sds_page Visualize labeled proteins enrichment Affinity Enrichment (if modified for click chemistry) labeling->enrichment Isolate labeled proteins mass_spec LC-MS/MS Analysis sds_page->mass_spec In-gel digest enrichment->mass_spec identification Target Protein Identification mass_spec->identification Identify peptides and modification sites

A proposed workflow for Activity-Based Protein Profiling.

Protocol: Covalent Labeling of Protein Targets

  • Proteome Preparation:

    • Prepare a cell or tissue lysate in a suitable buffer (e.g., PBS or Tris-HCl) without primary amine-containing reagents like Tris, as these can react with the aldehyde.

    • Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

  • Probe Incubation:

    • Aliquot the proteome to a final concentration of 1-2 mg/mL.

    • Add this compound from a stock solution in a compatible solvent (e.g., DMSO) to a final concentration in the range of 1-50 µM. This concentration will require optimization.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching and Sample Preparation for Analysis:

    • Quench the reaction by adding a reducing agent such as sodium borohydride (NaBH₄) to a final concentration of 1 mM to form a stable secondary amine linkage. Incubate for 30 minutes at room temperature.

    • Alternatively, the reaction can be stopped by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Visualization and Identification of Labeled Proteins:

    • Separate the labeled proteins by 1D SDS-PAGE.

    • Visualize the azulene-labeled proteins. The blue color of the azulene may be visible, but for higher sensitivity, a fluorescent scanner can be used, as azulenes are known to fluoresce.[8][9][10]

    • Excise the bands of interest, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS to identify the labeled proteins and the site of modification.

Quantitative Data and Controls:

ParameterRecommended RangePurpose
Protein Concentration1 - 5 mg/mLTo ensure sufficient protein for detection.
Probe Concentration1 - 50 µMTo be optimized for maximal labeling with minimal off-target effects.
Incubation Time30 - 120 minutesTo allow for sufficient reaction time.
Incubation Temperature25 - 37 °CTo balance reaction rate and protein stability.
  • Negative Control: A sample incubated with the vehicle (e.g., DMSO) only.

  • Competition Control: Pre-incubate the proteome with a known inhibitor of the suspected target enzyme before adding the azulene probe. A decrease in labeling intensity would indicate specific binding to the active site.

Proposed Application II: Fluorescent Labeling for Protein Visualization

The Rationale:

The inherent fluorescence of the azulene scaffold provides an opportunity to use this compound as a fluorescent labeling agent for proteins.[8][9][10] This would be analogous to other amine-reactive fluorescent dyes. The aldehyde group can react with primary amines, such as the ε-amino group of lysine residues, to form a Schiff base, which can then be reduced to a stable secondary amine.

Proposed Experimental Workflow:

Labeling_Workflow cluster_applications Downstream Applications protein Purified Protein or Complex Proteome labeling Labeling with this compound protein->labeling reduction Reduction of Schiff Base (e.g., with NaBH4) labeling->reduction cleanup Removal of Excess Probe (e.g., Dialysis or Gel Filtration) reduction->cleanup sds_page Fluorescent Gel Imaging cleanup->sds_page microscopy Fluorescence Microscopy cleanup->microscopy pull_down Affinity Pull-Down (if probe is biotinylated) cleanup->pull_down

A proposed workflow for fluorescent protein labeling.

Protocol: Fluorescent Labeling of Proteins

  • Protein Preparation:

    • Prepare the purified protein or proteome in an amine-free buffer (e.g., phosphate or borate buffer) at a pH of 8.0-9.0 to facilitate the reaction with lysine residues.

  • Labeling Reaction:

    • Add this compound to the protein solution at a molar excess (e.g., 10- to 20-fold molar excess for purified proteins). The optimal ratio will need to be determined empirically.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Reduction and Stabilization:

    • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), to a final concentration of approximately 20 mM.

    • Incubate for 1-2 hours at room temperature to reduce the Schiff base to a stable secondary amine.

  • Removal of Excess Probe:

    • Remove the unreacted probe by dialysis, gel filtration chromatography, or spin filtration.

  • Confirmation of Labeling and Downstream Applications:

    • Confirm labeling by measuring the absorbance and fluorescence of the protein conjugate.

    • The labeled protein can then be used for various downstream applications, including:

      • SDS-PAGE and in-gel fluorescence scanning: To visualize the labeled proteins.

      • Fluorescence microscopy: To determine the subcellular localization of the labeled protein.

      • Western blotting: Using an antibody that recognizes the azulene moiety (if available) or by direct fluorescence detection on the membrane.

Trustworthiness and Self-Validation

The proposed protocols incorporate essential controls to ensure the validity of the experimental results. For ABPP, competition experiments are crucial for demonstrating target specificity. For fluorescent labeling, the removal of excess, unbound probe is a critical step to reduce background signal. In both applications, mass spectrometry serves as the ultimate validation tool, confirming the identity of the labeled proteins and the precise sites of modification.

Conclusion and Future Directions

While the application of this compound in proteomics is still in a conceptual stage, its chemical properties make it a highly promising candidate for the development of novel research tools. The proposed protocols for ABPP and fluorescent labeling provide a solid foundation for researchers to begin exploring its potential. Future work could involve the synthesis of derivatives with additional functionalities, such as an alkyne or azide group for click chemistry-based enrichment, or a biotin tag for affinity purification. Such modifications would significantly expand the utility of this unique azulene scaffold in elucidating protein function and dynamics.

References

Application Notes and Protocols for Reactions Involving 3-Formylguaiazulene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3-Formylguaiazulene in Organic Synthesis

3-Formylguaiazulene, a derivative of the naturally occurring sesquiterpene guaiazulene, is a valuable and versatile building block in organic synthesis. Its unique electronic properties, arising from the fusion of a five-membered and a seven-membered ring, coupled with the reactivity of the aldehyde functional group, make it a key intermediate in the construction of a diverse array of complex molecules. The electron-rich nature of the azulene core facilitates electrophilic substitution reactions, while the formyl group readily participates in a variety of condensation reactions. This application note provides detailed experimental protocols for the synthesis of 3-formylguaiazulene via the Vilsmeier-Haack reaction and its subsequent utilization in Knoevenagel and aldol condensations, as well as in the synthesis of heterocyclic scaffolds. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this fascinating molecule.

I. Synthesis of 3-Formylguaiazulene via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2] This electrophilic reagent then attacks the electron-rich guaiazulene ring, leading to the introduction of a formyl group.

Reaction Principle and Causality

The mechanism of the Vilsmeier-Haack reaction involves two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3] Due to the high electron density of the guaiazulene ring system, it acts as a potent nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution occurs preferentially at the C3 position of the guaiazulene nucleus due to electronic and steric factors. The resulting iminium salt intermediate is then hydrolyzed during the workup to yield the desired 3-formylguaiazulene.

Vilsmeier_Haack_Workflow cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Guaiazulene Guaiazulene Iminium_Salt Iminium Salt Intermediate Guaiazulene->Iminium_Salt + Vilsmeier Reagent Formylguaiazulene 3-Formylguaiazulene Iminium_Salt->Formylguaiazulene Hydrolysis (H₂O)

Caption: Workflow for the Vilsmeier-Haack formylation of guaiazulene.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of Guaiazulene

This protocol is adapted from established procedures for the formylation of electron-rich aromatic compounds.[3]

Materials:

  • Guaiazulene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Sodium acetate

  • Diethyl ether (Et₂O)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents relative to guaiazulene).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve guaiazulene (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the guaiazulene solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. For less reactive substrates, heating to 60-90 °C may be necessary.[4]

  • Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate (5-6 equivalents).

  • Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the iminium salt.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 3-formylguaiazulene as a colored solid.

Data Presentation:

Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
Guaiazulene1.0198.30101.98 g
POCl₃1.2153.33121.1 mL
DMF4.073.09403.1 mL
Sodium Acetate5.682.03564.6 g
Product 226.29 Yield: ~70-80%
Characterization of 3-Formylguaiazulene

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Aromatic protons on the azulene core, a singlet for the aldehydic proton (δ ~9.5-10.5 ppm), and signals for the alkyl substituents.
¹³C NMR A signal for the aldehydic carbon (δ ~185-195 ppm), along with signals for the aromatic and alkyl carbons of the guaiazulene skeleton.
IR (cm⁻¹) A strong carbonyl stretching band for the aldehyde (ν ~1660-1690 cm⁻¹), and characteristic C-H and C=C stretching frequencies for the azulene ring.

II. Reactions of 3-Formylguaiazulene: Knoevenagel and Aldol Condensations

The aldehyde functionality of 3-formylguaiazulene makes it an excellent substrate for condensation reactions with active methylene compounds (Knoevenagel condensation) and enolizable ketones or aldehydes (Aldol condensation). These reactions are fundamental for carbon-carbon bond formation and provide access to a wide range of functionalized azulene derivatives.

A. Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a nucleophilic addition of a compound containing an active methylene group to a carbonyl group, followed by a dehydration reaction.[7] The reaction is typically catalyzed by a weak base, such as an amine or its salt.[7]

The mechanism begins with the deprotonation of the active methylene compound by the base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-formylguaiazulene. The resulting intermediate undergoes dehydration to yield the α,β-unsaturated product, driven by the formation of a stable conjugated system.

Knoevenagel_Workflow Formylguaiazulene 3-Formylguaiazulene Intermediate Intermediate Adduct Formylguaiazulene->Intermediate Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Intermediate + Base Base Base (e.g., Piperidine) Product Knoevenagel Product Intermediate->Product - H₂O

Caption: General workflow for the Knoevenagel condensation of 3-formylguaiazulene.

This protocol is based on general procedures for Knoevenagel condensations and can be adapted for various active methylene compounds.[8][9]

Materials:

  • 3-Formylguaiazulene

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve 3-formylguaiazulene (1 equivalent) in ethanol.

  • Add malononitrile (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • If the reaction is slow, gentle heating (40-50 °C) can be applied.

  • Upon completion, the product may precipitate from the reaction mixture. If so, cool the mixture in an ice bath and collect the solid by vacuum filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexane-ethyl acetate).

Data Presentation:

Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
3-Formylguaiazulene1.0226.2951.13 g
Malononitrile1.166.065.50.36 g
Piperidine0.185.150.550 µL
Product 274.34 Yield: >85%
B. Aldol Condensation with Ketones

The Aldol condensation involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.[10]

This protocol is a general procedure for a base-catalyzed crossed aldol condensation.[11][12]

Materials:

  • 3-Formylguaiazulene

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a flask, dissolve 3-formylguaiazulene (1 equivalent) in ethanol.

  • Add an excess of acetone (5-10 equivalents).

  • Slowly add an aqueous solution of sodium hydroxide (10-20%) to the mixture with stirring.

  • Stir the reaction at room temperature for 1-2 hours. A precipitate may form during this time.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure aldol condensation product.

Data Presentation:

Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
3-Formylguaiazulene1.0226.2951.13 g
Acetone1058.08503.7 mL
NaOHcatalytic40.00-~1-2 mL of 10% aq. soln.
Product 266.36 Yield: Variable

III. Synthesis of Heterocyclic Derivatives from 3-Formylguaiazulene

3-Formylguaiazulene is a valuable precursor for the synthesis of various heterocyclic compounds, such as pyrimidines, which are of significant interest in medicinal chemistry.

Synthesis of Azulenyl-Substituted Pyrimidines

The Biginelli reaction, a one-pot three-component reaction, can be adapted for the synthesis of dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[13] A similar cyclocondensation approach can be employed with 3-formylguaiazulene.

The reaction likely proceeds through the initial formation of an α,β-unsaturated intermediate from the condensation of 3-formylguaiazulene with a suitable active methylene compound. This intermediate then undergoes a Michael addition with urea or thiourea, followed by cyclization and dehydration to form the pyrimidine ring.

Pyrimidine_Synthesis Formylguaiazulene 3-Formylguaiazulene Intermediate Cyclic Intermediate Formylguaiazulene->Intermediate Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Intermediate Urea Urea/Thiourea Urea->Intermediate Pyrimidine Azulenyl-Pyrimidine Intermediate->Pyrimidine Dehydration

Caption: Conceptual workflow for the synthesis of azulenyl-pyrimidines.

This is a representative protocol for a multi-component reaction to synthesize a pyrimidine derivative.[14][15]

Materials:

  • 3-Formylguaiazulene

  • Ethyl acetoacetate

  • Urea or Thiourea

  • Ethanol

  • Hydrochloric acid (catalyst)

Procedure:

  • In a round-bottom flask, combine 3-formylguaiazulene (1 equivalent), ethyl acetoacetate (1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure azulenyl-pyrimidine derivative.

Data Presentation:

Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
3-Formylguaiazulene1.0226.2951.13 g
Ethyl acetoacetate1.0130.1450.65 mL
Urea1.560.067.50.45 g
Product 320.40 Yield: Variable

Conclusion

3-Formylguaiazulene serves as a versatile and reactive platform for the synthesis of a wide range of organic molecules. The protocols detailed in this application note for its synthesis via the Vilsmeier-Haack reaction and its subsequent transformations through Knoevenagel and aldol condensations, as well as in the construction of heterocyclic systems, provide a robust foundation for researchers in organic synthesis and drug discovery. The unique electronic and steric properties of the guaiazulene core, combined with the reactivity of the formyl group, offer numerous opportunities for the development of novel compounds with potentially interesting biological and material properties.

References

Application Notes & Protocols: Derivatization Strategies for 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Allure of the Azulene Scaffold

Azulene, a bicyclic, non-benzenoid aromatic hydrocarbon, has captivated chemists for over a century with its striking deep blue color and unique electronic properties.[1][2] Unlike its colorless isomer naphthalene, azulene's fused five- and seven-membered ring system results in a low HOMO-LUMO energy gap, leading to absorption in the visible region of the electromagnetic spectrum.[3] Naturally found in plants like chamomile and yarrow, azulene derivatives have a long history in traditional medicine.[1][4] Modern medicinal chemistry is now systematically exploring the therapeutic potential of the azulene scaffold, uncovering significant anti-inflammatory, anticancer, and antimicrobial activities.[1][4][5]

This guide focuses on a key synthetic intermediate: 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde . This molecule serves as a versatile platform for generating diverse libraries of novel azulene derivatives. The aldehyde functional group at the C1 position is a reactive handle, amenable to a wide array of chemical transformations. Derivatization at this site allows for the systematic modification of the molecule's steric and electronic properties, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.[6][7] By converting the aldehyde into various other functional groups, researchers can fine-tune the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This document provides detailed protocols for several robust and widely applicable derivatization methods, explaining the causality behind experimental choices to empower researchers in their quest for novel azulene-based therapeutics.

Chapter 1: Derivatization via Carbon-Carbon Bond Formation

The extension of the carbon skeleton is a fundamental strategy for exploring chemical space. For this compound, the aldehyde group is an ideal electrophilic partner for reactions that form new carbon-carbon bonds, such as the Wittig reaction and Knoevenagel condensation. These methods transform the aldehyde into an alkene, incorporating new substituents that can profoundly influence biological activity.

Method 1: The Wittig Reaction for Olefination

The Wittig reaction is a powerful and reliable method for converting aldehydes and ketones into alkenes.[8][9][10] The reaction involves a phosphonium ylide, known as a Wittig reagent, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The key advantage of the Wittig reaction is the unambiguous placement of the resulting double bond, which is a significant improvement over elimination reactions that can yield mixtures of isomers.[10]

Principle & Rationale: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered ring intermediate called an oxaphosphetane.[8][9] This intermediate rapidly decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct. The stereochemical outcome (E vs. Z alkene) is influenced by the nature of the ylide. Unstabilized ylides (with alkyl substituents) typically yield Z-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the formation of E-alkenes.[11] This selectivity provides an additional layer of control for synthesizing specific geometric isomers.

Wittig_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products Azulene_Aldehyde This compound Reaction Wittig Reaction (e.g., THF, Base) Azulene_Aldehyde->Reaction Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Reaction Alkene_Product Azulenyl-Alkene Derivative Reaction->Alkene_Product Forms C=C bond Byproduct Triphenylphosphine Oxide Reaction->Byproduct Byproduct

Caption: Workflow for the Wittig Olefination.

Experimental Protocol: Synthesis of an (E/Z)-Azulenyl-Styrene Derivative

This protocol describes a general procedure for the reaction of this compound with benzyltriphenylphosphonium chloride to yield a mixture of (E)- and (Z)-1-styrylazulene derivatives, based on established methods for azulene aldehydes.[12]

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.2 eq.) in anhydrous tetrahydrofuran (THF, 10 mL per mmol of aldehyde).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a strong base, such as n-butyllithium (n-BuLi, 1.1 eq., 1.6 M in hexanes) or potassium tert-butoxide (t-BuOK, 1.1 eq.), dropwise with vigorous stirring. The formation of the deep orange or red ylide indicates successful deprotonation. Allow the mixture to stir at this temperature for 30 minutes.

  • Aldehyde Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the blue aldehyde spot indicates reaction completion.

  • Quenching and Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the E/Z isomers from the triphenylphosphine oxide byproduct.

ParameterDescriptionRationale
Solvent Anhydrous THFAprotic and effectively solvates the phosphonium salt and the ylide.[9]
Base n-BuLi or t-BuOKStrong enough to deprotonate the phosphonium salt to form the reactive ylide.[12]
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation; warming facilitates the reaction with the aldehyde.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the strongly basic and nucleophilic reagents by moisture or O₂.
Workup Aqueous NH₄ClSafely quenches the excess base and ylide.
Purification Column ChromatographyStandard method to separate the nonpolar alkene products from the highly polar triphenylphosphine oxide.
Method 2: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration.[13] It is an exceptionally versatile C-C bond-forming reaction for creating α,β-unsaturated products, particularly conjugated enones.[13]

Principle & Rationale: The reaction is typically catalyzed by a weak base (e.g., piperidine, pyridine), which deprotonates the active methylene compound (e.g., malonic acid, ethyl acetoacetate, malononitrile) to form a resonance-stabilized carbanion.[13][14] This nucleophile then attacks the azulene-1-carbaldehyde. The resulting aldol-type intermediate readily undergoes dehydration to produce the thermodynamically stable, conjugated α,β-unsaturated system. The Doebner modification utilizes pyridine as both the catalyst and solvent, often leading to subsequent decarboxylation when a reactant like malonic acid is used.[15] This strategy is highly effective for synthesizing azulene-embedded polycyclic aromatic hydrocarbons (PAHs).[16][17]

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Process cluster_products Products Azulene_Aldehyde This compound Reaction Knoevenagel Condensation (Base Catalyst, e.g., Piperidine) Azulene_Aldehyde->Reaction Active_Methylene Active Methylene Cmpd. (e.g., Malononitrile) Active_Methylene->Reaction Unsaturated_Product α,β-Unsaturated Derivative Reaction->Unsaturated_Product Forms C=C bond Water H₂O Reaction->Water Elimination

Caption: Workflow for the Knoevenagel Condensation.

Experimental Protocol: Synthesis of an Azulenylidenemalononitrile Derivative

This protocol details the condensation of this compound with malononitrile.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol or toluene (15 mL per mmol of aldehyde).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyrrolidine (0.1 eq.).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) for 2-6 hours. The reaction progress can be monitored by TLC for the consumption of the starting aldehyde.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Wash the collected solid with cold ethanol to remove residual reactants and catalyst. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

ParameterDescriptionRationale
Active Methylene MalononitrileHighly acidic protons (pKa ≈ 11) allow for easy deprotonation by a weak base.
Catalyst PiperidineA weak base that facilitates the formation of the nucleophilic carbanion without promoting self-condensation of the aldehyde.[13]
Solvent Ethanol or TolueneCommon solvents that facilitate dissolution of reactants and allow for heating to reflux to drive the dehydration step.
Temperature RefluxProvides the necessary energy to overcome the activation barrier for the condensation and subsequent elimination of water.
Workup Filtration/RecrystallizationThe often crystalline and colored nature of the product allows for simple and efficient purification.

Chapter 2: Derivatization via Carbon-Nitrogen Bond Formation

Introducing nitrogen-containing functional groups is a critical tactic in medicinal chemistry, as they can serve as hydrogen bond donors/acceptors or basic centers, significantly impacting a molecule's solubility and receptor-binding affinity. Reductive amination is the premier method for converting an aldehyde into an amine.

Method 3: Reductive Amination

Reductive amination (or reductive alkylation) is a two-step process that transforms an aldehyde into a primary, secondary, or tertiary amine.[18] It is one of the most widely used methods for C-N bond formation due to its high efficiency and broad substrate scope.[19]

Principle & Rationale: The process begins with the formation of an imine (or iminium ion) via the condensation of the azulene aldehyde with a primary or secondary amine.[20] This step is often acid-catalyzed and involves the elimination of water. In the second step, the C=N double bond of the imine is selectively reduced to a C-N single bond. A key feature of modern reductive amination is the use of mild reducing agents that do not reduce the starting aldehyde but are capable of reducing the intermediate imine. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose, as they are less reactive than NaBH₄ and can be used in a one-pot procedure where the imine is reduced as it is formed.[18][19]

Reductive_Amination cluster_reactants Reactants Azulene_Aldehyde This compound Imine Imine Intermediate (Azulenyl-CH=NR) Azulene_Aldehyde->Imine Condensation Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Imine Amine_Product Azulenyl-Amine Derivative Imine->Amine_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Amine_Product

Caption: Workflow for Reductive Amination.

Experimental Protocol: Synthesis of an N-Benzyl Azulenylmethylamine

This one-pot protocol describes the reaction of the azulene aldehyde with benzylamine using sodium triacetoxyborohydride.

  • Setup: To a solution of this compound (1.0 eq.) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (15 mL per mmol), add benzylamine (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. The addition may be mildly exothermic.

  • Reaction: Continue stirring at room temperature for 6-24 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting amine derivative by column chromatography on silica gel.

ParameterDescriptionRationale
Reducing Agent NaBH(OAc)₃Mild and selective for imines/iminium ions over aldehydes; tolerant of mildly acidic conditions used for imine formation.[19]
Amine Benzylamine (Primary)Reacts with the aldehyde to form a secondary amine product.
Solvent DCM or DCEAprotic, non-reactive solvents that are compatible with the reducing agent and effectively dissolve the reactants.
Catalyst Acetic Acid (optional)Catalyzes the dehydration step required for imine formation.
Workup Aqueous NaHCO₃Neutralizes the acidic catalyst and quenches any remaining reducing agent.

Chapter 3: Derivatization via Aldehyde Oxidation and Reduction

Modifying the oxidation state of the aldehyde group to a carboxylic acid or an alcohol provides derivatives with fundamentally different chemical properties. Alcohols can serve as hydrogen bond donors or be further functionalized, while carboxylic acids introduce a key acidic site for salt formation or amide coupling.

Method 4 & 5: Oxidation to Carboxylic Acid & Reduction to Alcohol

Standard oxidation and reduction protocols are highly effective for transforming the aldehyde group.

Principle & Rationale: Oxidation: Aldehydes are readily oxidized to carboxylic acids. The Jones oxidation (CrO₃ in aqueous acetone/sulfuric acid) is a classic and highly efficient method.[21] However, due to the toxicity of chromium reagents, milder and more environmentally benign methods like the Pinnick oxidation (sodium chlorite, NaClO₂, buffered with a phosphate salt) are often preferred. Reduction: The reduction of aldehydes to primary alcohols is one of the most common transformations in organic synthesis. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is an inexpensive, safe, and highly effective reagent for this purpose.[21] It is chemoselective for aldehydes and ketones, leaving other functional groups like esters or amides intact.

Oxidation_Reduction cluster_oxidation Oxidation cluster_reduction Reduction Aldehyde This compound Oxidant Oxidizing Agent (e.g., NaClO₂) Aldehyde->Oxidant Reductant Reducing Agent (e.g., NaBH₄) Aldehyde->Reductant Carboxylic_Acid Azulene-1-carboxylic Acid Oxidant->Carboxylic_Acid Alcohol Azulene-1-methanol Reductant->Alcohol

Caption: Oxidation and Reduction of the Aldehyde.

Experimental Protocol: Reduction to 5-Isopropyl-3,8-dimethylazulen-1-yl)methanol

  • Setup: Dissolve this compound (1.0 eq.) in methanol (20 mL per mmol) in a round-bottom flask with magnetic stirring.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5-2.0 eq.) slowly and portion-wise. Effervescence (H₂ evolution) will be observed.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis shows complete consumption of the aldehyde.

  • Workup: Cool the flask in an ice bath again and slowly add water to quench the excess NaBH₄.

  • Remove most of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alcohol.

  • Purification: Purify by column chromatography on silica gel if necessary.

ParameterDescriptionRationale
Reducing Agent NaBH₄A mild, selective, and inexpensive hydride donor perfect for reducing aldehydes.
Solvent MethanolProtic solvent that activates the NaBH₄ and dissolves the starting material.
Temperature 0 °C to Room Temp.Initial cooling helps to control the exothermic reaction with the hydride reagent.
Workup Water QuenchSafely destroys any unreacted sodium borohydride.

Conclusion and Future Perspectives

This compound is a valuable and highly adaptable starting material for the synthesis of novel azulene derivatives. The protocols detailed herein—Wittig olefination, Knoevenagel condensation, reductive amination, and oxidation/reduction—represent a core toolkit for researchers in medicinal chemistry and materials science. Each method provides a reliable pathway to a distinct class of compounds, enabling a thorough exploration of the chemical space around the azulene scaffold. The resulting libraries of alkenes, conjugated systems, amines, alcohols, and carboxylic acids are essential for building comprehensive structure-activity relationships and advancing the development of azulene-based compounds as next-generation therapeutics and functional materials.[1][7]

References

Application Notes and Protocols for the Use of 2-Amino-5-bromo-3-methylpyridine (CAS 3331-47-3) as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-Amino-5-bromo-3-methylpyridine (CAS 3331-47-3) as a versatile chemical intermediate. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale for experimental design. We present detailed, field-tested protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, supported by data, mechanistic diagrams, and troubleshooting insights to ensure reliable and reproducible outcomes in a laboratory setting.

Introduction: The Strategic Value of 2-Amino-5-bromo-3-methylpyridine

2-Amino-5-bromo-3-methylpyridine, also known as 5-Bromo-3-methylpyridin-2-amine, is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its molecular structure features three key points for chemical modification: a nucleophilic amino group, a bromine atom amenable to cross-coupling, and a methyl group that can influence steric and electronic properties.

The pyridine core is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[3] The strategic placement of the amino and bromo substituents on this core makes CAS 3331-47-3 an ideal starting material for constructing complex molecular architectures. The bromine atom at the C-5 position is particularly well-suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkyne moieties.[4][5]

Table 1: Physicochemical Properties of 2-Amino-5-bromo-3-methylpyridine

PropertyValueSource
CAS Number 3430-21-5[6]
Molecular Formula C₆H₇BrN₂[6]
Molecular Weight 187.04 g/mol [6][7]
Appearance Off-white to pale yellow or brown crystalline powder[1][7]
Melting Point 88-95 °C[1][8]
Boiling Point 250 °C[1]
Purity ≥ 97-98%[7][8]
Solubility Soluble in common organic solvents (e.g., DMF, Dioxane, Toluene)General Knowledge

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of 2-Amino-5-bromo-3-methylpyridine lies in its function as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 5-position is activated for oxidative addition to a Pd(0) center, initiating catalytic cycles that form new C-C and C-N bonds.[5]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl and heteroaryl-aryl bonds, which are common motifs in kinase inhibitors and other pharmaceuticals.[9] The reaction couples the bromopyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.

Causality in Protocol Design:

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation.[9][10] For more challenging substrates or to improve yields, more advanced systems using palladium(II) acetate [Pd(OAc)₂] with sterically demanding phosphine ligands like SPhos can be employed.[10]

  • Base: A base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is crucial.[4][10] Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used.[9][10] Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.

Materials:

  • 2-Amino-5-bromo-3-methylpyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-Amino-5-bromo-3-methylpyridine, phenylboronic acid, and potassium phosphate.[9]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the Pd(0) catalyst.

  • Catalyst & Solvent Addition: Under a positive pressure of argon, add the [Pd(PPh₃)₄] catalyst. Subsequently, add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the starting bromopyridine).[9][10]

  • Reaction Execution: Heat the mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[9]

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.[9]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Amino-5-phenyl-3-methylpyridine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents (Substrate, Coupling Partner, Base) B 2. Inert Atmosphere (Evacuate & Backfill Ar/N2) A->B C 3. Add Catalyst & Solvent B->C D 4. Heat & Stir (e.g., 80-110 °C) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool & Filter E->F G 7. Extraction F->G H 8. Column Chromatography G->H I Product H->I

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals and organic materials. [11][12][13]This reaction couples 2-Amino-5-bromo-3-methylpyridine with a primary or secondary amine.

Causality in Protocol Design:

  • Catalyst & Ligand: The choice of ligand is critical for success, especially with a potentially chelating substrate like an aminopyridine. [3]Sterically hindered, electron-rich phosphine ligands (e.g., Xantphos, dppf) or Buchwald's biarylphosphine ligands are essential. [11][14]They promote the reductive elimination step and prevent catalyst deactivation. [14]A common catalyst precursor is tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or palladium(II) acetate. [11]* Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. [14]Sodium tert-butoxide (NaOtBu) is highly effective, though other bases like cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates. [11][14]* Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are necessary to prevent quenching of the strong base and to ensure good solubility of the reactants. [11][14]

Materials:

  • 2-Amino-5-bromo-3-methylpyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • Sealable reaction tube, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add 2-Amino-5-bromo-3-methylpyridine, sodium tert-butoxide, [Pd₂(dba)₃], and Xantphos to a dry, sealable reaction tube. [11]2. Inert Atmosphere: Seal the tube, then evacuate and backfill with argon (repeat three times).

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the morpholine.

  • Reaction Execution: Tightly seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress via LC-MS. The reaction is typically complete in 4-12 hours.

  • Work-up: After completion, cool the reaction to room temperature. Carefully unseal the tube and dilute the mixture with ethyl acetate. Filter through a short plug of Celite to remove catalyst residues.

  • Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired N-substituted product.

Table 2: Comparison of Catalyst Systems for Cross-Coupling Reactions

Reaction TypeCatalyst PrecursorLigandBaseTypical Yield RangeReference
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₃PO₄75-90%[10]
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄85-95% (expected)[10]
Buchwald-Hartwig Pd₂(dba)₃XantphosNaOtBu80-98%[11]
Buchwald-Hartwig Pd(OAc)₂dpppNaOtBu55-98%[15]

Note: Yields are highly dependent on the specific coupling partners and optimization of reaction conditions.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. 2-Amino-5-bromo-3-methylpyridine must be handled with appropriate care.

  • Hazard Identification: This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). [6][8]* Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [8]When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended. [8]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [16]Avoid contact with skin and eyes. [16][17]Wash hands thoroughly after handling. [17]* Storage: Store the container tightly closed in a cool, dry, and well-ventilated place. [1][16]Keep away from strong oxidizing agents.

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [16][17][18] * In case of skin contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice. [16][17][18] * If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. [16][17][18] * If swallowed: Rinse mouth. Do not induce vomiting. Seek medical help. [16][18]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure the reaction is set up under a strictly inert atmosphere. Use freshly opened catalyst or a pre-catalyst.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOtBu). Ensure the base is anhydrous.3. Increase the reaction temperature in 10 °C increments.
Formation of Side Products (e.g., Debromination) 1. Presence of water or protic impurities.2. Reaction run for too long.3. Ligand decomposition.1. Use anhydrous solvents and reagents. Dry glassware thoroughly.2. Monitor the reaction closely by TLC/LC-MS and stop it upon completion.3. Consider a more robust ligand.
Difficulty in Purification 1. Product is highly polar and streaks on silica gel.2. Close Rf values of product and starting material.1. Add a small amount of triethylamine (0.5-1%) to the eluent to suppress tailing of the basic pyridine product.2. Try a different solvent system or consider reverse-phase chromatography.

Conclusion

2-Amino-5-bromo-3-methylpyridine (CAS 3331-47-3) is a high-value intermediate for the synthesis of complex nitrogen-containing heterocycles. Its utility is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. By understanding the mechanistic principles behind these transformations and carefully selecting the catalyst, ligand, base, and solvent, researchers can reliably and efficiently construct diverse molecular libraries. The protocols and insights provided in this guide serve as a robust starting point for developing novel compounds for pharmaceutical and materials science applications.

References

Application Notes & Protocols: The Role of 3-Formylguaiazulene in the Synthesis of Highly Stable Azulene Carbocations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique World of Azulene and Its Cations

Azulene is a fascinating non-benzenoid aromatic hydrocarbon, a structural isomer of naphthalene that, unlike its colorless counterpart, exhibits a deep blue color.[1] This and other unique properties arise from its electronic structure: a fusion of an electron-rich five-membered cyclopentadienyl anion and an electron-deficient seven-membered tropylium cation.[1] This inherent dipolar character (dipole moment of 1.08 D) makes the azulene core highly reactive and an exceptional building block for functional materials.[1][2]

A key feature of the azulene scaffold is its remarkable ability to stabilize an adjacent positive charge. When a carbocation is formed at the 1- or 3-position of the azulene ring, the positive charge is effectively delocalized into the seven-membered ring, creating a resonance structure that includes the highly stable 6π-electron tropylium cation.[3] This inherent stability allows for the synthesis and isolation of persistent carbocations, which are valuable intermediates and functional molecules in their own right.[4][5]

3-Formylguaiazulene, an aldehyde-substituted derivative of the naturally occurring guaiazulene, serves as a pivotal and versatile precursor for generating these stable carbocationic species. This guide provides a comprehensive overview of the theoretical principles, synthetic protocols, and characterization techniques related to the use of 3-formylguaiazulene in the synthesis of azulene carbocations for research and development applications.[6][7]

Theoretical Foundation: Why Are Azulenyl Carbocations So Stable?

The exceptional stability of carbocations alpha to the azulene ring is rooted in its unique aromatic system. The delocalization of the positive charge across the bicyclic system, particularly into the seven-membered ring to form a tropylium-like structure, is the primary stabilizing factor.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Reacts with Guaiazulene Guaiazulene Guaiazulene->Iminium_Intermediate Electrophilic Attack Formylguaiazulene 3-Formylguaiazulene Iminium_Intermediate->Formylguaiazulene Hydrolysis

References

Navigating the Synthesis and Application of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of Functionalized Azulenes

5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde, a derivative of the naturally occurring guaiazulene, represents a class of compounds with significant potential in medicinal chemistry and materials science. The introduction of a formyl group onto the guaiazulene scaffold provides a reactive handle for further chemical modifications, opening avenues for the development of novel therapeutic agents and functional materials. Guaiazulene and its derivatives have garnered attention for a range of biological activities, including anti-inflammatory, antioxidant, antiviral, and cytotoxic effects. This guide offers a detailed exploration of the laboratory procedures necessary to work with this promising compound, from its synthesis to its characterization and potential downstream applications.

Core Synthesis: Vilsmeier-Haack Formylation of Guaiazulene

The primary route to synthesizing this compound is through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3] The electrophilic Vilsmeier reagent then attacks the electron-rich azulene ring, leading to the introduction of a formyl group.

Causality in Experimental Choices

The choice of the Vilsmeier-Haack reaction is predicated on the nucleophilic character of the guaiazulene ring system. The electron-donating alkyl groups on the azulene core enhance the electron density, particularly at the 1 and 3 positions, making it susceptible to electrophilic attack by the relatively weak electrophile that is the Vilsmeier reagent. The reaction conditions, including temperature and solvent, are critical for achieving optimal yield and selectivity.

Experimental Protocol: Synthesis of this compound

Materials:

  • Guaiazulene (7-isopropyl-1,4-dimethylazulene)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve guaiazulene (1.0 eq) in anhydrous DMF (10 volumes). Cool the solution to 0 °C in an ice bath.

  • Formation of the Vilsmeier Reagent: In the dropping funnel, add phosphorus oxychloride (1.2 eq) to anhydrous DMF (2 volumes) at 0 °C. Allow the mixture to stir for 10-15 minutes.

  • Formylation Reaction: Add the freshly prepared Vilsmeier reagent dropwise to the cooled solution of guaiazulene over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a cold, saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Isolating the Target Compound

The crude this compound is typically a dark-colored oil or solid and requires purification by column chromatography to remove unreacted starting material and byproducts.

Rationale for Purification Technique

Column chromatography is the method of choice due to the significant difference in polarity between the non-polar guaiazulene starting material and the more polar aldehyde product.[4][5] A silica gel stationary phase and a gradient elution with a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) allows for effective separation.

Protocol: Column Chromatography Purification

  • Column Packing: Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent and load it onto the column.

  • Elution: Begin elution with 100% hexane. The unreacted blue guaiazulene should elute first. Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting with a 98:2 hexane:ethyl acetate mixture and progressing to 95:5, 90:10, etc.) to elute the desired red-violet to purple aldehyde product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a colored solid or viscous oil.

Characterization: Confirming the Molecular Structure

The identity and purity of the synthesized this compound must be confirmed through various spectroscopic techniques.

Spectroscopic Data Summary
Technique Expected Observations
¹H NMR Signals corresponding to the aldehydic proton (around 9-10 ppm), aromatic protons on the azulene core, and the isopropyl and methyl protons.
¹³C NMR A signal for the carbonyl carbon of the aldehyde (around 185-195 ppm), along with resonances for the aromatic and aliphatic carbons.
IR Spectroscopy A characteristic C=O stretching vibration for the aldehyde at approximately 1650-1700 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₈O, MW: 226.31 g/mol ).

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used. The provided NMR data for the structurally similar (5-isopropyl-3,8-dimethylazulen-1-yl)methyl moiety can serve as a valuable reference for spectral interpretation.[6]

Application Notes: Exploring the Potential

The introduction of the aldehyde functionality onto the guaiazulene scaffold unlocks a wide array of potential applications in drug discovery and materials science.

  • Pharmaceutical Research: The aldehyde can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic activities. Guaiazulene derivatives have demonstrated anti-inflammatory, antioxidant, and antimicrobial properties.[7] The aldehyde can be converted into various functional groups, such as carboxylic acids, alcohols, and imines, to generate libraries of compounds for biological screening.

  • Materials Science: Azulene-containing compounds are of interest for their unique electronic and optical properties. The aldehyde group can be used to incorporate the azulene moiety into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Visualizing the Workflow

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification s1 Guaiazulene in DMF s3 Vilsmeier-Haack Reaction (0°C to RT) s1->s3 s2 Vilsmeier Reagent (POCl3 + DMF) s2->s3 s4 Aqueous Workup (NaHCO3) s3->s4 s5 Extraction (DCM) s4->s5 s6 Crude Product s5->s6 p1 Column Chromatography (Silica Gel) s6->p1 Purification p2 Gradient Elution (Hexane/EtOAc) p1->p2 p3 Fraction Collection & TLC p2->p3 p4 Pure Product p3->p4

Caption: Workflow for the synthesis and purification of this compound.

References

Application of 3-Formylguaiazulene in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of the Azulene Scaffold

Within the vast landscape of medicinal chemistry, the azulene scaffold, a unique bicyclic non-benzenoid aromatic hydrocarbon, has remained a relatively underexplored territory.[1] However, its structural resemblance to well-established pharmacophores like naphthalene and indole, coupled with its inherent physicochemical properties, presents a compelling case for its exploration in drug discovery.[1][2] Guaiazulene, a naturally occurring derivative of azulene, and its synthetic modifications, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-ulcer, anticancer, and antiviral properties.[3][4][5][6]

At the heart of unlocking the therapeutic potential of guaiazulene lies the strategic introduction of functional groups that serve as versatile handles for further chemical elaboration. Among these, the formyl group at the 3-position is of paramount importance. 3-Formylguaiazulene is a key intermediate, readily accessible via electrophilic substitution, that opens the door to a diverse array of derivatives with tunable pharmacological profiles. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-Formylguaiazulene in medicinal chemistry. We will delve into its synthesis, its role as a precursor to bioactive molecules, and provide detailed protocols for its preparation and subsequent derivatization.

Chemical & Pharmacological Rationale: Why 3-Formylguaiazulene?

The unique electronic properties of the azulene ring system, characterized by a significant dipole moment, render the 1 and 3 positions highly susceptible to electrophilic attack.[7][8] This inherent reactivity allows for the regioselective introduction of a formyl group at the 3-position, a transformation commonly achieved through the Vilsmeier-Haack reaction.[1][3][9] The resulting 3-Formylguaiazulene is not merely a stable compound but a crucial building block for several reasons:

  • Versatile Chemical Handle: The aldehyde functionality of 3-Formylguaiazulene is a gateway to a multitude of chemical transformations. It can readily undergo condensation reactions to form chalcones, hydrazones, Schiff bases, and other derivatives, each with the potential for distinct biological activities.[5][10][11]

  • Modulation of Biological Activity: The introduction of various substituents via the formyl group allows for the fine-tuning of the molecule's steric and electronic properties. This, in turn, can significantly impact its interaction with biological targets, leading to enhanced potency and selectivity.[12]

  • Proven Therapeutic Precursor: Studies have shown that derivatives synthesized from 3-Formylguaiazulene exhibit significant therapeutic potential. For instance, guaiazulene-based chalcones have demonstrated potent anti-inflammatory activity, while other derivatives have shown selective cytotoxicity against cancer cells and antiviral efficacy.[3][5]

Experimental Protocols

Protocol 1: Synthesis of 3-Formylguaiazulene via Vilsmeier-Haack Reaction

This protocol outlines the formylation of guaiazulene at the C3 position using the Vilsmeier-Haack reaction. This method is highly efficient for electron-rich aromatic compounds.[1][3][9]

Materials:

  • Guaiazulene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM (10 volumes). Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF solution via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloromethyliminium salt).

  • Formylation Reaction: Dissolve guaiazulene (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous sodium bicarbonate solution to neutralize the excess acid and hydrolyze the intermediate.

  • Stir the mixture vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3-Formylguaiazulene by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure product as a colored solid.

Diagram of the Vilsmeier-Haack Reaction Workflow:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Work-up & Purification DMF DMF in DCM Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium Salt) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent 0 °C Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Guaiazulene Guaiazulene in DCM Guaiazulene->Reaction_Mixture Hydrolysis Hydrolysis (Ice & NaHCO3) Reaction_Mixture->Hydrolysis Stir at RT Extraction Extraction with DCM Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product Pure 3-Formylguaiazulene Purification->Product

Caption: Workflow for the synthesis of 3-Formylguaiazulene.

Protocol 2: Synthesis of a Guaiazulene-Based Chalcone from 3-Formylguaiazulene

This protocol describes the Claisen-Schmidt condensation of 3-Formylguaiazulene with an acetophenone derivative to yield a guaiazulene-based chalcone, a class of compounds with known anti-inflammatory and anticancer activities.[5]

Materials:

  • 3-Formylguaiazulene

  • Substituted Acetophenone (e.g., 4-hydroxyacetophenone)

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) solution (e.g., 40%)

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Ice-cold water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-Formylguaiazulene (1 equivalent) and the substituted acetophenone (1.1 equivalents) in ethanol (15 volumes).

  • Cool the solution to 0-5 °C in an ice bath.

  • Condensation: Slowly add the aqueous KOH solution dropwise to the cooled mixture with constant stirring.

  • Maintain the reaction at low temperature for 2-4 hours, and then allow it to stir at room temperature overnight. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, pour the mixture into a beaker of ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone product.

  • Isolation and Purification: Filter the precipitated solid, wash it thoroughly with cold water until the washings are neutral, and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure guaiazulene-based chalcone.

Biological Activity Data of 3-Formylguaiazulene Derivatives

While specific IC₅₀ values for 3-Formylguaiazulene are not extensively reported, the biological activities of its derivatives have been investigated. The following table summarizes some of the reported activities of these derivatives.

Derivative ClassBiological ActivityModel/Cell LineIC₅₀ / ActivityReference
Guaiazulene Condensation DerivativesAnticancerK562 (human chronic myelogenous leukemia)5.14 µM, 5.21 µM[5]
Guaiazulene Derivative (Series I)Antiviral (Influenza A)MDCK cells17.5 µM[5]
Guaiazulene-based ChalconeAnti-inflammatoryZebrafish model34.29% inhibition[5]
3-Substituted GuaiazulenesAntioxidantDPPH radical scavengingSuperior to α-tocopherol[7]
3-Substituted GuaiazulenesAntiproliferativeHuman promyelocytic leukemia cellsModerate inhibition[7]
Guaiazulene DimerAntiviral (H1N1)MDCK cells89.03 µM[13]
Guaiazulene TrimerAntiviral (H1N1)MDCK cells50.96 µM[13]

Proposed Mechanism of Action: A Hypothetical Signaling Pathway

The diverse biological activities of 3-Formylguaiazulene derivatives suggest their interaction with multiple cellular signaling pathways. Based on the known anti-inflammatory and anticancer effects of related compounds like flavonoids, a plausible, yet hypothetical, mechanism of action involves the modulation of key inflammatory and cell survival pathways.[14]

Diagram of a Proposed Signaling Pathway:

G cluster_0 Inflammatory Signaling cluster_1 Cell Survival & Proliferation 3-Formylguaiazulene_Derivative 3-Formylguaiazulene Derivative NF-kB_Pathway NF-κB Pathway 3-Formylguaiazulene_Derivative->NF-kB_Pathway Inhibition PI3K_Akt_Pathway PI3K/Akt Pathway 3-Formylguaiazulene_Derivative->PI3K_Akt_Pathway Inhibition Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB_Pathway->Pro-inflammatory_Cytokines Inflammation Inflammation Pro-inflammatory_Cytokines->Inflammation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt_Pathway->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation PI3K_Akt_Pathway->Cell_Proliferation Cancer_Cell_Survival Cancer_Cell_Survival Apoptosis_Inhibition->Cancer_Cell_Survival Tumor_Growth Tumor_Growth Cell_Proliferation->Tumor_Growth

Caption: Hypothetical modulation of signaling pathways by 3-Formylguaiazulene derivatives.

This proposed pathway suggests that 3-Formylguaiazulene derivatives may exert their therapeutic effects by inhibiting pro-inflammatory pathways such as NF-κB, thereby reducing the production of inflammatory mediators. Concurrently, in the context of cancer, these compounds might inhibit pro-survival pathways like the PI3K/Akt pathway, leading to the induction of apoptosis and a reduction in tumor cell proliferation. It is crucial to note that this is a generalized model, and the specific molecular targets and mechanisms will likely vary depending on the exact structure of the derivative. Further detailed mechanistic studies are warranted to validate these hypotheses.

Conclusion and Future Directions

3-Formylguaiazulene stands out as a highly valuable and versatile starting material in the quest for novel therapeutic agents derived from the azulene scaffold. Its straightforward synthesis and the reactivity of its formyl group provide a robust platform for the generation of diverse chemical libraries for biological screening. The promising anti-inflammatory, anticancer, and antiviral activities exhibited by its derivatives underscore the potential of this chemical space.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing a broader range of derivatives from 3-Formylguaiazulene to explore a wider range of biological targets.

  • Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most potent derivatives to guide further optimization.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Progressing promising candidates into preclinical animal models to evaluate their therapeutic efficacy and safety.

By leveraging the unique properties of 3-Formylguaiazulene, the medicinal chemistry community can unlock the full therapeutic potential of the azulene family of compounds, paving the way for the development of novel drugs for a variety of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde (also known as 3-Formylguaiazulene)[1]. This document provides in-depth, experience-driven guidance for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple protocols and provide a causal understanding of the purification strategy, enabling you to troubleshoot and adapt these methods effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered before and during the purification process.

Q1: What is the primary challenge in purifying this compound?

The primary challenge lies in separating the target aldehyde from the unreacted starting material, guaiazulene, and other structurally similar impurities. Azulenes are a class of intensely colored, non-benzenoid aromatic hydrocarbons with unique electronic properties[2]. Both the starting material and the product are highly colored and have similar polarities, which can make chromatographic separation non-trivial. Furthermore, azulene derivatives can be sensitive to heat, light, and acid, potentially leading to degradation or isomerization during purification[3][4].

Q2: What are the most common impurities I can expect in my crude product?

The impurities largely depend on the synthetic route used. Assuming a Vilsmeier-Haack formylation of guaiazulene, you can anticipate:

  • Unreacted Guaiazulene: The starting material is often a major contaminant.

  • Isomeric Aldehydes: While formylation is highly regioselective for the 1-position due to the electronic nature of the azulene core, trace amounts of other isomers may form[2][5].

  • Di-formylated Products: If the reaction conditions are too harsh, reaction at multiple sites on the azulene ring is possible.

  • Degradation Products: Azulenes can decompose under harsh acidic or thermal conditions, leading to a complex mixture of byproducts.

Q3: What is the recommended primary method for purifying this compound?

Column chromatography is the most effective and widely used method for purifying azulene derivatives on a laboratory scale.[5][6] Its versatility allows for fine-tuning the separation of compounds with subtle differences in polarity. The intense and distinct colors of azulenes and their derivatives (guaiazulene is typically blue, while the aldehyde product can range from reddish-brown to purple) provide an excellent visual guide during the chromatographic process[2].

Q4: Can I use recrystallization?

Recrystallization can be an excellent secondary purification step, especially for removing minor impurities after an initial chromatographic separation.[6][7] However, it is often challenging as a primary method for crude mixtures where the product and major impurities have similar structures. Finding a solvent system that effectively solubilizes the aldehyde at high temperatures but causes it to crystallize selectively upon cooling, while keeping impurities dissolved, can be difficult.[8][9] Common solvents to screen include ethanol, hexane/ethyl acetate mixtures, and toluene.[7][9]

Q5: How should I store the purified this compound?

Azulene-based compounds can be sensitive to light and air. While some azulenyl cations have shown remarkable stability over long periods on the benchtop[3], it is best practice to store the purified compound under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial), and at low temperatures (-20°C) to prevent degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during purification, particularly with column chromatography.

Problem Probable Cause(s) Recommended Solution(s)
Poor separation on the column (overlapping bands). 1. Incorrect Solvent System: The mobile phase is either too polar (eluting everything too quickly) or not polar enough (compounds are stuck at the origin).2. Column Overload: Too much crude material was loaded for the amount of stationary phase.3. Poor Column Packing: Channels or cracks in the stationary phase are causing uneven solvent flow.1. Optimize with TLC: Develop a solvent system on a Thin-Layer Chromatography (TLC) plate that gives a clear separation with a target Rf value of ~0.25-0.35 for the product.2. Reduce Load: Use a larger column or reduce the amount of sample. A general rule is a 20:1 to 50:1 ratio of stationary phase to crude material by weight.[10]3. Repack the Column: Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry.
Product is streaking on the TLC plate and column. 1. Sample is too concentrated: Overloading the spot on the TLC plate.2. Compound Degradation: The compound may be decomposing on the acidic silica gel.3. Insolubility: The compound is not fully dissolved in the mobile phase.1. Dilute the Sample: Use a more dilute solution for spotting the TLC plate.2. Use Neutral Alumina: Switch to neutral alumina as the stationary phase, which is less acidic than silica gel.[10]3. Modify Mobile Phase: Add a small percentage (~0.1-1%) of a more polar solvent like methanol or triethylamine (if the compound is basic) to the eluent to improve solubility and reduce tailing.
The color of the compound changes or fades on the column. 1. Decomposition: The compound is unstable on the stationary phase (e.g., acid-catalyzed decomposition on silica).2. Oxidation: The compound is reacting with atmospheric oxygen.1. Work Quickly: Do not leave the compound on the column for extended periods. Use neutral alumina if acid sensitivity is suspected.2. Use Fresh Solvents: Ensure solvents are pure and peroxide-free. Running the column under a slight positive pressure of inert gas can also help.
No crystals form during recrystallization attempt. 1. Solution is not supersaturated: Too much solvent was used.2. Solution cooled too quickly: Prevents nucleation and crystal growth.3. Presence of impurities: Impurities can inhibit crystal formation.1. Evaporate Solvent: Gently evaporate some of the solvent to increase the concentration and try cooling again.2. Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer to an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation.[8]3. Further Purification: The material may require another chromatographic pass to achieve sufficient purity for crystallization.
Experimental Protocols & Workflows
Workflow for Purification Strategy

The following diagram outlines the logical flow for purifying crude this compound.

G cluster_prep Preparation & Analysis cluster_purification Primary Purification cluster_post Post-Purification & Final Product Crude Crude Product TLC TLC Analysis (Solvent System Scouting) Crude->TLC Spot Column Column Chromatography (Silica Gel or Alumina) TLC->Column Select Solvent System Fractions Collect Fractions Column->Fractions Elute TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Spot Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product If no recrystallization Recrystal Optional: Recrystallization Evaporate->Recrystal Purity_Check Final Purity Check (NMR, HPLC, etc.) Pure_Product->Purity_Check Recrystal->Pure_Product

Caption: A typical workflow for the purification of the target compound.

Protocol 1: Column Chromatography

This protocol provides a step-by-step method for purification using silica gel chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc) (reagent grade or higher)

  • Chromatography column, TLC plates, collection tubes

2. Solvent System Selection (via TLC):

  • Prepare a dilute solution of your crude product in a volatile solvent (e.g., dichloromethane).

  • On a TLC plate, spot the crude mixture and develop in various ratios of Hexanes:EtOAc (e.g., 99:1, 95:5, 90:10).

  • The ideal solvent system will show good separation between the blue spot (guaiazulene) and the reddish/purple spot (aldehyde), with the aldehyde having an Rf of approximately 0.25-0.35. This provides the best balance for separation on the column.[2][5]

3. Column Packing (Slurry Method):

  • Choose a column with an appropriate diameter and length. A good starting point is a ~40:1 ratio of silica gel to crude material weight.[10]

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • In a beaker, make a slurry of the required silica gel in the initial, least polar eluent (e.g., 100% hexanes or 99:1 Hexanes:EtOAc).

  • Pour the slurry into the column, tapping the side gently to pack the silica bed evenly. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.

  • Add another thin layer of sand on top of the packed silica.

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or toluene).

  • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Carefully add the sample solution to the top of the column. Allow the sample to enter the silica bed completely.

5. Elution and Fraction Collection:

  • Begin eluting with the starting non-polar solvent system (e.g., 99:1 Hexanes:EtOAc). The less polar blue band of unreacted guaiazulene should begin to move down the column.[2]

  • Collect fractions and monitor the separation visually and by TLC.

  • Once the guaiazulene has eluted, you can gradually increase the polarity of the mobile phase (gradient elution, e.g., to 95:5 or 90:10 Hexanes:EtOAc) to speed up the elution of the more polar aldehyde product.

  • Combine the fractions that contain the pure product based on TLC analysis.

6. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Logic for Chromatography

Use this decision tree to diagnose and solve common column separation issues.

G Start Problem: Poor Separation Rf_Check Are Rf values on TLC very high (>0.6) or very low (<0.1)? Start->Rf_Check Overload_Check Is the column overloaded? (Ratio < 20:1) Rf_Check->Overload_Check No Adjust_Solvent Solution: Adjust solvent polarity. Decrease for high Rf, Increase for low Rf. Rf_Check->Adjust_Solvent Yes Streaking_Check Is the spot streaking on TLC? Overload_Check->Streaking_Check No Reduce_Load Solution: Use a larger column or less sample. Overload_Check->Reduce_Load Yes Other_Issues Check for column channeling or decomposition. Repack column if necessary. Streaking_Check->Other_Issues No Use_Alumina Solution: Consider using neutral alumina. Check sample solubility. Streaking_Check->Use_Alumina Yes

Caption: A decision tree for troubleshooting poor column chromatography results.

References

Technical Support Center: Synthesis of 3-Formylguaiazulene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Formylguaiazulene. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with the formylation of guaiazulene. Here, we provide in-depth, experience-driven advice, troubleshooting FAQs, and optimized protocols to help you improve your reaction yields and product purity.

Overview: The Vilsmeier-Haack Approach to 3-Formylguaiazulene

Guaiazulene is a naturally derived, bicyclic aromatic hydrocarbon prized for its anti-inflammatory properties and as a versatile starting material for advanced materials and pharmaceuticals.[1][2][3] The introduction of a formyl (-CHO) group at the C-3 position yields 3-Formylguaiazulene (also known as guaiazulene-3-carbaldehyde), a key intermediate for further functionalization.[4]

The most common and effective method for this transformation is the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphoryl chloride (POCl₃).[7][8] The electron-rich nature of the guaiazulene ring system facilitates electrophilic aromatic substitution, preferentially at the C-1 and C-3 positions. Due to steric hindrance from the isopropyl group at C-7 and the methyl group at C-1, formylation occurs selectively at the C-3 position.

While reliable, the reaction is sensitive to several parameters that can lead to diminished yields, side product formation, and purification difficulties. This guide will address these critical aspects systematically.

Technical FAQ & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 3-Formylguaiazulene.

Q1: My reaction yield is consistently low (<50%). What are the most critical parameters to control?

Answer: Low yield is the most frequent complaint and typically stems from one or more of the following factors:

  • Reagent Quality and Stoichiometry:

    • Guaiazulene Purity: The starting material must be pure. Guaiazulene is prone to oxidation, especially if it is old or has been improperly stored. Impurities can consume the Vilsmeier reagent or catalyze decomposition pathways.

    • DMF and POCl₃: Both reagents must be anhydrous. Water rapidly quenches the Vilsmeier reagent and the intermediate iminium salt. Use freshly opened bottles or properly dried solvents.

    • Stoichiometry: A slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion. However, a large excess can lead to side products and decomposition.

  • Temperature Control (The Most Critical Factor):

    • Vilsmeier Reagent Formation: This step is exothermic. The POCl₃ should be added slowly to the DMF at a low temperature (0 °C is ideal) to prevent uncontrolled temperature spikes, which can degrade the reagent.

    • Reaction with Guaiazulene: The addition of guaiazulene to the formed Vilsmeier reagent should also be performed at low temperature. After the initial addition, the reaction is typically allowed to warm to room temperature or gently heated (e.g., 35-40 °C) to ensure completion. Overheating will cause significant decomposition, often indicated by the reaction mixture turning dark brown or black.

  • Reaction Time: The reaction progress should be monitored by Thin Layer Chromatography (TLC). Insufficient reaction time will leave unreacted starting material, while excessively long times, especially at elevated temperatures, can promote the formation of degradation products.

Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products and how can they be minimized?

Answer: The presence of multiple spots indicates a complex reaction mixture. Besides the desired product and unreacted starting material, common side products include:

  • 1,3-Diformylguaiazulene: If a significant excess of the Vilsmeier reagent is used or if the reaction temperature is too high, a second formylation can occur at the C-1 position. To minimize this, use a controlled stoichiometry of the Vilsmeier reagent (around 1.2 equivalents).

  • Oxidation/Decomposition Products: Guaiazulene and its formylated derivative are sensitive to air and acid, especially at elevated temperatures. These appear as a smear or baseline material on the TLC plate. Ensuring an inert atmosphere (e.g., nitrogen or argon) and maintaining strict temperature control are crucial for prevention.

Q3: The reaction mixture turns dark brown or black, and I end up with an intractable tar. What causes this and how can it be prevented?

Answer: Tar formation is a clear sign of product and starting material decomposition. The primary causes are:

  • Excessive Heat: As mentioned, this is the most common culprit. The Vilsmeier-Haack reaction on sensitive substrates like guaiazulene requires careful thermal management.

  • Impure Reagents: Acidic impurities in the starting material or solvents can catalyze polymerization and decomposition.

  • Improper Quenching: The workup procedure is critical. The reaction must be quenched by pouring it carefully onto ice water or a cold aqueous solution of a base like sodium acetate or sodium bicarbonate. This hydrolyzes the intermediate iminium species to the final aldehyde and neutralizes the acidic environment. Adding water directly to the reaction flask can cause a violent, exothermic reaction that degrades the product.

Q4: What is the best method for purifying 3-Formylguaiazulene?

Answer: The crude product is almost always a dark, oily solid that requires chromatographic purification.

  • Column Chromatography: This is the most effective method.

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as hexane/ethyl acetate (98:2 or 95:5), and gradually increase the polarity. The deep blue 3-Formylguaiazulene product will elute, separating from any unreacted starting material (which is also blue but less polar) and more polar impurities.

  • Crystallization: While possible, it is often challenging from the crude mixture. It is best performed after column chromatography to achieve the highest purity. A solvent system like hexane/dichloromethane can be effective.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity. All operations should be conducted in a fume hood under an inert atmosphere (N₂ or Ar).

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 1g Guaiazulene)MolesEquivalents
Guaiazulene198.301.00 g5.04 mmol1.0
N,N-Dimethylformamide (DMF)73.0910 mL-Solvent
Phosphoryl chloride (POCl₃)153.330.55 mL (0.91 g)5.95 mmol1.18
Dichloromethane (DCM)-As needed-Solvent
Saturated Sodium Bicarbonate (aq)-~50 mL-Quench
Brine-~20 mL-Wash
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-Drying Agent

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation:

    • Add anhydrous DMF (10 mL) to a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Cool the flask to 0 °C in an ice-water bath.

    • Add POCl₃ (0.55 mL) dropwise to the cold, stirring DMF over 15-20 minutes. Ensure the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a pale yellow, sometimes crystalline Vilsmeier reagent should be observed.

  • Formylation Reaction:

    • Dissolve Guaiazulene (1.00 g) in a minimal amount of anhydrous DCM (approx. 5 mL).

    • Add the guaiazulene solution dropwise to the cold Vilsmeier reagent suspension over 20-30 minutes. The mixture will turn a deep green or blue-green color.

    • Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for 2-4 hours.

    • Monitor Progress: Use TLC (e.g., 95:5 Hexane:EtOAc) to check for the consumption of the starting material. The product spot will be more polar (lower Rf) than the starting guaiazulene.

  • Workup and Extraction:

    • Prepare a beaker with crushed ice (~50 g) and saturated sodium bicarbonate solution (~50 mL).

    • Slowly and carefully pour the reaction mixture into the vigorously stirring ice/bicarbonate slurry. This step is exothermic and may release gas.

    • The color of the mixture should change to a vibrant blue as the iminium intermediate hydrolyzes. Stir for 30 minutes until all the ice has melted.

    • Transfer the mixture to a separatory funnel. Extract the aqueous phase with DCM (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain a dark blue crude solid/oil.

    • Purify the crude product via silica gel column chromatography using a gradient elution, starting with 100% hexane and gradually increasing the ethyl acetate concentration. The desired 3-Formylguaiazulene typically elutes as a brilliant blue band.

    • Combine the pure fractions and evaporate the solvent to yield the final product as a crystalline blue solid. An expected yield under these optimized conditions is typically in the range of 75-85%.

Visual Guides

Mechanism: Vilsmeier-Haack Formylation of Guaiazulene

The following diagram illustrates the key steps of the reaction mechanism.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Aromatic Substitution Guaiazulene Guaiazulene Guaiazulene->Intermediate Product 3-Formylguaiazulene Intermediate->Product H2O H₂O (Workup) H2O->Product Experimental_Workflow Optimized Synthesis Workflow start Start prep_reagent 1. Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) start->prep_reagent add_guaiazulene 2. Add Guaiazulene Solution (Dropwise @ 0°C) prep_reagent->add_guaiazulene react 3. React @ RT (Monitor by TLC) add_guaiazulene->react quench 4. Quench Reaction (Pour into ice/NaHCO₃) react->quench extract 5. Extraction (DCM / Brine Wash) quench->extract dry_concentrate 6. Dry & Concentrate (Na₂SO₄ / Rotovap) extract->dry_concentrate purify 7. Purify (Silica Gel Chromatography) dry_concentrate->purify end Pure 3-Formylguaiazulene purify->end

References

Technical Support Center: Stability and Degradation of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering researchers' and drug development professionals' questions about the stability and degradation of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (also known as 3-formylguaiazulene). Here, we address common questions and troubleshooting scenarios related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound is primarily influenced by three main factors:

  • Light: Similar to its parent compound, guaiazulene, the azulene core is susceptible to photodegradation, especially under UV-A radiation.[1] This can lead to the formation of dimers, oligomers, and other complex products.[2][3]

  • Oxygen: The presence of oxygen can significantly enhance photodegradation.[1] The azulene ring system is also prone to oxidation, which can be accelerated by exposure to air.

  • Temperature: While generally more stable than its parent compound due to the electron-withdrawing aldehyde group, elevated temperatures can still promote degradation.[4][5]

Q2: How does the aldehyde functional group impact the stability of the guaiazulene core?

A2: The aldehyde group at the 1-position is an electron-withdrawing group (EWG). EWGs tend to withdraw electron density from the aromatic system, which generally leads to a more stabilized state and a lower energy level for the molecular orbitals.[2] This suggests that this compound is likely more stable than the parent guaiazulene. However, the aldehyde group itself can be susceptible to oxidation, potentially forming a carboxylic acid.[6]

Q3: What are the recommended storage and handling conditions for this compound?

A3: To minimize degradation, it is crucial to store and handle the compound under controlled conditions. The following table summarizes the recommended practices:

ConditionRecommendationRationale
Temperature Store in a refrigerator at 2-8°C.Minimizes thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[1]Prevents oxidation.
Light Protect from light by using amber vials or storing in the dark.Prevents photodegradation.[1]
Purity Use high-purity solvents and reagents.Impurities can catalyze degradation.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation studies on this aldehyde are not extensively documented, based on the reactivity of the guaiazulene core and the aldehyde functionality, the following degradation pathways can be anticipated:

  • Photodegradation Products: Exposure to light can lead to the formation of dimers and other oligomeric species. A color change from the characteristic blue to green can be an indicator of dimer formation.[2]

  • Oxidation Products: The aldehyde group can be oxidized to the corresponding carboxylic acid (5-isopropyl-3,8-dimethylazulene-1-carboxylic acid).[6] The azulene ring itself can also undergo oxidation, leading to more complex, oxygenated compounds.[1]

  • Acid/Base Hydrolysis: While the azulene core is relatively stable to hydrolysis, extreme pH conditions may catalyze other degradation reactions.

Q5: Which analytical techniques are most suitable for assessing the stability and purity of this compound?

A5: A stability-indicating analytical method is essential to separate the intact compound from its potential degradation products. The most commonly employed techniques are:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV-Vis detection is a robust technique for quantifying the compound and its degradation products.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification and structural elucidation of non-volatile degradation products.[1][9]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Problem Potential Cause Recommended Solution
Color of the compound in solution changes from blue to green or brownish. This often indicates the formation of degradation products, particularly dimers.[2] This can be triggered by exposure to light and/or oxygen.Prepare fresh solutions daily. Protect solutions from light by using amber glassware or wrapping containers in aluminum foil. Deoxygenate solvents by sparging with nitrogen or argon before use.
Precipitate forms in a solution that was previously clear. This could be due to the formation of less soluble degradation products, such as oligomers, or a change in solvent polarity due to the degradation of the primary compound.Filter the solution through a 0.22 µm filter before use in sensitive applications. Re-evaluate the stability of the compound in the chosen solvent system. Consider using a co-solvent to improve the solubility of potential degradants.
Loss of compound potency or inconsistent results in biological assays. This is a strong indicator of degradation. The degradation products may have different biological activities or may interfere with the assay.Perform a forced degradation study (see protocol below) to identify potential degradants. Use a validated stability-indicating analytical method (e.g., HPLC) to monitor the purity of the compound over the course of the experiment.
Appearance of unexpected peaks in the chromatogram during analysis. These are likely degradation products.Conduct a forced degradation study to generate these degradation products in a controlled manner. This will help in identifying the peaks and validating the analytical method's ability to separate them from the parent compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.[10][11][12]

Objective: To generate potential degradation products under various stress conditions to understand the degradation pathways and to serve as a reference for analytical method development.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Photostability chamber with UV-A and visible light source

  • Oven

  • Calibrated pH meter

  • HPLC system with a C18 column and UV-Vis detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for 24 hours. Neutralize with an equivalent amount of NaOH before analysis.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for 24 hours. Neutralize with an equivalent amount of HCl before analysis.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Place a known amount of the solid compound in a vial and heat in an oven at 70°C for 48 hours. For solution-state thermal stress, heat the stock solution at 70°C for 48 hours.
Photolytic Degradation Expose the stock solution in a quartz cuvette to a light source in a photostability chamber for 24 hours.
  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[12]

Visualizing Degradation Pathways and Troubleshooting

Potential Degradation Pathways

parent This compound dimer Dimers/Oligomers parent->dimer  Light (UV) acid Carboxylic Acid Derivative parent->acid  Oxidation oxygenated Other Oxygenated Products parent->oxygenated  Oxidation/Light start Unexpected Peak in Chromatogram check_method Is the analytical method validated for stability indication? start->check_method develop_method Develop and validate a stability-indicating method. check_method->develop_method No run_forced_degradation Perform forced degradation study. check_method->run_forced_degradation Yes develop_method->run_forced_degradation compare_peaks Compare retention times of unexpected peaks with those from the forced degradation study. run_forced_degradation->compare_peaks match Match Found? compare_peaks->match identify_degradant Identify the degradation product (e.g., using LC-MS). match->identify_degradant Yes no_match No Match match->no_match No investigate_source Investigate other sources of contamination (e.g., excipients, solvents). no_match->investigate_source

References

Technical Support Center: 3-Formylguaiazulene Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Formylguaiazulene chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and handling of 3-Formylguaiazulene. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your experiments.

I. Understanding the Core Reactivity of Guaiazulene

Guaiazulene, a bicyclic aromatic hydrocarbon, possesses a unique electronic structure with an electron-rich five-membered ring and an electron-deficient seven-membered ring.[1] This inherent polarity dictates its reactivity, particularly in electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation, which preferentially occur at the C1 and C3 positions of the five-membered ring.[1] The presence of electron-donating alkyl groups on the guaiazulene scaffold further enhances the nucleophilicity of the five-membered ring, making it highly susceptible to electrophilic attack.[1]

II. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequently encountered side reactions in 3-Formylguaiazulene chemistry, offering explanations for their occurrence and practical solutions for their mitigation.

FAQ 1: My Vilsmeier-Haack formylation of guaiazulene is producing a complex mixture of products, including a di-formylated species. How can I improve the selectivity for 3-Formylguaiazulene?

Root Cause: Over-formylation is a common issue stemming from the high reactivity of the guaiazulene nucleus. The initial formylation at the C3 position can be followed by a second formylation, typically at the C1 position, leading to the formation of 1,3-diformylguaiazulene. This is particularly prevalent with prolonged reaction times, elevated temperatures, or an excess of the Vilsmeier reagent.

Troubleshooting Strategy:

  • Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to guaiazulene.[2][3] A 1:1 to 1.2:1 ratio of Vilsmeier reagent to guaiazulene is often optimal.

  • Temperature Management: Maintain a low reaction temperature, typically between 0°C and 5°C, during the addition of the Vilsmeier reagent.[4] The exothermic nature of the reaction can lead to temperature spikes, promoting side reactions.[5][6]

  • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of di-formylated byproducts.

  • Order of Addition: Adding the guaiazulene solution to the pre-formed Vilsmeier reagent can sometimes improve selectivity compared to the reverse addition.

dot

References

Technical Support Center: 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde (CAS: 3331-47-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this hydrophobic aromatic aldehyde. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.

I. Foundational Knowledge: Understanding the Molecule

This compound is a member of the azulene family, which are isomers of naphthalene. A key feature of azulene derivatives is their non-polar, aromatic nature, which dictates their solubility profile. The predicted XLogP3-AA value for this compound is 4.2, indicating a high degree of lipophilicity and, consequently, poor aqueous solubility.[1] This inherent hydrophobicity is the primary reason for the solubility challenges researchers may face.

II. Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and dissolution of this compound.

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: Based on its chemical structure and high lipophilicity, this compound is expected to be sparingly soluble in aqueous solutions and polar solvents, but readily soluble in many organic solvents. While specific quantitative data is not widely available, a qualitative solubility profile can be predicted as follows:

Solvent ClassExamplesPredicted SolubilityRationale
Aqueous Buffers PBS, Tris-HClVery Low / InsolubleThe high hydrophobicity of the azulene core prevents favorable interactions with polar water molecules.
Polar Protic Solvents Ethanol, MethanolLow to ModerateThe presence of a hydroxyl group allows for some interaction, but the large hydrophobic scaffold limits solubility.
Polar Aprotic Solvents DMSO, DMF, AcetonitrileHighThese solvents have a polarity that can accommodate the aldehyde group while also being able to solvate the non-polar azulene ring system. DMSO is often a good starting point for creating stock solutions.[1]
Non-Polar Organic Solvents Toluene, Chloroform, Dichloromethane (DCM)High to Very HighThe "like dissolves like" principle applies here; the non-polar nature of these solvents readily solvates the hydrophobic compound.

Q2: I've observed that my compound is not dissolving in my aqueous assay buffer. What is the first step I should take?

A2: Direct dissolution in an aqueous buffer is highly unlikely to succeed. The recommended first step is to prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO.[1] This stock solution can then be serially diluted into your aqueous buffer to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle heating can be an effective method to increase the dissolution rate and solubility of many organic compounds.[1] However, excessive or prolonged heating should be avoided as it may lead to degradation of the aldehyde functional group. It is advisable to warm the solution gently (e.g., to 37-50°C) and for a short period. Always visually inspect the solution for any color changes that might indicate degradation.

Q4: Is sonication a suitable method for dissolving this compound?

A4: Yes, sonication is a useful technique to aid in the dissolution of stubborn compounds.[1] The high-frequency sound waves can help to break down aggregates and increase the interaction between the solvent and the compound. Use a bath sonicator to avoid localized overheating that can occur with a probe sonicator.

III. In-Depth Troubleshooting Guides

This section provides systematic approaches to overcoming more persistent solubility issues.

Guide 1: Optimizing the Use of Co-solvents

When the final concentration of your primary organic solvent (e.g., DMSO) is a concern for your experiment, a co-solvent system can be employed. Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.[2][3]

Protocol for Co-Solvent System Development:

  • Primary Stock Preparation: Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Intermediate Dilution with Co-solvent: Prepare an intermediate dilution of your stock solution in a suitable co-solvent such as ethanol, propylene glycol, or PEG 400. The choice of co-solvent may depend on the tolerance of your experimental system.

  • Final Dilution in Aqueous Medium: Add the intermediate dilution dropwise to your pre-warmed aqueous buffer while vortexing gently. This gradual addition helps to prevent precipitation.

  • Observation and Optimization: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to adjust the ratio of the co-solvent to the aqueous buffer or try a different co-solvent.

Causality Explanation: The co-solvent acts as a bridge between the hydrophobic compound and the aqueous environment. It reduces the overall polarity of the solvent system, allowing for better solvation of the non-polar azulene derivative.[2]

Guide 2: Leveraging Surfactants for Enhanced Solubility

For applications where co-solvents may not be suitable, surfactants can be an effective alternative. Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[4]

Experimental Workflow for Surfactant-Based Solubilization:

G cluster_0 Preparation cluster_1 Solubilization cluster_2 Analysis A Prepare aqueous buffer containing surfactant (e.g., Tween-80, Pluronic F-68) C Add stock solution dropwise to surfactant solution while vortexing A->C B Prepare concentrated stock of compound in DMSO B->C D Visually inspect for clarity and absence of precipitation C->D E If precipitation occurs, optimize surfactant concentration D->E Precipitation Observed

Step-by-Step Protocol:

  • Surfactant Solution Preparation: Prepare your aqueous experimental buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween-80 or Pluronic F-68).

  • Compound Stock Preparation: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent like DMSO.

  • Mixing: While gently vortexing the surfactant solution, add the compound stock solution dropwise.

  • Equilibration: Allow the solution to equilibrate for a short period (e.g., 15-30 minutes) at room temperature.

  • Assessment: Observe the solution for clarity. If the solution remains hazy or shows signs of precipitation, the surfactant concentration may need to be optimized.

Mechanistic Insight: The hydrophobic tails of the surfactant molecules aggregate to form a non-polar core within the micelle, into which the lipophilic this compound can partition. The hydrophilic heads of the surfactant molecules face the aqueous environment, rendering the entire micelle-compound complex soluble in water.

Guide 3: The Impact of pH Adjustment

For ionizable compounds, altering the pH of the solvent can significantly improve solubility.[5] However, this compound does not possess readily ionizable functional groups (acidic or basic). Therefore, pH adjustment is unlikely to have a significant direct effect on its solubility. The primary utility of pH control in this context would be to ensure the stability of the compound, as extreme pH values could potentially lead to degradation of the aldehyde.

IV. Advanced Troubleshooting and Formulation Strategies

For particularly challenging applications, such as high-concentration formulations for in vivo studies, more advanced techniques may be necessary.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Solid Dispersions: This technique involves dispersing the compound in a solid hydrophilic carrier at the molecular level. When this solid dispersion is introduced into an aqueous medium, the carrier dissolves rapidly, releasing the compound as very fine particles, which enhances the dissolution rate and solubility.

  • Nanoparticle Formulation: Reducing the particle size of a compound to the nanometer range dramatically increases its surface area, which can lead to a significant increase in dissolution rate and solubility.

Decision-Making Workflow for Solubility Enhancement:

G Start Start: Compound fails to dissolve in aqueous buffer Stock Prepare concentrated stock in DMSO/DMF Start->Stock CoSolvent Attempt dilution with a co-solvent (e.g., Ethanol) Stock->CoSolvent Success Success: Clear Solution CoSolvent->Success Clear Solution Fail Precipitation Occurs CoSolvent->Fail Still precipitates Surfactant Try formulation with a surfactant (e.g., Tween-80) Surfactant->Success Clear Solution Fail2 Fail2 Surfactant->Fail2 Still precipitates Advanced Consider advanced techniques: Cyclodextrins, Solid Dispersions, Nanoparticles Advanced->Success Clear Solution Fail->Surfactant Fail2->Advanced

V. Safety Precautions

When handling this compound, it is important to adhere to standard laboratory safety practices. Consult the Safety Data Sheet (SDS) for specific handling and disposal information. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

VI. References

  • Benchchem. Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds. Available from: --INVALID-LINK--

  • Razus, A. C., et al. AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES. Revue Roumaine de Chimie, 2007, 52(1-2), 189-194. Available from: --INVALID-LINK--

  • Manchare, M. solubility enhancement techniques.. Slideshare, 2016. Available from: --INVALID-LINK--

  • Kumar, S., & Singh, A. Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 2021, 4(8), 1-10. Available from: --INVALID-LINK--

  • Google Patents. Methods for improving the aqueous solubility of water-insoluble or... KR20180054569A. Available from: --INVALID-LINK--

  • Apollo Scientific. 3,8-Dimethyl-5-isopropylazulene-1-carboxaldehyde Safety Data Sheet. 2023. Available from: --INVALID-LINK--

  • Solubility of Things. Azulene. Available from: --INVALID-LINK--

  • Pawar, P., & Kumar, A. Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 2013, 21(2), 351-358. Available from: --INVALID-LINK--

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. 2021. Available from: --INVALID-LINK--

  • ResearchGate. (PDF) Azulene Derivatives Soluble In Polar Solvents. 1-(Azulen-1-yl)-2-(Thien-2- or 3-yl)-Ethenes. Available from: --INVALID-LINK--

  • P&S Chemicals. Product information, this compound. Available from: --INVALID-LINK--

  • ResearchGate. Temperature effect on solubility of aroma compounds in various aqueous solutions | Request PDF. Available from: --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound. Available from: --INVALID-LINK--

  • Pharmaceutical Technology. Solving Poor Solubility to Unlock a Drug's Potential. 2015. Available from: --INVALID-LINK--

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: --INVALID-LINK--

  • SAFETY DATA SHEET. Available from: --INVALID-LINK--

  • ResearchGate. Azulene-Based π-Functional Materials: Design, Synthesis, and Applications | Request PDF. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. 3-Formylguaiazulene. PubChem Compound Database. Available from: --INVALID-LINK--

  • Wikipedia. Azulene. Available from: --INVALID-LINK--

  • Morin, J.-F., et al. 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons. Organic Chemistry Frontiers, 2024. Available from: --INVALID-LINK--

  • ScienceDirect. Co-solvent: Significance and symbolism. Available from: --INVALID-LINK--

  • Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. 2021. Available from: --INVALID-LINK--

  • Sigma-Aldrich. SAFETY DATA SHEET. Available from: --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET. 2010. Available from: --INVALID-LINK--

  • Pharmaceutical Engineering. Overcoming the Challenge of Poor Drug Solubility. 2012. Available from: --INVALID-LINK--

  • ChemicalBook. This compound. Available from: --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound (Spanish). Available from: --INVALID-LINK--

  • ACS Publications. Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. 2025. Available from: --INVALID-LINK--

  • PubMed. Azulene-Based π-Functional Materials: Design, Synthesis, and Applications. 2021. Available from: --INVALID-LINK--

  • Chemguide. an introduction to aldehydes and ketones. Available from: --INVALID-LINK--

  • Graz University of Technology. Solvent screening for the extraction of aromatic aldehydes. 2024. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC, 2011. Available from: --INVALID-LINK--

  • Doc Brown's Chemistry. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. Available from: --INVALID-LINK--

  • ACS Publications. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 2019. Available from: --INVALID-LINK--

  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. 2007. Available from: --INVALID-LINK--

  • Google Patents. Preparation of aromatic aldehydes. US3322833A. Available from: --INVALID-LINK--

  • ResearchGate. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. Available from: --INVALID-LINK--

  • eCampusOntario Pressbooks. 24.3 Physical Properties of Aldehydes and Ketones. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC, 2012. Available from: --INVALID-LINK--

  • National Institutes of Health. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. 2017. Available from: --INVALID-LINK--

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: --INVALID-LINK--

  • MDPI. Syntheses of Azulene Embedded Polycyclic Compounds. 2024. Available from: --INVALID-LINK--

  • MDPI. A Century of Azulene Chemistry; A Brief Look at Azulenes Building. 2022. Available from: --INVALID-LINK--

  • Wikipedia. Aldol condensation. Available from: --INVALID-LINK--

References

Proper storage conditions for 3-Formylguaiazulene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Formylguaiazulene is a derivative of guaiazulene, a natural azulene compound known for its vibrant blue color and biological activities, including antioxidant and anti-inflammatory properties.[1] The integrity of this compound is paramount for reproducible and reliable experimental outcomes in research and drug development. The conjugated π-system of the azulene core and the reactive aldehyde (formyl) group make 3-Formylguaiazulene susceptible to degradation if not stored under optimal conditions. This guide provides a comprehensive, question-and-answer-based resource for the proper storage, handling, and troubleshooting of 3-Formylguaiazulene.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the ideal short-term and long-term storage conditions for 3-Formylguaiazulene?

The primary goal for storing 3-Formylguaiazulene is to mitigate exposure to the key degradation factors: heat, light, and atmospheric oxygen.

  • Short-Term Storage (Working Aliquots, < 1-2 weeks): For samples that are in active use, refrigeration at 2-8°C is recommended.[2] The container should be opaque or amber-colored and tightly sealed after each use.

  • Long-Term Storage (> 2 weeks): For maximum stability, 3-Formylguaiazulene should be stored in a freezer, ideally at -20°C or below . It should be stored as a solid (lyophilized powder if possible) in a tightly sealed, opaque container. To minimize degradation from repeated freeze-thaw cycles and atmospheric exposure, it is best practice to divide the bulk material into smaller, single-use aliquots.

Q2: Why is temperature control so critical for the stability of this compound?

Temperature is a critical factor because it directly influences the rate of chemical reactions, including degradation pathways. Elevated temperatures provide the necessary activation energy for undesirable reactions to occur. For compounds like 3-Formylguaiazulene, this can lead to:

  • Increased Oxidation: The formyl group is susceptible to oxidation, which can convert it into a carboxylic acid. This process is accelerated by heat.

  • Polymerization: Aldehydes can be prone to polymerization reactions, especially in the presence of trace impurities, heat, or light.

  • Thermolysis: While azulenes have a stable aromatic system, excessive heat can eventually lead to the breakdown of the molecule's structure.[3]

Storing the compound at refrigerated (2-8°C) or frozen (-20°C) temperatures significantly reduces the kinetic energy of the molecules, thereby slowing these degradation processes to a negligible rate.[2]

Q3: My lab bench gets a lot of natural light. How does light exposure affect 3-Formylguaiazulene?

Light exposure, particularly in the UV spectrum, is highly detrimental to azulene-containing compounds. The extensive system of conjugated double bonds in the guaiazulene core readily absorbs light energy. This can lead to a process called photodegradation.

The mechanism often involves the molecule being excited to a higher energy state, making it more reactive. This can initiate free-radical reactions, dimerization, or photo-oxidation in the presence of oxygen.[4] Studies on the related compound chamazulene have shown that exposure to light can cause a rapid color change from blue to green, and eventually a complete fading to yellow, indicating significant structural degradation.[4] Therefore, it is mandatory to store 3-Formylguaiazulene in light-protecting containers (e.g., amber vials) and in a dark environment such as a freezer, refrigerator, or a closed cabinet.[5]

Q4: Should I be concerned about atmospheric conditions like oxygen and humidity?

Yes, both oxygen and humidity are significant concerns.

  • Oxygen: The formyl group (-CHO) is an aldehyde, which is a functional group known for its susceptibility to oxidation, forming a carboxylic acid (-COOH). This process, known as auto-oxidation, can be initiated by light, heat, or trace metal impurities and proceeds via a free-radical mechanism. Storing the compound under an inert atmosphere, such as argon or nitrogen, is a highly recommended practice for long-term storage to displace oxygen and prevent oxidative degradation.[6]

  • Humidity: 3-Formylguaiazulene should be stored in a dry environment.[2] Many organic compounds are hygroscopic and can absorb moisture from the air. Water can act as a nucleophile and potentially participate in hydration or other degradation reactions, especially if acidic or basic impurities are present.[7] When removing a container from cold storage, always allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[8]

Q5: What is the best type of container for storing this compound?

The ideal container should protect the compound from light, air, and moisture.

  • Material: Borosilicate glass (Type 1) is preferred due to its chemical inertness.

  • Color: Amber or other opaque glass should be used to block UV and visible light.[5]

  • Seal: A container with a tight-fitting screw cap with a chemically resistant liner (e.g., PTFE-lined cap) is crucial to prevent the ingress of moisture and oxygen. For ultimate protection during long-term storage, sealing the vials with paraffin film around the cap provides an extra barrier.

Troubleshooting Guide

Q: I've noticed the color of my 3-Formylguaiazulene, which is usually a dark solid, has changed after being stored as a solution. What does this signify?

A color change is a primary visual indicator of chemical degradation. For azulene derivatives, the characteristic blue color is due to the specific electronic transitions within the conjugated system. A shift in color (e.g., to green, brown, or yellow) indicates that the molecular structure has been altered, disrupting this system.[4]

  • Likely Cause: The most probable cause is photo-oxidation, where both light and oxygen have acted on the compound. This is especially common for solutions, as the solvent can mediate and accelerate these degradation pathways.[4]

  • Action: The sample should be considered compromised. For future work, prepare solutions fresh and use them immediately. If a solution must be stored, even for a short period, it should be purged with an inert gas (argon or nitrogen), stored in a tightly capped amber vial, and kept refrigerated or frozen in the dark.

Q: My compound is difficult to dissolve after being in storage for several months. What could be the issue?

Difficulty in dissolution can point to degradation, particularly polymerization. As mentioned, aldehydes can polymerize over time, forming larger, less soluble molecules. This process can be accelerated by improper storage conditions (heat, light, or presence of impurities).

  • Likely Cause: Polymerization or the formation of other insoluble degradation products.

  • Action: You can attempt to dissolve the material with gentle warming or sonication, but be aware that the sample is likely no longer pure. It is highly recommended to perform an analytical check (e.g., TLC, HPLC, or NMR) to assess the purity before use. If significant degradation is confirmed, the sample should be discarded. To prevent this, ensure the compound is stored as a dry solid at or below -20°C and is protected from light and air.

Data & Protocols

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale & Key Considerations
Temperature -20°C or below (Long-term) 2-8°C (Short-term)Minimizes the rate of all chemical degradation pathways.[2] Avoid repeated freeze-thaw cycles.
Light Store in complete darknessThe azulene core is highly susceptible to photodegradation. Use amber or opaque containers.[4][5]
Atmosphere Inert gas (Argon or Nitrogen)The formyl group is prone to oxidation.[6] Displacing oxygen is critical for long-term stability.
Humidity Dry/AnhydrousPrevent absorption of atmospheric water, which can lead to hydrolysis or other reactions.[7]
Container Tightly-sealed amber glass vial with PTFE-lined capProvides protection from light, air, and moisture while ensuring chemical inertness.
Physical Form Solid / Lyophilized PowderMaximizes stability compared to storage in solution.
Experimental Protocol: Receipt and Aliquoting of 3-Formylguaiazulene

This protocol ensures the long-term integrity of a new batch of 3-Formylguaiazulene.

  • Preparation: Before the compound arrives, prepare a set of appropriately sized amber glass vials with PTFE-lined caps. Calculate the number of vials needed based on typical experimental usage to create single-use aliquots. Label all vials clearly with the compound name, batch number, concentration (if applicable), and date.

  • Equilibration: Upon receipt, place the sealed manufacturer's container in a desiccator at room temperature for at least 1-2 hours. This prevents water condensation on the cold powder when opened.

  • Inert Atmosphere Aliquoting: If possible, perform the following steps inside a glovebox with a nitrogen or argon atmosphere. If a glovebox is not available, work quickly and efficiently in a fume hood with low airflow.

  • Dispensing: Carefully open the main container. Using a clean spatula, dispense the desired amount of the solid compound into each of the pre-labeled amber vials.

  • Inert Gas Purge (if not in a glovebox): Gently flush the headspace of each small vial with a stream of dry argon or nitrogen for 10-15 seconds. This displaces the atmospheric oxygen.

  • Sealing: Immediately and tightly cap each vial. For added protection, wrap the cap-vial interface with paraffin film.

  • Storage: Place the newly created aliquots into a labeled secondary container (e.g., a freezer box) and transfer them to a -20°C or colder freezer for long-term storage.

  • Documentation: Record the location of the aliquots, the date, and the number of aliquots created in your lab notebook or inventory system.

Visual Troubleshooting Guide

Troubleshooting Potential Degradation of 3-Formylguaiazulene

This decision tree helps diagnose potential issues with your stored compound based on visual and physical observations.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Observed Issue with 3-Formylguaiazulene Sample color_change Color Change (e.g., blue to green/yellow) start->color_change Visual solubility_issue Reduced Solubility start->solubility_issue Physical analytical_fail Unexpected Analytical Result (TLC, HPLC, NMR) start->analytical_fail Analytical cause_photo Likely Cause: Photo-oxidation color_change->cause_photo cause_poly Likely Cause: Polymerization / Oxidation solubility_issue->cause_poly cause_general Likely Cause: General Degradation analytical_fail->cause_general action_discard Action: Discard sample. Review storage protocol. cause_photo->action_discard action_check Action: Confirm purity via analysis. If impure, discard. cause_poly->action_check cause_general->action_discard prevention Prevention Strategy: - Store aliquots at <= -20°C - Use amber vials under inert gas - Always protect from light action_discard->prevention action_check->prevention

Caption: Decision tree for troubleshooting common issues with 3-Formylguaiazulene.

References

Technical Support Center: Troubleshooting Unexpected Results in Azulene Aldehyde Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azulene aldehyde experiments. This guide is designed for researchers, scientists, and drug development professionals who are working with these unique and highly reactive aromatic compounds. As a non-benzenoid isomer of naphthalene, azulene possesses a fascinating electronic structure that, while enabling novel molecular designs, can also lead to unexpected experimental outcomes.[1][2] This resource provides in-depth troubleshooting advice in a direct question-and-answer format to help you navigate the complexities of azulene aldehyde chemistry and achieve your desired results.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack formylation of azulene is giving a very low yield of the desired 1-formylazulene. What are the likely causes?

Low yields in the Vilsmeier-Haack formylation of azulene can often be attributed to several factors related to the high reactivity of the azulene core. The five-membered ring of azulene is highly electron-rich and therefore very nucleophilic, making it susceptible to electrophilic attack.[1][3] While this reactivity is harnessed in the formylation reaction, it can also lead to side reactions if conditions are not optimal.

Potential Causes and Solutions:

  • Over-reaction and Polysubstitution: The initial product, 1-formylazulene, is still reactive and can undergo a second formylation, typically at the 3-position, to yield azulene-1,3-dicarboxaldehyde. To minimize this, use a strict 1:1 stoichiometry of the Vilsmeier reagent to your azulene substrate. Adding the Vilsmeier reagent slowly to a cooled solution of the azulene can also help control the reaction.

  • Decomposition of the Starting Material: Azulenes can be sensitive to strongly acidic conditions and elevated temperatures, which can lead to decomposition and the formation of polymeric tars.[4] Ensure your reaction is carried out at a low temperature (typically 0°C to room temperature) and that the work-up procedure is performed promptly to neutralize any excess acid.

  • Impure Reagents: The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). Moisture in the DMF can quench the reagent, and old POCl₃ can be less effective. Always use freshly distilled or high-purity anhydrous solvents and reagents.

A generalized workflow for electrophilic substitution on azulene is depicted below:

G Azulene Azulene Sigma_Complex σ-complex (Wheland Intermediate) Azulene->Sigma_Complex Electrophilic Attack at C1 Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Sigma_Complex Product 1-Formylazulene Sigma_Complex->Product Proton Removal Base Base (e.g., H₂O during workup) Base->Product

Caption: Generalized workflow for Vilsmeier-Haack formylation of azulene.

Q2: I've obtained a product with an unexpected deep color that is not the characteristic blue of my target azulene aldehyde. What could this be?

The appearance of an unexpected deep color, often red, green, or purple, is a common observation in azulene chemistry and frequently points to the formation of stabilized carbocations.[5][6]

Likely Explanation:

Azulenes are adept at stabilizing a positive charge at the α-position of a substituent on the five-membered ring. This is due to the formation of a resonance structure where the seven-membered ring bears a positive charge, resembling the aromatic tropylium cation, and the five-membered ring is akin to the aromatic cyclopentadienyl anion.[2][5]

In the context of aldehyde synthesis, if your reaction conditions are acidic, the aldehyde product can be protonated, leading to the formation of a highly conjugated and colored α-azulenyl carbocation.[5][6]

Troubleshooting Steps:

  • Check the pH: During your reaction work-up, ensure that the aqueous washes are sufficient to neutralize all the acid. You can test the pH of the aqueous layer to confirm.

  • Avoid Strong Acids: If possible, use milder reaction conditions. For some transformations, protic acids can be replaced with Lewis acids that are less prone to generating stable carbocations.

  • Characterization: Obtain a UV-Vis spectrum of the colored impurity. Stabilized azulenyl carbocations have characteristic long-wavelength absorptions.[5][7] NMR spectroscopy can also be highly informative.

Below is a diagram illustrating the formation of a stabilized azulenyl carbocation from an azulene aldehyde.

G cluster_0 Carbocation Formation Azulene_Aldehyde Azulene-1-carbaldehyde Carbocation Stabilized α-Azulenyl Carbocation (Intensely Colored) Azulene_Aldehyde->Carbocation Reaction with Acid Protonation Protonation (H⁺) Protonation->Carbocation Resonance Resonance Structure (Tropylium-like) Carbocation->Resonance Resonance Stabilization

Caption: Formation of a stabilized and colored α-azulenyl carbocation.

Q3: My purification of azulene aldehyde by column chromatography is problematic. The product seems to streak or decompose on the silica gel.

Purification of azulene derivatives can be challenging due to their polarity and potential instability on acidic stationary phases like silica gel.

Strategies for Improved Purification:

  • Choice of Stationary Phase:

    • Deactivated Silica: Standard silica gel is acidic and can cause decomposition or streaking of sensitive azulenes. Consider deactivating the silica gel by treating it with a base, such as triethylamine, mixed with the eluent. A common practice is to use a solvent system containing 1-2% triethylamine.

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of azulenes.[8]

  • Solvent System:

    • A non-polar solvent system is generally preferred to move the relatively non-polar azulene backbone. Start with hexanes or heptane and gradually increase the polarity with a solvent like dichloromethane or ethyl acetate.

    • For highly polar azulenes, a more polar solvent system may be necessary, but care should be taken to avoid overly acidic or basic conditions.

  • Rapid Purification: Minimize the time the compound spends on the column. A wider column with a shorter bed of silica can facilitate a faster separation.

  • Alternative Purification Methods:

    • Recrystallization: If a solid, recrystallization from a suitable solvent system (e.g., ethanol, hexanes) can be a highly effective method for purification.

    • Sublimation: For thermally stable azulenes, sublimation under reduced pressure can provide very pure material.[8]

Recommended Purification Parameters:

ParameterRecommendationRationale
Stationary Phase Deactivated Silica Gel (with 1-2% Et₃N) or Neutral AluminaPrevents decomposition on acidic surfaces.[8]
Eluent Start with non-polar (e.g., Hexanes) and gradually add a more polar solvent (e.g., CH₂Cl₂)Good for separating azulenes from more polar impurities.
Column Dimensions Shorter and widerReduces contact time with the stationary phase.
Alternative Methods Recrystallization, SublimationCan provide higher purity and avoid issues with chromatography.

In-Depth Troubleshooting Guides

Guide 1: Unexpected Regioselectivity in Electrophilic Substitution

Issue: You are attempting to functionalize an already substituted azulene and the new substituent is not adding at the expected position.

Background: Electrophilic substitution on the azulene core almost exclusively occurs at the C1 and C3 positions of the five-membered ring due to its high electron density.[1][3] If both C1 and C3 are blocked, substitution can be forced onto the seven-membered ring, but this requires highly reactive electrophiles.[1] The electronic nature of the existing substituents can also influence the regioselectivity.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting unexpected regioselectivity.

Experimental Protocol: Product Characterization by 2D NMR

To definitively determine the position of substitution, 2D NMR experiments are invaluable.

  • Acquire Spectra: Obtain ¹H, ¹³C, COSY, HSQC, and HMBC spectra of your purified product.

  • Assign Protons: Use the ¹H and COSY spectra to identify spin systems and assign the protons on the azulene core.

  • Assign Carbons: Use the HSQC spectrum to correlate each proton with its directly attached carbon.

  • Confirm Connectivity: The HMBC spectrum is crucial for establishing long-range correlations. Look for correlations from the protons of the new substituent to the carbons of the azulene ring. This will unambiguously determine the point of attachment.

Guide 2: Product Instability and Decomposition During Work-up or Storage

Issue: Your azulene aldehyde appears to be formed in the reaction mixture (e.g., by TLC analysis), but it decomposes during aqueous work-up or upon storage.

Background: While the azulene core is aromatic, its stability is less than that of naphthalene.[2] The presence of an electron-withdrawing aldehyde group can further influence its stability. Some azulene derivatives are known to be sensitive to air, light, and acid or base.[9]

Protocol for Handling Sensitive Azulene Aldehydes:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles.

  • Neutral Work-up: During the work-up, use a saturated solution of a mild salt like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) instead of strong acids or bases. Wash with deionized, degassed water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

  • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer). Storing in solution is generally not recommended for long periods.

References

Technical Support Center: Scaling the Synthesis of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this azulene derivative. While this specific molecule is not extensively documented in the literature, the principles and procedures outlined here are based on well-established azulene chemistry, particularly focusing on the renowned Vilsmeier-Haack reaction and strategies for functionalizing the azulene core.

Introduction to the Synthetic Challenge

This compound is a derivative of guaiazulene, a naturally occurring sesquiterpene.[1][2][3] The introduction of a carbaldehyde group at the 1-position is a critical functionalization that opens avenues for further molecular elaboration, making it a valuable intermediate in medicinal chemistry and materials science.[4][5] However, scaling up the synthesis of azulene derivatives presents unique challenges, including regioselectivity, product stability, and purification. This guide will address these challenges head-on, providing practical, evidence-based solutions.

Proposed Synthetic Strategy: The Vilsmeier-Haack Reaction

The most direct and widely used method for the formylation of electron-rich aromatic compounds, including azulenes, is the Vilsmeier-Haack reaction.[6][7][8][9] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7][9]

The core of our strategy revolves around the formylation of 5-Isopropyl-3,8-dimethylazulene (guaiazulene), which is commercially available and can be extracted from natural sources like chamomile oil.[1][3][10][11][12]

Reaction Scheme:

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of azulene-1-carbaldehydes via the Vilsmeier-Haack reaction.

Problem Potential Cause(s) Troubleshooting Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent can be deactivated by moisture. 2. Low Reactivity of Substrate: While guaiazulene is electron-rich, steric hindrance from the isopropyl and methyl groups might slightly reduce reactivity. 3. Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and POCl₃. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Check the purity of your reagents; old DMF can contain dimethylamine which can interfere with the reaction.[13] 2. Optimize Reaction Temperature: While the Vilsmeier reagent is typically formed at 0°C, the formylation step may require gentle heating (e.g., 40-60°C) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). 3. Increase Reagent Equivalents: Gradually increase the equivalents of the Vilsmeier reagent (e.g., from 1.5 to 3.0 eq.).
Formation of Multiple Products (Isomers) 1. Lack of Regioselectivity: Electrophilic substitution on the azulene ring typically occurs at the 1 and 3 positions. While the 3-position in guaiazulene is substituted, other positions on the seven-membered ring can also react under harsh conditions.1. Control Reaction Temperature: Maintain a low to moderate temperature during the addition of the azulene substrate to the Vilsmeier reagent to favor the kinetically preferred 1-position substitution. 2. Purification: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the desired 1-carbaldehyde isomer from other byproducts.
Product Decomposition during Workup or Purification 1. Instability of the Aldehyde: Azulene-1-carbaldehydes can be sensitive to strong acids, bases, and prolonged exposure to air and light.[14] 2. Harsh Quenching Conditions: Using strong bases for quenching can lead to side reactions.1. Mild Workup: Quench the reaction by pouring it into a cold, aqueous solution of a mild base like sodium bicarbonate or sodium acetate.[9] 2. Minimize Exposure: Protect the product from light and air during and after purification. Store the purified product under an inert atmosphere at low temperatures. 3. Efficient Purification: Use flash column chromatography for rapid purification to minimize the time the product spends on the stationary phase.
Difficulty in Product Isolation/Purification 1. Formation of Tar-like Byproducts: Overheating or prolonged reaction times can lead to polymerization and the formation of intractable tars. 2. Emulsion Formation during Extraction: The presence of polar byproducts can lead to emulsions during aqueous workup.1. Monitor Reaction Closely: Use TLC to monitor the reaction and stop it once the starting material is consumed to avoid over-reaction. 2. Optimize Extraction: Use a brine wash to break emulsions. If emulsions persist, filtration through a pad of celite can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the formylation of guaiazulene?

A1: While yields can vary depending on the scale and specific reaction conditions, formylation of azulenes via the Vilsmeier-Haack reaction generally proceeds in good to excellent yields, often exceeding 70-80% on a laboratory scale.[6] Careful optimization of reaction parameters is key to achieving high yields during scale-up.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate. The starting guaiazulene will have a different Rf value than the more polar aldehyde product. The spots can be visualized under UV light, and the characteristic blue color of azulenes makes them easy to track.

Q3: What are the safety precautions I should take when working with POCl₃?

A3: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing toxic fumes. Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is thoroughly dried before use.

Q4: Can I use other formylating agents?

A4: While the Vilsmeier-Haack reaction is the most common and efficient method, other formylation techniques exist. However, for electron-rich systems like azulenes, the Vilsmeier-Haack reaction is generally preferred due to its mild conditions and high regioselectivity.

Q5: My final product is a dark, oily substance instead of a crystalline solid. What should I do?

A5: Azulene derivatives can sometimes be isolated as deeply colored oils or low-melting solids.[15] First, ensure the product is pure by running a final TLC and obtaining spectroscopic data (¹H NMR, ¹³C NMR). If impurities are present, repeat the column chromatography. If the pure product is an oil, it may be possible to induce crystallization by dissolving it in a minimal amount of a hot solvent (like hexane or ethanol) and then cooling it slowly. Scratching the inside of the flask with a glass rod can also help initiate crystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 5-Isopropyl-3,8-dimethylazulene (Guaiazulene)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add anhydrous DMF (5 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add freshly distilled POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a pale yellow solid or thick slurry. Stir the mixture at 0°C for 30 minutes.

  • Dissolve 5-Isopropyl-3,8-dimethylazulene (1 equivalent) in a minimal amount of anhydrous DCM.

  • Add the azulene solution dropwise to the Vilsmeier reagent mixture at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the blue fractions containing the desired product and evaporate the solvent to yield this compound.

Protocol 2: Characterization

The purified product should be characterized by standard spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the structure and the position of the formyl group.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde.

  • UV-Vis Spectroscopy: To observe the characteristic absorption spectrum of the azulene chromophore.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup & Extraction cluster_purification Purification & Characterization DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Guaiazulene Guaiazulene in Anhydrous DCM Guaiazulene->ReactionMix 0°C to RT Quench Quench with NaHCO₃ (aq) ReactionMix->Quench Extract Extract with DCM Quench->Extract Dry Dry (MgSO₄) Extract->Dry Crude Crude Product Dry->Crude Column Column Chromatography Crude->Column Pure Pure Product Column->Pure Characterization Spectroscopic Characterization Pure->Characterization

Caption: Workflow for the synthesis of this compound.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low/No Product Formation Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagent Quality Start->Check_Reagents Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Anhydrous? Optimize_Stoich Optimize Stoichiometry Check_Conditions->Optimize_Stoich Stoichiometry Correct? Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Reagents Old/Wet? Success Successful Synthesis Optimize_Temp->Success Optimize_Stoich->Success Purify_Reagents->Success

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Characterization of 3-Formylguaiazulene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 3-formylguaiazulene and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges presented by this class of compounds. The inherent reactivity of the formyl group, combined with the distinct electronic properties of the guaiazulene core, often leads to complexities in purification and analysis. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the accurate and efficient characterization of your molecules.

Part 1: Navigating the Spectroscopic Labyrinth of 3-Formylguaiazulene Derivatives

The non-alternant hydrocarbon structure of the azulene core gives these molecules unique spectroscopic properties. The addition of a strongly electron-withdrawing formyl group at the 3-position—a position of high electron density—further complicates spectral interpretation.

Frequently Asked Questions (FAQs): NMR Spectroscopy

Question 1: My 1H NMR spectrum shows broader-than-expected aromatic signals and the aldehyde proton peak is not a sharp singlet. What is happening?

Answer: This is a common observation and can be attributed to several factors, often acting in concert:

  • Keto-Enol Tautomerism: The 3-formyl group can exist in equilibrium with its enol tautomer.[1][2] While the keto form is typically predominant for many aldehydes, the specific electronic environment of the guaiazulene ring system can influence this equilibrium.[3][4] The presence of both tautomers in solution, if the rate of interconversion is on the NMR timescale, can lead to peak broadening.

  • Restricted Rotation: The C2-C3 bond may have a degree of double-bond character, leading to restricted rotation of the formyl group. This can result in different magnetic environments for the protons on the seven-membered ring, causing broadening or even the appearance of rotamers.

  • Concentration Effects and Aggregation: Guaiazulene derivatives can be prone to aggregation at higher concentrations, which can lead to signal broadening.

Troubleshooting Guide: Unresolved NMR Spectra

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If tautomerism or restricted rotation is the cause, you may see sharpening of the peaks as the equilibrium is shifted or the rate of exchange changes. At lower temperatures, you might even resolve distinct signals for each species.

  • Solvent Study: Record spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). A change in solvent polarity can shift the keto-enol equilibrium and disrupt intermolecular hydrogen bonding that may contribute to aggregation.[5]

  • Dilution Series: Prepare samples at varying concentrations to check for aggregation effects. If signals sharpen upon dilution, aggregation is a likely contributor.

  • 2D NMR Spectroscopy: Utilize COSY and HMBC experiments. A COSY spectrum can help trace the coupling networks within the guaiazulene core, while an HMBC will show long-range correlations from the aldehyde proton to carbons in the five-membered ring, helping to confirm your assignments despite the broadening.[6]

Question 2: The chemical shifts in my 1H and 13C NMR spectra don't match predicted values for 3-formylguaiazulene. Why is there a discrepancy?

Answer: The unique electronic nature of the azulene ring, which is a fusion of a cyclopentadienyl anion and a tropylium cation, makes it a non-alternant hydrocarbon. This results in an unusual charge distribution that significantly influences chemical shifts. Standard prediction algorithms, which are often parameterized for benzenoid aromatics, may not accurately calculate the shifts for azulenic systems.

For instance, in the parent guaiazulene, protons on the five-membered ring are shifted upfield, while those on the seven-membered ring are shifted downfield.[7] The electron-withdrawing 3-formyl group will further deshield adjacent protons. It is crucial to compare your data to experimentally derived values from the literature for similar guaiazulene derivatives rather than relying solely on prediction software.[8]

Typical Chemical Shifts for Guaiazulene Core Protons
Proton Approximate Chemical Shift (ppm in CDCl₃)
H-2~7.3 - 7.8
H-5~8.1 - 8.3
H-6~7.0 - 7.4
H-8~7.4 - 7.6
Aldehyde (CHO)~9.5 - 10.5
Note: These are approximate ranges and will vary based on other substituents.

Part 2: Mass Spectrometry - Predicting and Interpreting Fragmentation

Electron ionization mass spectrometry (EI-MS) of 3-formylguaiazulene derivatives can yield complex spectra. Understanding the likely fragmentation pathways is key to correct interpretation.

Frequently Asked Questions (FAQs): Mass Spectrometry

Question: I am not seeing a strong molecular ion peak (M+) in the EI-mass spectrum of my 3-formylguaiazulene derivative. Is my sample degrading?

Answer: While degradation is a possibility, a weak or absent molecular ion peak is common for aldehydes under EI conditions. The molecular ion is often energetically unstable and readily undergoes fragmentation.[9] The most common initial fragmentation events for a 3-formyl derivative would be:

  • Loss of a Hydrogen Radical (M-1): Cleavage of the C-H bond of the aldehyde is a very common pathway for aldehydes, resulting in a stable acylium ion.[10]

  • Loss of the Formyl Group (M-29): Cleavage of the C-C bond between the azulene ring and the carbonyl group results in the loss of a CHO radical. This often leads to a prominent M-29 peak.[10]

Troubleshooting Guide: Mass Spectrometry Analysis

  • Utilize Soft Ionization Techniques: If you are struggling to observe a molecular ion with EI-MS, switch to a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, increasing the likelihood of observing the molecular ion or a protonated/adduct species (e.g., [M+H]⁺, [M+Na]⁺).

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the exact mass of your parent ion and key fragments. This allows for the unambiguous determination of the elemental composition, which is critical for confirming the identity of your compound.[8]

Fragmentation_Pathway M Molecular Ion (M+) M_minus_1 [M-H]+ (Acylium Ion) M->M_minus_1 - H• M_minus_29 [M-CHO]+ M->M_minus_29 - CHO• Further_Frags Further Fragmentation M_minus_29->Further_Frags

Caption: Common EI-MS fragmentation pathways for 3-formylguaiazulene.

Part 3: Purification and Stability - The Chromatography Challenge

The polarity of the formyl group and the inherent instability of the azulene core can make chromatographic purification and sample handling challenging.

Frequently Asked Questions (FAQs): Chromatography and Stability

Question: My 3-formylguaiazulene derivative is showing significant tailing and poor resolution during reverse-phase HPLC purification. What can I do?

Answer: This is a frequent issue when purifying polar azulene derivatives.[11] Several factors could be at play:

  • Secondary Interactions: The lone pair of electrons on the carbonyl oxygen can interact with residual acidic silanol groups on the silica backbone of C18 columns, leading to peak tailing.

  • Mobile Phase Mismatch: The polarity of your compound may not be well-suited for the starting conditions of your gradient, causing poor retention and co-elution with other polar impurities.[12]

  • On-Column Degradation: Azulenes can be sensitive to acidic conditions. If your mobile phase contains a strong acid like trifluoroacetic acid (TFA), it could be causing on-column degradation, leading to broad or distorted peaks.

Troubleshooting Guide: HPLC Purification

  • Modify the Mobile Phase:

    • Use a Weaker Acid: Replace TFA with a less aggressive acid like formic acid (0.1%). This often mitigates degradation while still providing good peak shape.

    • Adjust the Gradient: Start with a higher aqueous percentage in your mobile phase (e.g., 95% Water/5% Acetonitrile) to ensure your polar compound is retained on the column before the organic gradient begins.[13]

  • Choose a Different Stationary Phase:

    • Use an "Aqueous Stable" C18 Column: These columns are specifically designed to prevent ligand collapse in highly aqueous mobile phases, improving retention and reproducibility for polar analytes.[13]

    • Consider a Polar-Embedded or Phenyl-Hexyl Phase: These stationary phases offer different selectivity compared to standard C18 columns and can reduce interactions with silanol groups.

  • Check Sample Stability: Before injecting, run a quick stability test on your dissolved sample. Analyze it at t=0 and after a few hours at room temperature. If new peaks appear, your compound may be degrading in the dissolution solvent.[14] Azulenes are also known to be sensitive to light and air, so protect your samples accordingly.

HPLC_Troubleshooting Start Poor Peak Shape in RP-HPLC Step1 Modify Mobile Phase (e.g., 0.1% Formic Acid, Adjust Gradient) Start->Step1 Step2 Change Stationary Phase (e.g., Aqueous C18, Phenyl-Hexyl) Step1->Step2 If problem persists Result Improved Resolution and Peak Shape Step1->Result Step3 Assess Sample Stability (Protect from light/air, check solvent effects) Step2->Step3 If still unresolved Step3->Result

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Fingerprint of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde: An In-Depth NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of novel organic molecules is paramount. Among the fascinating class of non-benzenoid aromatic hydrocarbons, azulene derivatives present unique electronic and spectroscopic properties. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde, a compound of interest for its potential applications. Due to the limited availability of a complete, formally published and assigned dataset for this specific molecule, this guide will present a comprehensive, predicted dataset based on established principles of NMR spectroscopy and a comparative analysis with structurally related azulene derivatives.

The Structural Uniqueness of Azulene and its Spectroscopic Implications

Azulene is an isomer of naphthalene, but its properties are markedly different. It possesses a significant dipole moment for a hydrocarbon, arising from the contribution of a resonance structure with a cyclopentadienyl anion fused to a tropylium cation. This electronic characteristic, along with the effects of substituents, profoundly influences the chemical shifts observed in its NMR spectra. The electron-withdrawing nature of the aldehyde group at the C1 position, combined with the electron-donating alkyl substituents, creates a distinct electronic environment that is reflected in the NMR data.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects and comparison with known azulene derivatives.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.3s-
H-4~7.5d~10.5
H-6~7.8dd~10.5, ~2.0
H-7~7.2d~10.5
CH (isopropyl)~3.2sept~7.0
CH₃ (C3)~2.7s-
CH₃ (C8)~2.9s-
CH₃ (isopropyl)~1.4d~7.0
CHO~10.2s-
Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)
CarbonPredicted Chemical Shift (δ, ppm)
C-1~140
C-2~135
C-3~145
C-3a~148
C-4~125
C-5~150
C-6~130
C-7~138
C-8~142
C-8a~120
CH (isopropyl)~38
CH₃ (C3)~13
CH₃ (C8)~25
CH₃ (isopropyl)~24
CHO~190

Comparative Analysis with Related Azulene Derivatives

To substantiate the predicted data, a comparison with experimentally determined NMR data of structurally similar compounds is essential.

Comparison with Guaiazulene

Guaiazulene (7-isopropyl-1,4-dimethylazulene) is a well-characterized parent compound.[1][2] The absence of the aldehyde group at C1 in guaiazulene leads to significant upfield shifts for the protons and carbons of the five-membered ring compared to our target molecule. The electron-withdrawing nature of the aldehyde in this compound is expected to deshield the protons and carbons in its vicinity, particularly H-2 and the carbons of the five-membered ring.

Comparison with other Azulene Aldehydes

The study of other azulene aldehydes, such as the C4-aldehyde of guaiazulene, provides valuable insights.[3] While the substitution pattern is different, the strong deshielding effect of the aldehyde group on the aromatic protons is a common feature. The chemical shift of the aldehyde proton itself is consistently found in the downfield region (~10 ppm), which supports our prediction.

The analysis of azulenyl cations formed from aldehydes also offers clues.[4] Although these are charged species, the relative ordering of the chemical shifts of the azulene core protons provides a useful reference for understanding the electronic distribution in the neutral aldehyde.

Causality Behind Experimental Choices for NMR Data Acquisition

The acquisition of high-quality NMR data for azulene derivatives requires careful consideration of experimental parameters.

Choice of Solvent

CDCl₃ is a standard choice for many organic molecules due to its good dissolving power and the single deuterium lock signal. For azulenes, which can be sensitive to acidic impurities, using freshly opened or filtered CDCl₃ is recommended to avoid degradation.

Concentration

A moderate concentration (5-10 mg in 0.5-0.7 mL of solvent) is typically sufficient for obtaining good ¹H NMR spectra. For ¹³C NMR, which is inherently less sensitive, a higher concentration or a longer acquisition time may be necessary.

NMR Experiments

Beyond standard 1D ¹H and ¹³C NMR, a suite of 2D NMR experiments is crucial for unambiguous assignment of the signals.

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, for instance, to trace the connectivity of the protons on the seven-membered ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (2-3 bonds), which is key for assigning quaternary carbons and piecing together the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which can help in confirming the spatial proximity of different groups, for example, between the C8-methyl group and H-7.

Experimental Protocol for NMR Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • ¹H NMR Acquisition:

    • Use a 500 MHz (or higher) NMR spectrometer.

    • Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Set the spectral width to encompass the full range of expected carbon signals (e.g., 0 to 200 ppm).

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • Acquire COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs.

    • Optimize the acquisition and processing parameters for each experiment to obtain high-resolution spectra.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

    • Integrate the ¹H NMR signals and determine the coupling constants.

    • Analyze the 2D spectra to establish connectivities and assign all proton and carbon signals unambiguously.

Visualizing the Molecular Structure and NMR Workflow

Caption: Molecular structure of this compound with atom numbering.

nmr_workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Assignment H1_NMR 1D ¹H NMR Processing Processing & Referencing H1_NMR->Processing C13_NMR 1D ¹³C NMR C13_NMR->Processing COSY 2D COSY Assignment Signal Assignment COSY->Assignment HSQC 2D HSQC HSQC->Assignment HMBC 2D HMBC HMBC->Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: A typical NMR workflow for structural elucidation of an organic molecule.

Conclusion

The detailed analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural elucidation of complex organic molecules like this compound. This guide has provided a comprehensive predicted dataset for this compound, grounded in the principles of NMR spectroscopy and a comparative analysis with related structures. The outlined experimental protocol and the rationale behind the analytical choices offer a robust framework for researchers to acquire and interpret high-quality NMR data, ultimately accelerating their research and development endeavors.

References

A Senior Application Scientist's Guide to Interpreting the IR Spectrum of 3-Formylguaiazulene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, infrared (IR) spectroscopy is an indispensable tool for structural elucidation. It provides a rapid, non-destructive method to identify functional groups within a molecule, offering a unique chemical "fingerprint." This guide provides an in-depth analysis of the IR spectrum of 3-Formylguaiazulene, a derivative of the naturally occurring sesquiterpene guaiazulene. By comparing its spectrum with those of its parent compound (Guaiazulene) and a simpler aromatic aldehyde (Benzaldehyde), we will dissect the vibrational characteristics of this molecule, offering a clear framework for spectral interpretation.

The Foundation: Understanding IR Spectroscopy's Role

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are dependent on the bond type, the mass of the atoms involved, and the overall molecular structure. The resulting spectrum, a plot of percent transmittance against wavenumber (cm⁻¹), reveals a series of absorption bands corresponding to these vibrations.

The power of IR spectroscopy lies in the fact that specific functional groups give rise to characteristic absorption bands within predictable regions of the spectrum[1][2][3]. For 3-Formylguaiazulene, our analysis will focus on identifying the key signatures of its two primary components: the azulene core and the aldehyde functional group.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the data is reliable and reproducible, a standardized sample preparation method is critical. For solid samples like 3-Formylguaiazulene, the Potassium Bromide (KBr) pellet method is a robust and widely accepted technique[4][5][6].

Step-by-Step Protocol for KBr Pellet Preparation
  • Material Preparation: Use only spectroscopic grade KBr. To eliminate interference from water, which has a strong, broad O-H absorption band, dry the KBr powder in an oven at ~110°C for at least 2-3 hours and store it in a desiccator[4][7]. The sample itself should also be thoroughly dried.

  • Grinding & Mixing: In an agate mortar, grind 1-2 mg of the 3-Formylguaiazulene sample into a fine powder. The goal is to reduce particle size to minimize light scattering (the Christiansen effect)[6]. Add approximately 200 mg of the dried KBr powder to the mortar. Mix gently but thoroughly to ensure the sample is uniformly dispersed within the KBr matrix[5][6].

  • Die Loading: Transfer the homogeneous mixture into a pellet-forming die. Distribute the powder evenly to ensure a pellet of uniform thickness[4][8].

  • Pressing: Place the die into a hydraulic press. If available, connect the die to a vacuum line to remove any trapped air and residual moisture. Gradually apply 8-10 tons of pressure and hold for 1-2 minutes[4][6]. This high pressure causes the KBr to "cold-flow," forming a solid, transparent, or translucent disc[5].

  • Background Scan: Before analyzing the sample, prepare a "blank" pellet containing only KBr from the same batch. Run an IR scan on this blank pellet to obtain a background spectrum. This crucial step allows the spectrometer's software to subtract absorptions from atmospheric CO₂, water vapor, and any minor impurities in the KBr, ensuring the final spectrum is solely that of the analyte[4].

The following diagram illustrates the logical workflow for this process, from sample preparation to final interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Dry Dry Sample & KBr Grind Grind & Mix Dry->Grind Press Press Pellet Grind->Press BG_Scan Acquire Background (Blank KBr Pellet) Press->BG_Scan Sample_Scan Acquire Sample Spectrum BG_Scan->Sample_Scan Process Background Subtraction Sample_Scan->Process Assign Assign Key Bands Process->Assign Compare Compare with References Assign->Compare Interpret Structural Interpretation Compare->Interpret

Caption: Workflow for IR Spectrum Acquisition and Analysis.

Spectral Analysis of 3-Formylguaiazulene

The structure of 3-Formylguaiazulene contains several key bonds that give rise to distinct IR signals. The diagram below highlights the principal vibrational modes we expect to observe.

Caption: Key Vibrational Modes of 3-Formylguaiazulene.

Key Absorption Regions and Interpretations
  • > 3000 cm⁻¹ (Aromatic C-H Stretch): The weak to medium absorptions observed above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbon atom is sp² hybridized, confirming the presence of the aromatic-like azulene ring system[9].

  • 2950 - 2850 cm⁻¹ (Alkyl C-H Stretch): These strong absorptions arise from the C-H stretching vibrations of the sp³ hybridized carbons in the methyl and isopropyl substituents on the guaiazulene core[3].

  • ~2850 & ~2750 cm⁻¹ (Aldehyde C-H Stretch): One of the most diagnostic features of an aldehyde is the presence of two medium-intensity C-H stretching bands[10][11][12]. These peaks, often appearing as shoulders on the stronger alkyl C-H bands, are the result of a Fermi resonance between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration[13]. The band around 2750 cm⁻¹ is particularly useful for distinguishing aldehydes from ketones[10][11].

  • ~1665 cm⁻¹ (C=O Carbonyl Stretch): The strong, sharp absorption in this region is the hallmark of a carbonyl group[10][14]. For 3-Formylguaiazulene, the C=O is conjugated with the π-system of the azulene ring. This conjugation delocalizes the electron density of the carbonyl bond, weakening it slightly and lowering its vibrational frequency compared to a simple saturated aldehyde (which typically appears at 1740-1720 cm⁻¹)[11][12][13][15]. Aromatic aldehydes, like benzaldehyde, typically show this band in the 1710-1685 cm⁻¹ range[11][13]. The specific position for 3-Formylguaiazulene reflects this electronic environment.

  • 1600 - 1400 cm⁻¹ (Aromatic C=C Stretches): Multiple bands of variable intensity in this region correspond to the C=C stretching vibrations within the fused five- and seven-membered rings of the azulene core[16]. These are analogous to the C=C stretching bands seen in benzene derivatives.

  • < 1400 cm⁻¹ (Fingerprint Region): This complex region contains a multitude of overlapping signals from C-C single bond stretches and various bending vibrations (scissoring, rocking, wagging)[1][9]. While individual peak assignment is difficult, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification[9][16].

Comparative Analysis: Unveiling Structural Influences

To fully appreciate the spectral features of 3-Formylguaiazulene, we compare it with its parent structure, Guaiazulene, and a standard aromatic aldehyde, Benzaldehyde.

Vibrational Mode3-Formylguaiazulene (Typical cm⁻¹)Guaiazulene (Typical cm⁻¹)Benzaldehyde (Typical cm⁻¹)Causality and Insights
Aromatic C-H Stretch ~3030~3030~3080[17]All three molecules show this feature, confirming the presence of sp² C-H bonds.
Alkyl C-H Stretch 2960 - 28502960 - 2850N/APresent in both guaiazulene structures due to methyl and isopropyl groups. Absent in benzaldehyde.
Aldehyde C-H Stretch ~2850, ~2750Absent~2860, ~2775[17]Key Differentiator: The appearance of this pair of absorptions is definitive proof of the formyl (-CHO) group's presence in 3-Formylguaiazulene and Benzaldehyde.
C=O Stretch ~1665 Absent~1700 [16][17]Key Differentiator: The most intense peak in the 3-Formylguaiazulene spectrum. Its presence confirms the carbonyl, and its position (~1665 cm⁻¹) indicates conjugation with the electron-rich azulene ring, which lowers the frequency more significantly than conjugation with a benzene ring (~1700 cm⁻¹)[12][15].
Aromatic C=C Stretch ~1580, ~1470~1580, ~1470~1595, ~1455Multiple peaks are characteristic of the complex ring systems in all three compounds. The patterns differ due to the unique electronic nature of the azulene versus benzene rings.

This comparison clearly demonstrates how IR spectroscopy can be used not only to identify functional groups but also to probe the electronic environment within a molecule. The introduction of the formyl group to the guaiazulene core results in the unmistakable appearance of the C=O and aldehyde C-H stretching bands. Furthermore, the precise frequency of the C=O stretch provides evidence for the electronic influence of the azulene ring system.

Conclusion

The IR spectrum of 3-Formylguaiazulene is a rich source of structural information. A systematic interpretation, grounded in the principles of vibrational spectroscopy and supported by comparative analysis, allows for the confident identification of its key architectural features. The diagnostic aldehyde C-H stretches (~2850 and ~2750 cm⁻¹) and the strong, conjugation-shifted carbonyl C=O absorption (~1665 cm⁻¹) serve as definitive markers for the formyl group. Simultaneously, absorptions related to the aromatic C-H and C=C stretches confirm the integrity of the azulene core. This guide provides a robust framework for researchers to approach the analysis of this and similar complex organic molecules, leveraging the full diagnostic power of IR spectroscopy.

References

A Senior Scientist's Comparative Guide to the Mass Spectrometry Analysis of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The analysis of complex organic molecules is a foundational requirement in fields ranging from natural product chemistry to pharmaceutical development. 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde, a sesquiterpenoid with the molecular formula C₁₆H₁₈O and a molecular weight of 226.31 g/mol , presents a fascinating case study.[1][2][3] As a derivative of the aromatic azulene core, its unique electronic and structural properties demand a nuanced analytical approach. This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques for its characterization and quantification, placing them in context with other essential analytical methodologies.

The Analytical Challenge: Understanding the Molecule

This compound belongs to the sesquiterpenoid class, compounds that are widely studied for their biological activity and role in atmospheric chemistry.[4][5] Its structure, featuring a non-benzenoid aromatic azulene ring system substituted with alkyl groups and an electron-withdrawing carbaldehyde functional group, governs its behavior during analysis. The primary challenge lies in selecting a technique that can unambiguously confirm its structure, differentiate it from potential isomers, and accurately quantify it, often in complex mixtures.

Mass Spectrometry: The Cornerstone of Molecular Analysis

Mass spectrometry (MS) is unparalleled in its ability to provide sensitive and specific molecular information. The choice of ionization method and analyzer configuration is not merely a technical detail; it is a strategic decision that dictates the outcome of the analysis.

Ionization Techniques: A Comparative Analysis

The initial ionization of the analyte is the most critical step. For a molecule like this compound, the choice balances the need for molecular weight confirmation with the desire for structural information through fragmentation.

Ionization TechniqueCore PrincipleSuitability for this compoundKey AdvantagesCritical Disadvantages
Electron Ionization (EI) High-energy (70 eV) electrons bombard the analyte, inducing extensive and reproducible fragmentation.[6]Excellent for structural elucidation. The resulting fragmentation pattern is a "fingerprint" ideal for library matching and identifying the azulene core and its substituents.Provides detailed structural information. Highly reproducible fragmentation allows for confident library-based identification.The molecular ion peak may be weak or entirely absent, complicating molecular weight determination.
Electrospray Ionization (ESI) A high voltage creates a fine spray of charged droplets, leading to soft ionization and the formation of protonated molecules, [M+H]⁺.Ideal for quantification and LC-MS. As a soft ionization method, it preserves the molecular ion, making it the preferred choice for molecular weight confirmation.Preserves the molecular ion.[7] High sensitivity. Easily coupled with liquid chromatography (LC) for mixture analysis.Provides minimal fragmentation, often requiring tandem MS (MS/MS) for structural details. Susceptible to ion suppression (matrix effects).
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte.[8]A robust alternative for LC-MS. Well-suited for moderately polar compounds and is generally less prone to matrix effects than ESI.[9]Broader applicability for compounds of varying polarity.[8][9] Reduced susceptibility to matrix effects compared to ESI.Can induce more in-source fragmentation than ESI, but less than EI.
Tandem Mass Spectrometry (MS/MS): Achieving Unambiguous Identification

For definitive structural confirmation, especially in complex samples, tandem mass spectrometry is the gold standard. This technique involves selecting the molecular ion (or a primary fragment), inducing further fragmentation through collision with an inert gas (Collision-Induced Dissociation, CID), and analyzing the resulting product ions.[10] This MS/MS spectrum is highly specific to the molecule's structure. For azulene derivatives, studies show that upon fragmentation, the charge is preferentially retained by the stable azulene moiety.[7][11]

dot

MS_MS_Logic cluster_source Ion Source cluster_analyzer Tandem Mass Analyzer cluster_detector Detector Ion [M+H]⁺ Precursor Ion (m/z 227.14) Q1 Mass Selection (Quadrupole 1) Ion->Q1 Isolation CID Collision Cell (q2) Fragmentation with N₂ or Ar Q1->CID Transfer Q3 Product Ion Scan (Quadrupole 3) CID->Q3 Dissociation Spectrum Product Ion Spectrum (Structural Fingerprint) Q3->Spectrum Analysis

Caption: The logical workflow of a tandem mass spectrometry (MS/MS) experiment.

Recommended Protocol: GC-EI-MS for Definitive Identification

For initial identification and structural characterization of a purified sample, Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is a powerful and informative choice.[12]

  • Sample Preparation: Accurately weigh and dissolve the compound in a high-purity volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • GC System:

    • Injector: Split/splitless injector at 250°C. Use a 1 µL injection volume in split mode (e.g., 20:1 split ratio).

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent) is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program should be optimized to ensure good peak shape and separation from any impurities.

  • MS System:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-450.

  • Data Analysis: Examine the total ion chromatogram (TIC) for the analyte peak. Extract the mass spectrum and analyze the fragmentation pattern. Key fragments for aldehydes often include the loss of a hydrogen radical (M-1) or the formyl radical (M-29).[6][13] The spectrum should be compared against spectral libraries (e.g., NIST) for tentative identification.

dot

Caption: A typical experimental workflow for GC-EI-MS analysis.

Orthogonal Techniques: A Holistic Analytical Strategy

While MS is a powerful tool, relying on a single technique can be misleading. A robust analytical workflow incorporates orthogonal methods that measure different physicochemical properties, providing a more complete and validated understanding of the compound.

TechniquePrincipleApplication for this compoundAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Excellent for molecular weight confirmation, identification via fragmentation, and sensitive quantification.High sensitivity and specificity. Provides direct molecular weight and structural data.Isomers can be difficult to distinguish without careful chromatography and/or MS/MS.
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.The definitive method for de novo structural elucidation, confirming the precise connectivity of all atoms in the molecule.Provides unambiguous structural information. Non-destructive.Low sensitivity, requires relatively pure sample in milligram quantities. Not suitable for trace analysis.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by specific molecular bonds, causing them to vibrate.Rapidly confirms the presence of key functional groups, particularly the characteristic C=O stretch of the aldehyde (~1670-1700 cm⁻¹).Fast, simple, and provides complementary functional group information.Provides limited information on the overall molecular skeleton. Not suitable for mixture analysis.
HPLC with UV-Vis Detection Separates compounds based on their differential partitioning between a mobile and stationary phase, with detection based on light absorbance.Ideal for purity assessment and quantification. The highly conjugated azulene system ensures strong absorbance in the visible spectrum, leading to high sensitivity.High precision and robustness for quantitative analysis. Can be easily coupled to MS for LC-MS.Provides no structural information beyond the UV-Vis spectrum. Co-eluting impurities can interfere with quantification.

Conclusion

The comprehensive analysis of this compound is most effectively achieved through an integrated analytical approach. GC-EI-MS is the recommended starting point for identification, providing a rich, fingerprint-like fragmentation pattern. For sensitive quantification, especially within complex matrices, LC-ESI-MS/MS offers superior performance by combining chromatographic separation with the specificity of tandem mass spectrometry. However, for absolute, unambiguous structural confirmation, these techniques must be complemented by NMR spectroscopy . By leveraging the strengths of each method, researchers can ensure the highest degree of confidence in their analytical results, a necessity for advancing scientific discovery and development.

References

A Senior Application Scientist's Guide to Comparing the Reactivity of Azulene Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unique electronic properties of azulene, a non-benzenoid aromatic hydrocarbon, impart distinct reactivity patterns to its functionalized derivatives. For researchers in medicinal chemistry and materials science, understanding the nuanced reactivity of azulene aldehydes is paramount for the rational design of novel therapeutics and functional materials. The position of the formyl group on the azulene core dictates its electrophilicity and steric accessibility, leading to significant differences in reaction outcomes.

This guide provides a comprehensive comparison of the reactivity of azulene aldehydes, focusing on isomers where the aldehyde is attached to the electron-rich five-membered ring (positions 1 and 2) and the electron-deficient seven-membered ring (position 6). We will delve into the theoretical underpinnings of their reactivity and provide actionable experimental protocols for their direct comparison.

The Electronic Landscape of the Azulene Nucleus: A Tale of Two Rings

Azulene's structure, a fusion of a cyclopentadienyl anion and a tropylium cation, results in a significant dipole moment, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient.[1] This charge separation is the primary determinant of the reactivity of substituents.

  • Five-membered ring (C1, C2, C3): This ring possesses a higher electron density, making it nucleophilic. Electrophilic substitutions preferentially occur at the C1 and C3 positions.[2] An aldehyde group at these positions will have its electrophilicity influenced by the electron-donating nature of the ring.

  • Seven-membered ring (C4, C5, C6, C7, C8): This ring is electron-poor and, consequently, electrophilic. It is more susceptible to nucleophilic attack.[3] An aldehyde group on this ring will experience the electron-withdrawing effects of the ring system.

This inherent electronic dichotomy suggests a predictable trend in the reactivity of azulene aldehydes: aldehydes on the seven-membered ring are expected to be more reactive towards nucleophiles than those on the five-membered ring. Within the five-membered ring, the C1 and C2 positions also exhibit subtle electronic differences.

Comparative Reactivity Analysis

We will now explore the expected reactivity of azulene-1-carbaldehyde, azulene-2-carbaldehyde, and azulene-6-carbaldehyde in key reaction classes.

Nucleophilic Addition Reactions

The quintessential reaction of an aldehyde is nucleophilic addition to the carbonyl carbon. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

A key indicator of electrophilicity is the ¹³C NMR chemical shift of the carbonyl carbon. A more downfield chemical shift generally correlates with a more electron-deficient (and thus more electrophilic) carbon.[4][5]

Table 1: Predicted Relative Reactivity in Nucleophilic Addition

Azulene AldehydePosition on RingExpected Electronic Influence of RingPredicted Carbonyl ¹³C NMR Shift (ppm)Predicted Reactivity Rank (Highest to Lowest)
Azulene-6-carbaldehydeSeven-memberedElectron-withdrawing~195-2051
Azulene-2-carbaldehydeFive-memberedElectron-donating~185-1952
Azulene-1-carbaldehydeFive-memberedElectron-donating~180-1903

Rationale: The electron-withdrawing nature of the seven-membered ring is expected to render the carbonyl carbon of azulene-6-carbaldehyde the most electrophilic and therefore the most reactive towards nucleophiles. Conversely, the electron-donating five-membered ring will decrease the electrophilicity of the carbonyl carbons in azulene-1-carbaldehyde and azulene-2-carbaldehyde , making them less reactive. The slightly higher electron density at the C1 position compared to the C2 position suggests that azulene-1-carbaldehyde will be the least reactive of the three.[2]

Condensation Reactions (e.g., Wittig Reaction)

The Wittig reaction is a powerful tool for alkene synthesis from aldehydes. The reaction is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. Therefore, the reactivity trends observed in nucleophilic addition are expected to be mirrored in Wittig reactions.

Table 2: Predicted Yields in a Competitive Wittig Reaction

Azulene AldehydePredicted Relative RateExpected Product Yield in a Competitive Assay
Azulene-6-carbaldehydeFastestHighest
Azulene-2-carbaldehydeIntermediateIntermediate
Azulene-1-carbaldehydeSlowestLowest
Oxidation Reactions

Aldehydes are readily oxidized to carboxylic acids. The ease of oxidation can be influenced by the electronic environment. Aldehydes with higher electron density at the carbonyl group are generally more easily oxidized.

Table 3: Predicted Reactivity in Oxidation Reactions

Azulene AldehydePredicted Electron Density at CarbonylExpected Ease of Oxidation
Azulene-1-carbaldehydeHighestEasiest
Azulene-2-carbaldehydeIntermediateIntermediate
Azulene-6-carbaldehydeLowestMost Difficult

Experimental Protocols for Direct Comparison

To validate these predictions and provide quantitative data, the following experimental protocols are proposed.

Competitive Wittig Reaction Monitored by ¹H NMR Spectroscopy

This experiment will directly compare the reaction rates of the three azulene aldehyde isomers by allowing them to compete for a limited amount of a Wittig reagent.

Methodology:

  • Preparation of Reactants:

    • Prepare equimolar solutions (e.g., 0.1 M) of azulene-1-carbaldehyde, azulene-2-carbaldehyde, and azulene-6-carbaldehyde in a deuterated solvent (e.g., THF-d8).

    • Prepare a solution of the Wittig reagent (e.g., methyltriphenylphosphonium bromide) in the same deuterated solvent.

    • Prepare a solution of a strong base (e.g., n-butyllithium in hexanes).

  • Reaction Setup:

    • In an NMR tube, combine 0.2 mL of each of the three azulene aldehyde solutions.

    • Add an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

    • Cool the NMR tube to -78 °C in a dry ice/acetone bath.

  • Initiation and Monitoring:

    • In a separate flask, generate the ylide by adding the base to the phosphonium salt solution at 0 °C and then allowing it to warm to room temperature.

    • Add a sub-stoichiometric amount of the ylide solution (e.g., 0.3 equivalents relative to the total aldehyde concentration) to the cold NMR tube.

    • Quickly acquire a ¹H NMR spectrum (t=0).

    • Transfer the NMR tube to a spectrometer and acquire spectra at regular intervals while the reaction proceeds at a controlled temperature (e.g., 25 °C).

  • Data Analysis:

    • Integrate the signals corresponding to the aldehydic protons of the starting materials and the vinylic protons of the products at each time point.

    • Plot the concentration of each aldehyde and product over time to determine the relative reaction rates.

Expected Outcome: The rate of disappearance of each aldehyde will directly correspond to its reactivity, with azulene-6-carbaldehyde expected to be consumed the fastest.

Diagram of Experimental Workflow:

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Azulene-1-CHO in THF-d8 Mix Combine Aldehydes & Internal Standard in NMR Tube A1->Mix A2 Azulene-2-CHO in THF-d8 A2->Mix A6 Azulene-6-CHO in THF-d8 A6->Mix Y Wittig Reagent in THF-d8 Ylide Generate Ylide Y->Ylide B Base (n-BuLi) B->Ylide Cool Cool to -78 °C Mix->Cool Add Add Ylide to NMR Tube Cool->Add Ylide->Add NMR Acquire Time-Resolved ¹H NMR Spectra Add->NMR Plot Plot Concentration vs. Time NMR->Plot Rate Determine Relative Rates Plot->Rate

Caption: Workflow for the competitive Wittig reaction experiment.

In-situ Monitoring of Grignard Addition by FTIR Spectroscopy

This experiment utilizes in-situ FTIR to monitor the consumption of the aldehyde C=O stretching frequency, providing real-time kinetic data for the addition of a Grignard reagent.

Methodology:

  • Instrumentation:

    • Use a reactor equipped with an in-situ FTIR probe (e.g., ATR probe).

  • Reaction Setup:

    • Charge the reactor with a solution of one of the azulene aldehydes in anhydrous THF.

    • Record a background FTIR spectrum.

  • Initiation and Monitoring:

    • Rapidly inject a solution of a Grignard reagent (e.g., phenylmagnesium bromide) into the reactor with vigorous stirring.

    • Immediately begin collecting FTIR spectra at short time intervals.

  • Data Analysis:

    • Monitor the decrease in the absorbance of the carbonyl stretching band (around 1650-1700 cm⁻¹) over time.

    • Plot the absorbance versus time and fit the data to an appropriate rate law to determine the rate constant.

  • Comparison:

    • Repeat the experiment for the other two azulene aldehyde isomers under identical conditions (concentration, temperature, stirring rate).

    • Compare the determined rate constants to establish the reactivity order.

Expected Outcome: The rate constants will provide a quantitative measure of reactivity, with azulene-6-carbaldehyde expected to have the largest rate constant.

Diagram of Reaction Monitoring:

Caption: Conceptual depiction of in-situ FTIR monitoring of the reaction.

Conclusion

The unique electronic structure of the azulene nucleus provides a fascinating platform for studying the interplay of aromaticity and substituent reactivity. Based on fundamental principles, a clear reactivity trend is predicted for azulene aldehydes: azulene-6-carbaldehyde > azulene-2-carbaldehyde > azulene-1-carbaldehyde in nucleophilic addition and related reactions. For oxidation reactions, the reverse trend is anticipated.

The experimental protocols outlined in this guide offer a robust framework for the quantitative validation of these predictions. The data generated from these studies will be invaluable for drug development professionals and materials scientists seeking to harness the unique properties of azulene derivatives in their respective fields. By understanding and quantifying the reactivity of these fundamental building blocks, we can accelerate the design and synthesis of next-generation functional molecules.

References

A Senior Application Scientist's Guide to Spectroscopic Validation of 3-Formylguaiazulene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, comparative analysis of the spectroscopic data essential for the validation of 3-Formylguaiazulene synthesis. Moving beyond a simple checklist of techniques, we will explore the causal relationships between molecular structure and spectral output, empowering researchers to confidently and rigorously confirm the successful formylation of the guaiazulene scaffold.

The Synthetic Context: Formylation via Vilsmeier-Haack Reaction

The synthesis of 3-Formylguaiazulene is most commonly achieved through the Vilsmeier-Haack reaction.[1][2][3] This reaction is a powerful method for formylating electron-rich aromatic compounds, such as the bicyclic aromatic hydrocarbon guaiazulene.[1][2] Understanding the mechanism is crucial for anticipating the expected product and potential side products.

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a halogenating agent, typically phosphorus oxychloride (POCl₃), to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][3]

  • Electrophilic Aromatic Substitution: The electron-rich guaiazulene ring attacks the Vilsmeier reagent. Due to the electronic properties of the azulene system, this attack occurs preferentially at the C3 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final 3-formylguaiazulene product.[2]

Vilsmeier_Haack_Mechanism cluster_reagent Reagent Formation cluster_reaction Electrophilic Substitution & Hydrolysis reagent reagent intermediate intermediate product product aromatic aromatic DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Guaiazulene Guaiazulene Iminium Iminium Salt Intermediate Guaiazulene->Iminium + Vilsmeier Reagent Formylguaiazulene 3-Formylguaiazulene Iminium->Formylguaiazulene Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction mechanism for 3-Formylguaiazulene synthesis.

A successful validation workflow must unequivocally demonstrate the formation of the desired product while confirming the absence of the starting material, Guaiazulene (7-isopropyl-1,4-dimethylazulene).

The Validation Workflow: A Multi-Technique Approach

A robust validation relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of structural evidence, and together they form a self-validating system.

Validation_Workflow cluster_analysis Spectroscopic Analysis process process analysis analysis outcome outcome start Crude Reaction Mixture purify Purification (e.g., Column Chromatography) start->purify NMR ¹H & ¹³C NMR purify->NMR IR FT-IR purify->IR MS Mass Spectrometry purify->MS validated Validated 3-Formylguaiazulene NMR->validated IR->validated MS->validated

Caption: Integrated workflow for the purification and validation of 3-Formylguaiazulene.

Comparative Spectroscopic Analysis

The core of the validation process lies in comparing the spectra of the purified product against the known spectra of the starting material, guaiazulene.

¹H NMR Spectroscopy: The Definitive Proof of Formylation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides the most direct evidence of successful formylation by identifying the unique aldehyde proton and observing shifts in the aromatic protons.[4]

Key Diagnostic Signals for 3-Formylguaiazulene:

  • Aldehyde Proton (CHO): The appearance of a singlet in the highly deshielded region of ~9.3-10.0 ppm is unambiguous proof of the formyl group's presence.[5]

  • Aromatic Protons: The introduction of the electron-withdrawing formyl group at C3 causes significant changes in the chemical shifts of the adjacent aromatic protons (H2, H5, H6, H8) compared to the starting guaiazulene.

  • Aliphatic Protons: The signals for the isopropyl group (-CH(CH₃)₂) and the two methyl groups on the azulene core remain, though they may experience minor shifts.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignment Guaiazulene (Starting Material) Chemical Shift (δ ppm) [6]3-Formylguaiazulene (Product) Expected Chemical Shift (δ ppm) Key Observations for Validation
CHO N/A~9.37Appearance of new singlet. Confirms formylation.[5]
H-2 ~7.62 (d)~7.80-8.00 (s)Becomes a singlet and shifts downfield.
H-5 ~7.00 (d)~7.10-7.30 (d)Downfield shift due to formyl group.
H-6 ~7.40 (dd)~7.50-7.70 (dd)Downfield shift.
H-8 ~8.20 (d)~8.30-8.50 (d)Significant downfield shift.
C7-CH(CH₃)₂ ~3.08 (septet)~3.10-3.20 (septet)Minor shift.
C4-CH₃ ~2.82 (s)~2.90-3.00 (s)Minor downfield shift.
C1-CH₃ ~2.66 (s)~2.70-2.80 (s)Minor downfield shift.
C7-CH(CH₃)₂ ~1.36 (d)~1.40-1.50 (d)Minor shift.

Note: Expected shifts are based on typical values for similar structures and established substituent effects. Actual values may vary slightly.

¹³C NMR Spectroscopy: Confirming the Carbonyl

Carbon-13 NMR complements ¹H NMR by directly detecting the carbonyl carbon of the newly introduced aldehyde group.[7][8]

Key Diagnostic Signal for 3-Formylguaiazulene:

  • Aldehyde Carbonyl (C=O): A signal appearing in the far downfield region of ~185-190 ppm is characteristic of an aldehyde carbonyl carbon.[5][8] Its presence is a primary indicator of success.

  • Azulene Carbons: The carbon atoms of the azulene ring, particularly C2, C3, and C4, will show significant shifts upon formylation.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Guaiazulene (Starting Material) Chemical Shift (δ ppm) [9]3-Formylguaiazulene (Product) Expected Chemical Shift (δ ppm) Key Observations for Validation
CHO N/A~187.5Appearance of new signal. Confirms carbonyl carbon.[5]
C3 ~121.0~130.0-135.0Significant downfield shift; site of substitution.
C2 ~134.5~138.0-142.0Downfield shift.
C4 ~137.8~140.0-145.0Downfield shift.
C1 ~128.4~129.0-132.0Minor shift.
Other Aromatic C 125.1-145.8Similar range with shiftsShifts observed throughout the aromatic system.
Aliphatic C 12.6, 24.5, 38.1Similar rangeMinimal changes expected.
Infrared (IR) Spectroscopy: A Quick and Clear Check

Infrared (IR) spectroscopy is a rapid method to verify the presence of the key carbonyl functional group.[10][11] The absence of a strong carbonyl absorption in the starting material and its prominent appearance in the product is a clear indicator of a successful reaction.

Table 3: Comparative IR Absorption Data (cm⁻¹)

Vibrational Mode Guaiazulene (Starting Material) [12]3-Formylguaiazulene (Product) Key Observations for Validation
C=O Stretch (Aldehyde) N/A~1680 - 1660 cm⁻¹ (strong, sharp) Appearance of a strong, characteristic peak. This is the primary diagnostic signal.[13]
Aromatic C-H Stretch ~3100 - 3000 cm⁻¹~3100 - 3000 cm⁻¹Region may show slight changes.
Aldehyde C-H Stretch N/A~2830 and ~2720 cm⁻¹ (moderate)Two weak to moderate bands may appear, confirming the aldehyde C-H bond.[13]
Aromatic C=C Stretch ~1600 - 1450 cm⁻¹~1600 - 1450 cm⁻¹Pattern of peaks may be altered.
Aliphatic C-H Stretch ~3000 - 2850 cm⁻¹~3000 - 2850 cm⁻¹Largely unchanged.
Mass Spectrometry: Confirming Molecular Weight

Mass Spectrometry (MS) confirms the identity of the product by determining its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can validate the elemental formula.[14][15]

  • Guaiazulene (C₁₅H₁₈):

    • Molecular Weight: 198.30 g/mol

    • Expected M⁺ peak: m/z 198

  • 3-Formylguaiazulene (C₁₆H₁₈O):

    • Molecular Weight: 226.31 g/mol

    • Expected M⁺ peak: m/z 226

A successful reaction will show a base peak or molecular ion peak at m/z 226 in the product's mass spectrum, with the peak at m/z 198 (starting material) being absent or present only in trace amounts.

Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and reproducible data.

4.1. NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 2-5 mg of the purified, dry product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[16]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[6] Standard acquisition parameters for ¹H (16-32 scans) and ¹³C (1024-4096 scans) are typically sufficient. 2D experiments like COSY and HSQC can be used for unambiguous signal assignment.[17]

4.2. FT-IR Sample Preparation and Acquisition

  • Sample Preparation: If the product is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Acquisition: Obtain the spectrum over a range of 4000-400 cm⁻¹.[11] Perform a background scan prior to running the sample.

4.3. MS Sample Preparation and Acquisition

  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and acquire the mass spectrum. For HRMS, use a Time-of-Flight (TOF) or Orbitrap mass analyzer to achieve high mass accuracy.

Conclusion

The validation of 3-Formylguaiazulene synthesis is a definitive process when approached with a multi-faceted spectroscopic strategy. The conclusive evidence lies in the convergence of data from all techniques: the appearance of the aldehyde proton (~9.37 ppm) in ¹H NMR, the carbonyl carbon (~187.5 ppm) in ¹³C NMR, the strong C=O stretch (~1670 cm⁻¹) in the IR spectrum, and the correct molecular ion peak (m/z 226) in the mass spectrum. By comparing this data set against the spectra of the starting material, researchers can establish the identity and purity of their synthesized compound with a high degree of confidence.

References

A Comparative Guide to 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde and Structurally Related Azulene Derivatives: Performance in Biological and Chemical Systems

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives represent a fascinating class of compounds characterized by their unique electronic structure, intense blue color, and broad spectrum of biological activities. This guide provides a detailed comparative analysis of 5-isopropyl-3,8-dimethylazulene-1-carbaldehyde (also known as 3-formylguaiazulene) against other key azulene derivatives, including its parent hydrocarbon guaiazulene, azulene amides, and azulenequinones. We delve into their respective performances in biological assays, focusing on anti-inflammatory, antioxidant, and cytotoxic activities, supported by quantitative experimental data. Furthermore, we explore the influence of structural modifications on chemical reactivity and synthetic utility. This document serves as a technical resource, complete with detailed experimental protocols and visual guides to molecular structures and reaction pathways, to aid researchers in navigating the therapeutic and synthetic potential of this vibrant family of molecules.

Introduction: The Unique World of Azulenes

Azulenes are a class of bicyclic aromatic hydrocarbons consisting of a fused cyclopentadiene and cycloheptatriene ring system.[1] Isomeric with the colorless naphthalene, azulene's distinctive deep blue color is a direct consequence of its unusual electronic properties.[1][2] The molecule possesses a significant dipole moment for a hydrocarbon, arising from an electronic ground state that can be described as a resonance hybrid of neutral and ionic forms, where the seven-membered tropylium ring bears a partial positive charge and the five-membered cyclopentadienyl ring a partial negative charge.[3] This charge separation not only explains its color and polarity but also dictates its chemical reactivity, which is distinct from benzenoid aromatics.

Naturally occurring derivatives, such as Guaiazulene and Chamazulene , are found in the essential oils of plants like chamomile, yarrow, and guaiac wood and have been used for centuries in traditional medicine for their soothing and anti-inflammatory effects.[2][4][5] Modern research has confirmed that the azulene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting potent anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[5][6] The synthetic tractability of the azulene core allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.

Profile: this compound (3-Formylguaiazulene)

This compound is a derivative of the natural sesquiterpene guaiazulene. Its structure combines the electron-rich guaiazulene core with an electron-withdrawing carbaldehyde (formyl) group at the 1-position.

  • The Guaiazulene Core: The isopropyl and methyl substituents are electron-donating groups that increase the electron density of the azulene ring system, particularly the five-membered ring. This enhances its nucleophilicity and general reactivity towards electrophiles compared to unsubstituted azulene.[7]

  • The 1-Carbaldehyde Group: The formyl group is a powerful electron-withdrawing group. Its placement at the C1 position, one of the most nucleophilic sites on the azulene ring, significantly modulates the molecule's electronic properties and reactivity. It deactivates the ring towards further electrophilic substitution but provides a reactive handle for a wide array of synthetic transformations, such as condensation reactions and the formation of stabilized carbocations.[3][8]

Below is a diagram illustrating the structures of the parent azulene, the target molecule, and key comparators.

G cluster_molecules Key Azulene Structures Azulene Azulene (Parent Scaffold) Guaiazulene Guaiazulene (Natural Product Core) Azulene->Guaiazulene Alkyl Substitution Target This compound (Target Molecule) Guaiazulene->Target Formylation at C1 Quinone Azulenequinone (Cytotoxic Derivative) Guaiazulene->Quinone Oxidation Amide N-Alkylazulene-1-carboxamide (Cytotoxic Derivative) Target->Amide Derivatization of Carbaldehyde/Carboxylic Acid

Caption: Molecular relationships between the core azulene scaffold and its derivatives.

Comparative Performance Analysis: Biological Activity

The functionalization of the azulene core dramatically influences its biological efficacy. While the parent guaiazulene is known for its anti-inflammatory and antioxidant effects, introducing functionalities like amides or quinone moieties can impart potent cytotoxic properties.

Anti-inflammatory and Antioxidant Properties

Guaiazulene is well-documented for its anti-inflammatory and antioxidant activities.[9] Its mechanism involves scavenging free radicals and inhibiting pro-inflammatory pathways.[2][10] Synthetic azulenes have also been shown to be highly effective. In one study, synthetic 3-alkylazulene-1-carboxylic acids and their esters demonstrated a 100% inhibition of lipid peroxidation in rat hepatic microsomes at a 1 mM concentration and also significantly inhibited lipoxygenase activity, a key enzyme in inflammatory pathways.[11][12]

The introduction of the electron-withdrawing carbaldehyde group in this compound likely modulates this activity, though specific comparative data is sparse. However, the underlying guaiazulene scaffold suggests a retained, if altered, capacity for radical scavenging.

Cytotoxic and Anticancer Activity

The most striking performance differences emerge when evaluating cytotoxicity, where the nature of the functional group is paramount. While guaiazulene itself has limited cytotoxic effects, its derivatives, particularly amides and quinones, have been identified as potent anticancer agents.

Azulene Amides vs. Other Derivatives: Studies have systematically evaluated series of N-alkylazulene-1-carboxamides for their activity against human oral squamous cell carcinoma (OSCC) cell lines versus normal oral cells.[13][14] One key finding was that N-propylguaiazulenecarboxamide (an amide derivative of the guaiazulene core) exhibited the highest tumor-specificity (TS) and potency-selectivity expression (PSE), even surpassing the standard chemotherapeutic drug doxorubicin in selectivity.[14] This highlights a crucial insight: derivatizing the azulene core into an amide can transform a generally non-toxic anti-inflammatory agent into a highly specific anticancer compound.

Azulenequinones: These oxidized derivatives also show potent cytotoxicity.[15] For instance, parent 1,5-azulenequinone and its halogenated derivatives are powerful cytotoxic agents, though they sometimes exhibit lower tumor specificity compared to the best-performing azulene amides.[15] Certain derivatives, like 3-(3-guaiazulenyl)-1,5-azulenequinone, showed a high TS value and were found to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways, activating caspases 3, 8, and 9.[15]

The target molecule, this compound, serves as a direct precursor to the corresponding carboxylic acid and subsequent amide derivatives, positioning it as a key intermediate for developing novel cytotoxic agents based on the highly effective guaiazulene scaffold.

Quantitative Comparison of Cytotoxicity in Azulene Derivatives

Compound ClassSpecific Derivative ExampleTarget Cell LineCC₅₀ (µM)Tumor Specificity (TS) IndexReference
Azulene Amide N-PropylguaiazulenecarboxamideOSCC (mean)134.3>5.3[14]
Azulene Amide [16] (a 7-isopropyl-3-methyl derivative)OSCC (mean)427.2[13]
Azulenequinone 3-(3-Guaiazulenyl)-1,5-azulenequinoneHL-6011.5>8.7[15]
Azulenequinone Halogenated 1,5-AzulenequinoneTumor (mean)<10>1.3 - >2.1[15]
Standard Drug DoxorubicinOSCC (mean)1.11.4[14]

CC₅₀: 50% Cytotoxic Concentration. TS Index: Ratio of mean CC₅₀ against normal cells to that against tumor cells. A higher TS value indicates greater selectivity for cancer cells.

G cluster_pathway Apoptosis Induction by Azulenequinones Compound Azulenequinone Derivative [2] Receptor Death Receptors (Extrinsic Pathway) Compound->Receptor Mito Mitochondria (Intrinsic Pathway) Compound->Mito Casp8 Caspase-8 Activation Receptor->Casp8 Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Apoptosis pathways activated by select azulenequinone derivatives.[15]

Comparative Performance Analysis: Chemical Reactivity and Synthesis

The aldehyde functionality of this compound makes it a versatile synthetic intermediate, distinguishing it from simpler derivatives like guaiazulene.

Reactivity Towards Electrophiles

As previously mentioned, the guaiazulene core is highly activated towards electrophilic attack. However, the C1-carbaldehyde group is strongly deactivating. Therefore, this compound would be significantly less reactive towards further electrophilic substitution than guaiazulene itself. This can be an advantage in synthesis, preventing unwanted side reactions on the azulene core while chemistry is performed on the aldehyde.

Synthetic Utility of the Carbaldehyde Group

The primary chemical advantage of the title compound is the synthetic utility of the aldehyde. A notable application is its reaction with a Brønsted acid (with a non-coordinating anion like HPF₆) to generate highly stable α-azulenyl carbocations.[3][8]

Causality of Stability: The exceptional stability of these carbocations is due to resonance, where the positive charge is delocalized into the seven-membered ring, forming an aromatic tropylium cation—a stable 6π-electron system.[3] This makes these carbocations persistent enough to be isolated as stable salts.[3][8][17] These stabilized cations are valuable intermediates and have applications as dyes and in materials science.

G start This compound acid Protonation of Aldehyde (with HBF₄ or HPF₆) start->acid alcohol Intermediate α-Azulenyl Alcohol Formation (via SₑAr reaction) acid->alcohol protonation2 Second Protonation (on alcohol -OH) alcohol->protonation2 loss_water Loss of Water protonation2->loss_water end Persistent α-Azulenyl Carbocation Salt loss_water->end

Caption: Synthetic workflow for generating a stable carbocation from an azulene-1-carbaldehyde.[3]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are detailed based on established methodologies cited in the literature.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from methods used to evaluate azulene derivatives against cancer cell lines.[14]

  • Cell Seeding: Plate human oral squamous cell carcinoma (e.g., HSC-2) and normal human gingival fibroblast cells in 96-well plates at a density of 1.5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Dissolve the test azulene derivative in dimethyl sulfoxide (DMSO) to create a stock solution. Prepare a series of dilutions in the cell culture medium, ensuring the final DMSO concentration does not exceed 0.5%.

  • Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include wells with medium alone (negative control) and medium with 0.5% DMSO (vehicle control).

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)

This is a standard method for evaluating the free-radical scavenging ability of a compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of dilutions of the test azulene compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each test compound dilution to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm. Use methanol as a blank and a DPPH solution without the test compound as a negative control. Ascorbic acid can be used as a positive control.

  • Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Summary and Future Outlook

The comparative analysis reveals a clear structure-activity relationship within the azulene family.

  • This compound is best positioned not as a primary therapeutic agent itself, but as a high-value synthetic intermediate . Its aldehyde group provides a crucial handle for creating more complex and potent molecules, such as stabilized carbocations for materials science or as a precursor to the highly effective azulene amides.

  • Guaiazulene and Chamazulene remain relevant as gentle, naturally-derived anti-inflammatory and antioxidant agents , suitable for topical and cosmetic applications.[1][4]

  • Azulene amides and quinones are the frontrunners for anticancer drug development .[10] Specific derivatives have demonstrated remarkable cytotoxicity combined with high tumor selectivity, identifying them as promising lead compounds for further preclinical and clinical investigation.[13][14][15]

The future of azulene research lies in leveraging this synthetic versatility. By understanding how different functional groups dictate biological performance, researchers can rationally design next-generation azulene derivatives tailored for specific therapeutic targets, moving this ancient class of natural products into the forefront of modern medicine.

References

A Senior Application Scientist's Guide to the Analytical Characterization of 5-isopropyl-3,8-dimethylazulene-1-carbaldehyde (CAS 3331-47-3)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of azulene derivatives, the rigorous characterization of these compounds is paramount. This guide provides an in-depth comparison of the primary analytical techniques for the characterization of 5-isopropyl-3,8-dimethylazulene-1-carbaldehyde (also known as 3-formylguaiazulene), a key azulene derivative with CAS number 3331-47-3. We will delve into the nuances of chromatographic and spectroscopic methods, offering field-proven insights and detailed experimental protocols to ensure the scientific integrity of your work.

The purity and structural confirmation of this compound are critical, as impurities, such as isomers or unreacted starting materials, can significantly influence the outcomes of downstream applications, including in materials science and pharmaceutical research[1]. This guide will equip you with the knowledge to select the most appropriate analytical techniques for your specific needs, ensuring the quality and reliability of your findings.

A Comparative Overview of Analytical Techniques

The characterization of azulene derivatives typically involves a combination of chromatographic and spectroscopic techniques to ascertain purity, confirm identity, and elucidate structure. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each of these techniques offers unique advantages and provides complementary information.

Analytical TechniqueParameter MeasuredPrimary PurposeKey AdvantagesCommon Challenges
HPLC Separation by polarityQuantification of the main compound and non-volatile impurities.High resolution for complex mixtures; suitable for thermally sensitive compounds.Higher cost due to solvent consumption; longer analysis times compared to GC.
GC-MS Separation by boiling point and mass-to-charge ratioIdentification and quantification of volatile impurities.High sensitivity and specificity; provides structural information from fragmentation.Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Nuclear magnetic resonance signalsDefinitive structural elucidation and purity determination.Provides detailed structural information; qNMR for absolute purity.Lower sensitivity compared to MS; requires higher sample concentrations.
IR Spectroscopy Absorption of infrared radiationIdentification of functional groups.Fast and non-destructive; provides a molecular "fingerprint".Limited information on the overall molecular structure.

Chromatographic Techniques: A Head-to-Head Comparison

For assessing the purity of this compound, both HPLC and GC-MS are powerful tools. The choice between them often depends on the nature of the expected impurities and the desired information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of azulene derivatives due to its versatility and high resolving power for complex mixtures[1]. It is particularly well-suited for separating the target compound from non-volatile impurities and closely related isomers.

Causality in Experimental Choices: The selection of a reversed-phase C18 column is standard for nonpolar to moderately polar compounds like azulenes. The mobile phase, typically a mixture of acetonitrile and water, is chosen to provide optimal separation based on the differential partitioning of the analytes between the stationary and mobile phases. The detection wavelength is set at the λmax of the azulene derivative to ensure maximum sensitivity.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: HPLC system with a UV-Vis detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase using sonication or vacuum filtration before use.

  • Sample Preparation: Accurately weigh and dissolve approximately 5 mg of the this compound sample in 10 mL of the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm (or the predetermined λmax of the compound)

  • Data Analysis: Determine the purity by calculating the percentage area of the main peak relative to the total area of all detected peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent alternative for identifying and quantifying volatile impurities that may be present in the synthesized this compound, such as residual solvents or volatile byproducts from the synthesis[1].

Causality in Experimental Choices: The use of a low-polarity capillary column, such as one coated with a phenyl polysiloxane-silarylene polymer, is ideal for separating aromatic compounds based on their boiling points and relative polarities. The temperature programming allows for the efficient elution of a wide range of volatile compounds. Electron Ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns, which are invaluable for structural confirmation and impurity identification through library matching.

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: GC system coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for aromatic compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final Hold: Hold at 280°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Solvent Delay: 3 minutes.

  • Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify by integrating the peak areas of the total ion chromatogram (TIC).

Chromatographic_Comparison cluster_hplc HPLC cluster_gcms GC-MS hplc_adv Advantages: - High resolution for isomers - Suitable for non-volatile impurities - Room temperature operation hplc_disadv Disadvantages: - Longer run times - High solvent consumption - Higher cost gcms_adv Advantages: - High sensitivity - Excellent for volatile impurities - Provides structural information (MS) gcms_disadv Disadvantages: - Requires sample volatility - High temperatures can degrade samples - Not suitable for non-volatile compounds Target This compound Target->hplc_adv Analyzed by Target->gcms_adv Analyzed by Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization Synthesis Synthesized This compound Purity Purity Assessment Synthesis->Purity Structure Structural Elucidation Synthesis->Structure HPLC HPLC Purity->HPLC GCMS GC-MS Purity->GCMS NMR NMR Spectroscopy Structure->NMR IR IR Spectroscopy Structure->IR

References

A Comparative Analysis of 3-Formylguaiazulene: Properties, Synthesis, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Formylguaiazulene

Guaiazulene, a bicyclic sesquiterpene, is a well-established constituent of essential oils from sources like chamomile and guaiac oil.[1][2] It is recognized for its anti-inflammatory and soothing properties, making it a valuable component in cosmetic and dermatological formulations.[1][2][3] The introduction of a formyl (-CHO) group at the 3-position of the guaiazulene scaffold to create 3-Formylguaiazulene significantly enhances its chemical reactivity. This aldehyde functionality serves as a crucial synthetic handle, allowing for the derivatization and development of novel compounds with tailored biological activities, including antioxidant and anti-inflammatory effects.[4][5][6] This guide will explore the properties of 3-Formylguaiazulene in comparison to the parent guaiazulene to highlight the impact of this functionalization.

Comparative Physicochemical Properties

The addition of a formyl group alters the physical and chemical characteristics of the guaiazulene molecule. A summary of these properties is presented below, comparing 3-Formylguaiazulene with its parent compound, Guaiazulene.

Property3-FormylguaiazuleneGuaiazuleneRationale for Difference
Molecular Formula C₁₆H₁₈OC₁₅H₁₈Addition of a formyl group (CHO).
Molecular Weight 226.31 g/mol 198.30 g/mol [1]Increased mass due to the CHO group.
Appearance Greenish-blue crystalline solidDark blue crystalline solid[1]The electron-withdrawing nature of the formyl group can shift the absorption spectrum.
Melting Point 81-83 °C27-33 °C[1][7]The planar aldehyde group and increased polarity can lead to stronger intermolecular forces and a more stable crystal lattice.
Boiling Point Decomposes153 °C @ 7 mmHg[7][8]Increased molecular weight and polarity would typically increase the boiling point, but thermal instability can lead to decomposition.
Solubility Soluble in chloroform, etherSoluble in alcohol, chloroform, ether, vegetable oils.[2][7][8] Sparingly soluble in water.[7][8][9]The polar aldehyde group can slightly alter solubility profiles.

Table 1. Comparison of Physicochemical Properties.

Synthesis and Reactivity: The Vilsmeier-Haack Approach

A prevalent and efficient method for the synthesis of 3-Formylguaiazulene is the Vilsmeier-Haack reaction.[10][11][12] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as the azulene core, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11]

Experimental Protocol: Vilsmeier-Haack Formylation of Guaiazulene
  • Reagent Preparation: The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cooled N,N-dimethylformamide (DMF) with stirring.[13] This exothermic reaction forms the electrophilic chloromethyliminium salt.[11]

  • Reaction: The substrate, Guaiazulene, is dissolved in a suitable solvent and cooled. The prepared Vilsmeier reagent is then added dropwise to the Guaiazulene solution. The reaction mixture is stirred, typically at room temperature, and the progress is monitored by thin-layer chromatography (TLC).[10]

  • Work-up: Upon completion, the reaction is quenched by pouring it into an ice-water mixture. The solution is then neutralized, often with a saturated aqueous solution of sodium acetate or sodium bicarbonate, to precipitate the product.[13]

  • Purification: The crude 3-Formylguaiazulene is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]

The causality behind this experimental choice lies in the high reactivity of the azulene ring system, which readily undergoes electrophilic substitution. The Vilsmeier reagent, while a weaker electrophile than those used in Friedel-Crafts acylations, is sufficiently reactive for the electron-rich guaiazulene, allowing for regioselective formylation at the 3-position under relatively mild conditions.[11][12]

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent + POCl3 (ice bath) POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mix Reaction Mixture Vilsmeier_Reagent->Reaction_Mix Guaiazulene Guaiazulene Guaiazulene->Reaction_Mix + Vilsmeier Reagent Quench Quenching (Ice-water) Reaction_Mix->Quench Neutralize Neutralization (e.g., NaOAc) Quench->Neutralize Filter_Dry Filtration & Drying Neutralize->Filter_Dry Purify Purification (Recrystallization) Filter_Dry->Purify Product 3-Formylguaiazulene Purify->Product

Caption: Workflow for the synthesis of 3-Formylguaiazulene via the Vilsmeier-Haack reaction.

Performance in Biological Applications: A Comparative Overview

Both guaiazulene and its 3-formyl derivative exhibit notable biological activities, particularly as anti-inflammatory and antioxidant agents. The presence of the aldehyde in 3-Formylguaiazulene provides a site for further chemical modification, leading to a diverse range of derivatives with potentially enhanced activities.[5][6]

Antioxidant Activity

The antioxidant capacity of these compounds can be quantitatively assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[14][15] This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow that can be measured spectrophotometrically.[14]

A study evaluating a series of 3-substituted guaiazulene derivatives found that their antioxidant properties were significant.[4] For instance, 3-vinylguaiazulene, a close analog of 3-formylguaiazulene, demonstrated antioxidant activity superior to that of alpha-tocopherol (Vitamin E).[4] While specific IC₅₀ values for 3-Formylguaiazulene are not always readily available in comparative literature, the activity of its derivatives suggests that functionalization at the 3-position is a viable strategy for developing potent antioxidants.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted for a 96-well microplate format for high-throughput analysis.[14][16]

  • Preparation of Reagents:

    • DPPH Solution (0.1 mM): Prepare a stock solution of DPPH in methanol or ethanol. This solution is light-sensitive and should be prepared fresh and kept in the dark.[16] The absorbance of the working solution should be adjusted to approximately 1.0 ± 0.2 at 517 nm.[14]

    • Test Compound Solutions: Prepare a stock solution of 3-Formylguaiazulene (and comparative compounds like Guaiazulene and a positive control such as Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol).[17] Create a series of dilutions to determine the IC₅₀ value.

  • Assay Procedure:

    • Pipette a defined volume (e.g., 20 µL) of each sample dilution into the wells of a 96-well plate.

    • Add a larger volume (e.g., 200 µL) of the DPPH working solution to each well and mix thoroughly.

    • Include a blank control containing only the solvent and the DPPH solution.[16]

    • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[16]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[14]

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

DPPH_Assay_Mechanism cluster_mechanism Radical Scavenging Mechanism DPPH_Radical DPPH• (Stable Radical, Violet) DPPH_H DPPH-H (Reduced Form, Yellow) DPPH_Radical->DPPH_H + H• (from Antioxidant) Antioxidant Antioxidant-H (e.g., 3-Formylguaiazulene) Antioxidant_Radical Antioxidant• (Oxidized Form) Antioxidant->Antioxidant_Radical - H•

References

A Comparative Guide to the X-ray Crystallography of Azulene-1-Carbaldehyde Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Solid-State Architecture of Azulene Aldehydes

Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties.[1] The introduction of a carbaldehyde group at the 1-position of the azulene core creates a versatile building block for the synthesis of more complex molecules, including dyes, sensors, and pharmacologically active agents.[2] Understanding the three-dimensional structure of these azulene-1-carbaldehyde compounds at an atomic level is paramount for establishing structure-property relationships and for the rational design of new functional materials and therapeutics.

Single-crystal X-ray diffraction is the most powerful and unambiguous analytical method for determining the absolute structural elucidation of solids.[1] It provides precise information on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing. This guide offers a comparative analysis of the X-ray crystallographic studies of azulene carbaldehyde derivatives. Due to the limited availability of public crystallographic data for the parent azulene-1-carbaldehyde, this guide will focus on a comparative analysis of two closely related compounds: (azulen-1-yl)thiophene-2-carbaldehyde and guaiazulene-4-carbaldehyde . Additionally, we will explore how derivatization of the aldehyde group into α-carbocations influences the crystal structure.

This guide is designed to provide both a practical framework for researchers new to the crystallography of this class of compounds and deeper insights for experienced scientists. We will delve into the causality behind experimental choices in crystallographic workflows and present a comparative analysis of the structural data.

Experimental Protocols: A Self-Validating Workflow for Crystal Structure Determination

The determination of a crystal structure by single-crystal X-ray diffraction is a multi-step process that requires careful planning and execution. Each step is critical for obtaining high-quality data that will lead to an accurate and reliable structure.

Crystal Growth: The Art and Science of Obtaining Diffraction-Quality Crystals

The most crucial and often most challenging step is growing single crystals of sufficient size and quality. For small organic molecules like azulene-1-carbaldehyde derivatives, several methods can be employed. The choice of solvent is critical and can significantly influence crystal growth.[1]

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where a nearly saturated solution of the compound is allowed to stand undisturbed while the solvent slowly evaporates. This technique is well-suited for compounds that are not sensitive to air or moisture.

  • Vapor Diffusion: This method is particularly effective when only small amounts of the compound are available. A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. This reduces the solubility of the compound and can lead to the formation of well-ordered crystals.

Protocol for Vapor Diffusion:

  • Dissolve 5-10 mg of the azulene-1-carbaldehyde derivative in a minimal amount of a suitable solvent (e.g., dichloromethane, chloroform) in a small vial (2-4 mL).

  • Place this vial inside a larger beaker or jar.

  • Add a layer of an anti-solvent (e.g., hexane, pentane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the larger container and leave it in a vibration-free location at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: Under a microscope, select a single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm. Mount the crystal on a cryo-loop.

  • Instrument Setup: Place the mounted crystal on the goniometer head of the diffractometer.

  • Crystal Screening: Collect a few initial diffraction images to assess the crystal quality and to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Based on the initial screening, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensities of the diffraction spots are integrated, and the data is scaled and corrected for various experimental factors.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement a Dissolve Compound b Vapor Diffusion a->b c Obtain Single Crystal b->c d Mount Crystal c->d e X-ray Diffraction d->e f Collect Diffraction Data e->f g Solve Phase Problem f->g h Build Model g->h i Refine Structure h->i j Validate Structure i->j

Fig. 1: Experimental workflow for X-ray crystal structure analysis.
Structure Solution and Refinement: From Diffraction Data to a 3D Model

The final step is to determine the arrangement of atoms in the crystal from the processed diffraction data.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using least-squares methods.

  • Validation: The final refined structure is validated to ensure its chemical and geometric sensibility.

Comparative Analysis of Azulene Carbaldehyde Crystal Structures

While the crystal structure of the parent azulene-1-carbaldehyde is not publicly available, we can gain significant insights by comparing the structures of two related derivatives: (azulen-1-yl)thiophene-2-carbaldehyde and guaiazulene-4-carbaldehyde.

Parameter(azulen-1-yl)thiophene-2-carbaldehyde[3]Guaiazulene-4-carbaldehyde[1][4]
Formula C15H10OSC15H16O
Crystal System MonoclinicOrthorhombic
Space Group P21/cP212121
a (Å) 16.2780(2)7.3761(2)
b (Å) 6.97160(10)11.2134(4)
c (Å) 13.07070(10)15.1186(5)
β (º) 102.780(1)90
V (ų) 1446.56(3)1250.31(7)
Z 44
Key Torsion Angle C2-C1-C1'-C2' (thiophene-azulene)C3-C4-C(aldehyde)-O
Intermolecular Interactions C-H···O hydrogen bonds, π-π stackingC-H···O hydrogen bonds

Structural Insights:

  • Molecular Conformation: The planarity of the azulene core is a key feature in both structures. The orientation of the carbaldehyde group relative to the azulene ring system is influenced by steric and electronic factors. In guaiazulene-4-carbaldehyde, the aldehyde group is located on the seven-membered ring, and its conformation is influenced by the adjacent isopropyl and methyl groups.[1][4]

  • Crystal Packing: In both structures, the crystal packing is dominated by weak intermolecular interactions, such as C-H···O hydrogen bonds involving the aldehyde oxygen atom. In the case of (azulen-1-yl)thiophene-2-carbaldehyde, π-π stacking interactions between the aromatic rings are also observed, contributing to the overall stability of the crystal lattice.[3] The different space groups and unit cell parameters reflect the different molecular shapes and packing efficiencies of the two compounds.

G cluster_0 Molecular Structure cluster_1 Crystal Packing a Azulene Core b Carbaldehyde Group a->b c Substituents a->c d Intermolecular Interactions (C-H...O, π-π stacking) a->d influences b->d participates in c->d influences e Unit Cell & Space Group d->e

Fig. 2: Relationship between molecular structure and crystal packing.

Impact of Aldehyde Derivatization: A Look at Azulene α-Carbocations

The reactivity of the aldehyde group allows for further chemical modifications, which can significantly alter the electronic properties and crystal packing of the resulting compounds. A study on the synthesis of persistent azulene α-carbocations from various aldehydes provides valuable crystallographic data on these derivatives.[2]

Upon protonation of the α-azulenyl alcohol formed from the reaction of an azulene with an aldehyde, followed by the loss of water, a stable azulene α-carbocation is formed.[2] X-ray crystallographic analysis of these carbocation salts reveals several key features:

  • Planarity and Charge Delocalization: The positive charge is delocalized over the azulene ring system, leading to a high degree of planarity in the cation.

  • Counter-ion Interactions: The crystal packing is heavily influenced by the nature of the non-coordinating anion (e.g., PF6-).

  • Modified Intermolecular Interactions: The presence of the positive charge and the counter-ion introduces new electrostatic interactions that dictate the crystal packing, often leading to layered structures.

The study of these derivatives highlights the tunability of the solid-state structures of azulene compounds through chemical modification of the carbaldehyde functional group.

Conclusion

X-ray crystallography provides indispensable insights into the solid-state structures of azulene-1-carbaldehyde compounds. While a direct comparative analysis of a series of substituted azulene-1-carbaldehydes is currently limited by the availability of public crystallographic data, the detailed examination of closely related derivatives offers a valuable framework for understanding the key structural features of this class of molecules. The interplay between molecular conformation, dictated by the substitution pattern on the azulene core, and the network of intermolecular interactions governs the final crystal packing. Furthermore, the derivatization of the carbaldehyde group opens up avenues for crystal engineering, allowing for the modulation of the solid-state architecture and, consequently, the material's properties. This guide provides researchers with a foundational understanding and a practical approach to the X-ray crystallographic analysis of azulene-1-carbaldehyde compounds, paving the way for the design and synthesis of new functional materials.

References

A Comparative Analysis of the Biological Effects of Guaiazulene Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of various synthetic analogs of guaiazulene. Moving beyond the well-documented properties of the parent compound, we delve into the nuanced yet significant enhancements in anti-inflammatory, antioxidant, cytotoxic, and antiviral activities achieved through targeted chemical modifications. The following sections synthesize data from diverse experimental studies to offer a clear, comparative perspective on structure-activity relationships and mechanisms of action, providing a valuable resource for researchers in pharmacology and medicinal chemistry.

The Rationale for Guaiazulene Analog Development

Guaiazulene, a naturally occurring sesquiterpene, is a well-established agent known for its soothing, anti-inflammatory, and antioxidant properties.[1][2] Its therapeutic potential, however, is often moderated by limitations in solubility and specificity. The synthesis of guaiazulene analogs is driven by the strategic goal of enhancing its intrinsic biological activities, improving its pharmacokinetic profile, and achieving greater selectivity towards specific molecular targets. By modifying the core azulene scaffold, researchers have successfully developed derivatives with significantly amplified potency and novel mechanisms of action.[3][4]

Comparative Anti-inflammatory Activity

Guaiazulene's anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and the modulation of the cyclooxygenase-2 (COX-2) enzyme.[5][6] Synthetic analogs have been developed to amplify these effects, often demonstrating superior performance to established anti-inflammatory drugs.

A notable advancement is the development of guaiazulene-based chalcones . In a comparative in vivo study using a zebrafish model, a synthesized guaiazulene chalcone derivative exhibited a 34.29% inhibition of inflammatory response, surpassing the efficacy of the widely used nonsteroidal anti-inflammatory drug (NSAID) indomethacin, which showed an inhibition rate of approximately 27%.[7][8] This enhanced activity suggests that the chalcone moiety significantly potentiates the anti-inflammatory capacity of the guaiazulene core.

Another key analog is the water-soluble sodium guaiazulene sulfonate (GAS-Na) . This modification dramatically improves the compound's applicability in aqueous formulations and has been effectively used in treatments for oral inflammatory diseases and gastritis.[9] While direct potency comparisons are complex, a study evaluating various bioactivities concluded that the parent guaiazulene (GA) compound exhibited a broader spectrum of anti-inflammatory effects compared to both azulene (AZ) and GAS-Na in cell-based assays.[10]

Compound/AnalogModel SystemKey FindingReference
Guaiazulene-based Chalcone Zebrafish (in vivo)34.29% inhibition of inflammation[8]
Indomethacin (Control) Zebrafish (in vivo)~27% inhibition of inflammation
Guaiazulene (GA) HaCaT Cells (in vitro)Broader anti-inflammatory effect than AZ and GAS-Na[10]
Sodium Guaiazulene Sulfonate Clinical UseEffective for oral inflammatory diseases[9]
Mechanism: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a primary target for anti-inflammatory drugs.[6] Guaiazulene and its more potent analogs are thought to exert their effects by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks NF-κB's translocation to the nucleus, thereby preventing the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.

NF_kB_Pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases Guaiazulene Guaiazulene Analogs Guaiazulene->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Initiates

Fig 1: Potential inhibition point of Guaiazulene analogs in the NF-κB pathway.

Comparative Antioxidant & Radical Scavenging Activity

The conjugated π-electron system of the azulene core endows guaiazulene with intrinsic antioxidant properties.[11] Synthetic modifications have focused on enhancing this electron-donating capacity to create superior radical scavengers.

A study on 3-substituted guaiazulene derivatives identified 3-Vinylguaiazulene as a particularly potent antioxidant.[12] When evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, its activity was found to be superior to that of α-tocopherol (a form of Vitamin E), a well-established antioxidant standard. This suggests that the introduction of a vinyl group at the 3-position enhances the molecule's ability to donate a hydrogen atom and neutralize free radicals.

Compound/AnalogAssayKey FindingReference
3-Vinylguaiazulene DPPH ScavengingMore potent than α-tocopherol[12]
α-Tocopherol (Control) DPPH ScavengingStandard antioxidant[12]
Guaiazulene Phenolic Derivatives VariousSelective towards different oxygen-centered radicals[13]

Comparative Anticancer & Cytotoxic Effects

Perhaps the most significant advances in guaiazulene analog research have been in oncology. While the parent compound shows moderate cytotoxicity, new derivatives have demonstrated remarkable potency and, crucially, selectivity for cancer cells over normal cells.[14]

One of the most promising analogs is 1,2,3,4‐tetrahydroazuleno[1,2‐b] tropone (TAT) . This oxidized derivative exhibits a novel mechanism of action by inhibiting the mitochondrial electron transport chain at complex II.[9] This selective disruption of energy production leads to ATP depletion and apoptosis in cancer cells, which have a much higher energy demand than normal cells. Consequently, TAT inhibits the growth of HeLa cancer cells at concentrations that do not affect normal TIG-1 fibroblasts.[9]

Other studies have identified guaiazulene condensation derivatives with potent and selective activity against human leukemia (K562) cells, with IC₅₀ values as low as 5.14 µM .[8][15] In the realm of oral cancers, N-Propylguaiazulenecarboxamide was identified as having the highest tumor specificity (TS) among a series of amide derivatives tested against oral squamous cell carcinoma (OSCC) lines.[16]

AnalogTarget Cell Line(s)MetricValueReference
TAT HeLa (Cervical Cancer)Selective Growth InhibitionEffective vs. Cancer, not Normal Cells[9]
Condensation Derivative 1 K562 (Leukemia)IC₅₀5.21 µM[8][15]
Condensation Derivative 2 K562 (Leukemia)IC₅₀5.14 µM[8][15]
N-Propylguaiazulenecarboxamide OSCC (Oral Cancer)Tumor SpecificityHighest in its series[16]
Alkylaminoguaiazulene[1] OSCC (Oral Cancer)Apoptosis InductionConfirmed[17]
Mechanism: Induction of Apoptosis

Many cytotoxic guaiazulene analogs induce programmed cell death, or apoptosis. This is often confirmed by observing the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspases, which are the executive enzymes of apoptosis. Studies have shown that analogs like TAT can activate initiator caspases (caspase-9, linked to the mitochondrial pathway) and executioner caspases (caspase-7), leading to the systematic dismantling of the cancer cell.[9]

Apoptosis_Pathway Analog Cytotoxic Guaiazulene Analog (e.g., TAT) Mito Mitochondrial Stress Analog->Mito Casp9 Pro-Caspase-9 Mito->Casp9 Activates aCasp9 Active Caspase-9 Casp9->aCasp9 Casp7 Pro-Caspase-7 aCasp9->Casp7 Activates aCasp7 Active Caspase-7 Casp7->aCasp7 PARP PARP aCasp7->PARP Cleaves Apoptosis Apoptosis aCasp7->Apoptosis Executes cPARP Cleaved PARP (Inactive) PARP->cPARP

Fig 2: Simplified apoptosis pathway induced by cytotoxic guaiazulene analogs.

Comparative Antiviral Activity

Recent explorations have uncovered the potential of guaiazulene analogs as antiviral agents. A series of novel derivatives were synthesized and tested for their activity against the influenza A (H1N1) virus. Several of these compounds exhibited significant anti-influenza activity, with IC₅₀ values considerably lower than that of Ribavirin, a conventional antiviral medication used as a positive control.[18][19] This indicates a promising new avenue for the development of guaiazulene-based therapeutics.

Compound/AnalogVirusIC₅₀ ValueReference
Derivative 3a Influenza A (H1N1)50.96 µM[18]
Derivative 3b Influenza A (H1N1)56.09 µM[18]
Derivative 2e Influenza A (H1N1)78.38 µM[18]
Ribavirin (Control) Influenza A (H1N1)130.22 µM[18]

Key Experimental Methodologies

The validation of the biological activities described above relies on robust and standardized experimental protocols. Below are detailed methodologies for two of the most common assays used in the evaluation of guaiazulene analogs.

General Workflow for Analog Screening

The discovery and validation process for new guaiazulene analogs typically follows a structured, multi-stage workflow designed to efficiently identify promising lead compounds.

Workflow cluster_design Phase 1: Discovery & Synthesis cluster_screening Phase 2: In Vitro Screening cluster_validation Phase 3: Preclinical Validation A Computational Design & Structure-Activity Relationship (SAR) Analysis B Chemical Synthesis of Novel Analogs A->B C Purification & Structural Verification (HPLC, NMR, Mass Spec) B->C D Primary Screening: High-Throughput Assays (e.g., Cytotoxicity, Antioxidant) C->D E Secondary Screening: Potency & Selectivity (IC₅₀ Determination, Normal vs. Cancer Cells) D->E F Mechanism of Action Studies (Western Blot, ELISA, Gene Expression) E->F G Lead Compound Identification F->G H In Vivo Model Testing (e.g., Zebrafish, Mouse Models) G->H I Pharmacokinetic & Toxicity Profiling (ADME/Tox) H->I

Fig 3: A typical experimental workflow for screening guaiazulene analogs.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[16][17]

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., HeLa cancer cells and TIG-1 normal fibroblasts) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment. Causality: This initial incubation ensures cells are in a healthy, exponential growth phase before treatment.

    • Compound Treatment: Prepare serial dilutions of the guaiazulene analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Incubate for a specified duration (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: This incubation period is critical to allow for sufficient formazan crystal formation within viable cells.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: DPPH Radical Scavenging Assay

This assay provides a quick and reliable method to evaluate the free-radical scavenging (antioxidant) activity of compounds.[12]

  • Principle: The stable free radical DPPH has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm. When DPPH encounters a proton-donating substance, such as an antioxidant, it becomes reduced, and the violet color fades. The degree of discoloration is a measure of the compound's scavenging activity.

  • Methodology:

    • Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test analogs (e.g., 3-Vinylguaiazulene) and a positive control (e.g., α-tocopherol) in methanol. Causality: The assay must be performed in the dark to prevent the light-induced degradation of the DPPH radical, which would lead to false-positive results.

    • Reaction: In a 96-well plate, add 50 µL of each test compound concentration to wells in triplicate. Then, add 150 µL of the DPPH solution to each well.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

    • Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with methanol (no sample) and Abs_sample is the absorbance of the DPPH solution with the test compound.

Conclusion and Future Perspectives

The comparative analysis of guaiazulene analogs reveals a highly successful and ongoing effort to refine a natural scaffold into a source of potent and selective therapeutic agents. Key structure-activity relationships are emerging: the addition of chalcone or vinyl moieties can significantly boost anti-inflammatory and antioxidant activities, respectively, while complex heterocyclic modifications can confer potent and selective anticancer properties, often through novel mechanisms like mitochondrial targeting.

Future research should focus on further elucidating the specific molecular interactions of these lead compounds, optimizing their pharmacokinetic properties for clinical translation, and exploring their potential in combination therapies. The versatility of the guaiazulene core suggests that its potential is far from exhausted, promising the development of new and effective treatments for a range of inflammatory, oncologic, and viral diseases.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical reagents. This guide provides a detailed protocol for the proper disposal of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde (CAS No. 3331-47-3), a specialized aromatic aldehyde. The procedures outlined herein are designed to ensure personnel safety, maintain regulatory compliance, and build a foundation of trust in our laboratory practices by explaining the scientific rationale behind each critical step.

Hazard Profile and Disposal Imperative

This compound, also known as 3-Formylguaiazulene, is an organic compound requiring careful handling.[1][2] According to available safety data, this chemical is classified with the following hazards:

  • Causes skin irritation (H315) [1][3]

  • Causes serious eye irritation (H319) [1][3]

  • Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332) [3]

  • May cause respiratory irritation (H335) [3]

Furthermore, as a member of the aldehyde chemical family and an azulene derivative, its potential for environmental toxicity, particularly to aquatic life, must be assumed, aligning with data for related compounds.[4] This hazard profile strictly prohibits disposal via standard laboratory sinks or general waste streams.[5] The core principle is that all waste containing this compound must be treated as hazardous chemical waste and managed through an approved Environmental Health & Safety (EHS) program.[5][6]

Core Disposal Protocol: Segregation and Collection at the Source

The foundation of safe disposal is meticulous segregation at the point of generation.[7] Aldehydes are a reactive class of compounds; improper mixing can lead to dangerous reactions.[8] For instance, mixing aldehydes with strong oxidizing agents like nitric acid can result in violent, exothermic, and potentially explosive reactions.[7]

Step-by-Step Collection Procedure:

  • Select a Designated Waste Container:

    • Use a sturdy, leak-proof container made of a chemically resistant material (e.g., high-density polyethylene, or the original manufacturer's bottle).[5][9]

    • Ensure the container has a secure, tight-fitting cap. Funnels or other filling aids must not be left in the container opening.[7]

    • The container must be clean and free of any residues that could react with the aldehyde waste.[9]

  • Label the Container Immediately:

    • Before adding any waste, affix a properly completed Hazardous Waste Label from your institution's EHS department.[5]

    • The label must clearly state "Hazardous Waste" and list all components, including "this compound" and any solvents used. Approximate concentrations or percentages should be included.

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times, except when adding waste.[5]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[7]

    • Crucially, use secondary containment (such as a plastic tub or bin) to capture any potential leaks or spills.[5]

    • Store this waste stream away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[7]

  • Request a Waste Pickup:

    • Do not accumulate more than 10-25 gallons of hazardous waste in your lab's SAA (volume limits may vary by institution).[5][7]

    • Once the container is full, or if work with the chemical is complete, schedule a waste pickup with your EHS department promptly.[5]

Waste Stream Management and Decision Workflow

Proper disposal requires identifying the correct waste stream for different materials. The following diagram illustrates the decision-making process for handling waste generated from procedures involving this compound.

G Disposal Workflow for this compound start Waste Generation waste_pure Pure Compound or Concentrated Solution start->waste_pure waste_solid Contaminated Solid Waste (Gloves, Wipes, TLC Plates) start->waste_solid waste_container Empty Reagent Container start->waste_container action_collect_liquid Collect in designated, labeled liquid waste container. Store in secondary containment. waste_pure->action_collect_liquid action_collect_solid Collect in a lined, labeled solid waste pail or a sealed bag. waste_solid->action_collect_solid action_rinse Is container thoroughly empty (<3% residue)? waste_container->action_rinse end Schedule EHS Waste Pickup action_collect_liquid->end action_collect_solid->end action_triple_rinse Triple rinse with a suitable solvent (e.g., acetone, ethanol). action_rinse->action_triple_rinse Yes action_dispose_as_waste Dispose of unrinsed container as hazardous chemical waste. action_rinse->action_dispose_as_waste No action_collect_rinsate Collect all rinsate as hazardous liquid waste. action_triple_rinse->action_collect_rinsate action_deface Deface or remove label. Dispose of container in appropriate lab glass or regular trash. action_triple_rinse->action_deface action_collect_rinsate->action_collect_liquid action_dispose_as_waste->end

Caption: Decision workflow for segregating different waste streams.

Decontamination and Empty Container Management

An empty container that once held a hazardous chemical is not considered non-hazardous until it has been properly decontaminated.[9] The objective of the triple-rinse procedure is to remove residual chemicals to a level that allows for the safe disposal of the container in regular waste streams.

Triple-Rinse Protocol:

  • Select an Appropriate Solvent: Choose a solvent in which this compound is soluble (e.g., acetone, ethanol, or toluene).

  • Perform the Rinses:

    • Add a small amount of the chosen solvent to the empty container, enough to wet the entire inner surface.

    • Securely cap the container and swirl or shake it to ensure the solvent contacts all surfaces.

    • Pour the solvent rinsate into your designated hazardous liquid waste container.[7][9]

    • Repeat this process two more times for a total of three rinses.

  • Dry the Container: Allow the container to air-dry completely in a well-ventilated area, such as a chemical fume hood.[9]

  • Final Disposal: Once dry and free of residue, deface or completely remove the original manufacturer's label. The container may now be disposed of in the appropriate receptacle for non-hazardous lab glass or trash.[9]

Emergency Procedures for Spills

In the event of a spill, immediate and safe cleanup is paramount. The resulting cleanup debris must be disposed of as hazardous waste.

  • Alert Personnel: Immediately notify colleagues in the area.

  • Isolate and Ventilate: Secure the area and ensure it is well-ventilated.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[3]

  • Contain and Absorb: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain and absorb the spill.

  • Collect Debris: Carefully scoop all contaminated absorbent material, broken glass, and any other debris into a designated container for solid hazardous waste.[3]

  • Label and Dispose: Label the container as hazardous waste, detailing the spilled chemical and absorbent material. Arrange for pickup via your EHS department.

Quantitative Data and Safety Summary

The following table summarizes key data for this compound relevant to its safe handling and disposal.

ParameterValue / InformationSource(s)
CAS Number 3331-47-3[1][3][10]
Molecular Formula C₁₆H₁₈O[10]
Molecular Weight 226.31 g/mol [1]
Primary Hazards Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Harmful (Oral, Dermal, Inhalation)[1][3]
Prohibited Disposal Sink drain, regular trash, evaporation[5][7]
Required PPE Safety glasses/goggles, chemical-resistant gloves, lab coat[3]
Waste Container Labeled, sealed, chemically resistant container in secondary containment[5][7]
Chemical Incompatibilities Strong oxidizing agents, strong acids, strong bases[7]

References

Navigating the Safe Handling of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel compounds are routine. However, familiarity must not breed complacency, especially when working with reactive molecules such as 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde. This aromatic aldehyde, a derivative of azulene, presents a unique set of handling challenges due to its chemical properties and potential biological activity. This guide provides a comprehensive, technically grounded framework for the selection and use of personal protective equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified as a substance that is harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin irritation and serious eye irritation, with the potential for respiratory irritation[1]. The aldehyde functional group contributes to its reactivity, a characteristic that is beneficial in synthesis but demands respect in handling[2]. A thorough understanding of these hazards is the foundational step in creating a robust safety protocol.

A proactive safety culture in the laboratory environment is paramount. This begins with a comprehensive risk assessment for any procedure involving this compound. The following diagram illustrates a logical workflow for this assessment.

cluster_risk_assessment Risk Assessment Workflow start Identify Hazards (SDS, Literature) assess_exposure Assess Exposure Potential (Quantity, Duration, Procedure) start->assess_exposure Input select_ppe Select Appropriate PPE (Based on Exposure Route) assess_exposure->select_ppe Determines develop_sop Develop Standard Operating Procedure (SOP) select_ppe->develop_sop Informs training Train Personnel on SOP and PPE Use develop_sop->training Basis for review Review and Update Periodically training->review Continuous Improvement

Caption: Risk assessment workflow for handling this compound.

Essential Personal Protective Equipment: A Multi-layered Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the potential for exposure. The following sections detail the recommended PPE for different routes of exposure.

Eye and Face Protection: The First Line of Defense

Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable[1].

  • Chemical Splash Goggles: These should be the minimum requirement for any work with this compound. They provide a seal around the eyes, protecting against splashes and droplets.

  • Full-Face Shield: When there is a higher risk of splashes, such as during transfers of larger quantities or when a reaction is under pressure, a full-face shield worn in conjunction with chemical splash goggles is essential. This provides an additional layer of protection for the entire face.

Hand Protection: Choosing the Right Glove Material
Glove MaterialGeneral Resistance to Aldehydes & Aromatic HydrocarbonsRecommendation for this compound
Nitrile Fair to Good for many aldehydes; Poor against some aromatic hydrocarbons.Suitable for incidental contact and splash protection. Double-gloving is recommended.
Butyl Rubber Very Good to Excellent for aldehydes and ketones.Recommended for extended handling or immersion.
Viton® Excellent for aromatic hydrocarbons.A strong candidate for prolonged exposure, though may be less dexterous.
Natural Rubber (Latex) Fair to Poor for many aldehydes and aromatic hydrocarbons.Not recommended for handling this compound.

Important Considerations for Glove Selection:

  • Breakthrough Time: This is the time it takes for a chemical to permeate the glove material. Always consult the glove manufacturer's chemical resistance guide for specific data on related chemicals.

  • Degradation: This refers to the physical change in the glove material upon contact with a chemical. Look for signs of swelling, cracking, or discoloration.

  • Glove Thickness: Thicker gloves generally offer longer breakthrough times but may reduce dexterity.

  • Double-Gloving: Wearing two pairs of gloves can provide an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

Body Protection: Shielding Against Spills and Splashes

To protect against skin contact from spills and splashes, appropriate body protection is crucial.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron made of a material like rubber or neoprene should be worn over the lab coat.

  • Full-Body Suit: In situations with a high potential for widespread contamination, such as in a large-scale synthesis, a disposable chemical-resistant suit may be necessary.

Respiratory Protection: Safeguarding Against Inhalation Hazards

As this compound is harmful if inhaled and can cause respiratory irritation, respiratory protection is a critical component of the PPE ensemble, particularly in situations where aerosols or vapors may be generated[1].

The boiling point of the related compound guaiazulene is 152-154 °C at 7 mmHg, suggesting that this compound is a liquid with a relatively low vapor pressure at room temperature[3]. However, the risk of inhalation increases with heating, aerosolization, or in poorly ventilated areas.

  • Engineering Controls: The primary method for controlling inhalation exposure should always be the use of engineering controls, such as a certified chemical fume hood.

  • Air-Purifying Respirators (APRs): When engineering controls are not sufficient to maintain exposure below acceptable limits, an APR is necessary.

    • Cartridge Selection: For this aromatic aldehyde, a NIOSH-approved respirator with an organic vapor (OV) cartridge is appropriate. Given the aldehyde functional group, a combination cartridge that also provides protection against formaldehyde is a prudent choice. These are often designated with an "Olive Green" color code or as "OV/Formaldehyde"[4][5].

    • Fit Testing: A proper fit is essential for the respirator to be effective. All users of tight-fitting respirators must be fit-tested annually.

The following diagram outlines the decision-making process for selecting the appropriate level of respiratory protection.

cluster_respiratory_protection Respiratory Protection Decision Tree start Procedure with This compound in_fume_hood Is the procedure conducted entirely within a certified chemical fume hood? start->in_fume_hood aerosol_risk Is there a risk of aerosol or vapor generation (e.g., heating, sonicating)? in_fume_hood->aerosol_risk Yes apr Use Air-Purifying Respirator (APR) with Organic Vapor/Formaldehyde Cartridge in_fume_hood->apr No no_respirator Standard PPE (No respirator required) aerosol_risk->no_respirator No aerosol_risk->apr Yes

Caption: Decision tree for selecting appropriate respiratory protection.

Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish

A comprehensive safety plan extends beyond the selection of PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill Response:

  • Small Spills: In the event of a small spill, wear the appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.

  • Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal:

  • All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

By implementing these multi-faceted safety protocols, researchers can confidently work with this compound, ensuring their personal well-being and the continued advancement of scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.